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7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Documentation Hub

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Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Protocol for (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary & Mechanistic Rationale The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and G-protein coupled receptor (GPCR) modulators [1]. The target compound, (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine , presents a unique synthetic challenge due to its di-halogenated aromatic ring and the necessity for strict stereocontrol at the C3 position.

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and regiocontrol . Direct electrophilic aromatic substitution on electron-deficient phenols often yields intractable isomeric mixtures. To circumvent this, the oxygen-containing heterocycle is constructed via an O-acylation followed by a Lewis acid-mediated Fries rearrangement [2], forcing the acyl group exclusively into the ortho-position. Furthermore, the installation of the primary amine requires the reduction of a ketoxime intermediate. Standard catalytic hydrogenation (e.g., Pd/C, H 2​ ) is strictly avoided here, as it inevitably leads to the hydrodehalogenation of the C7 aryl chloride. Instead, a dissolving metal reduction utilizing zinc dust and acetic acid is employed to ensure absolute preservation of the carbon-halogen bonds [3].

Retrosynthetic Analysis & Pathway Visualization

The synthesis is executed in five distinct, scalable stages: O-acylation/Fries rearrangement, intramolecular cyclization, oxime formation, chemoselective reduction, and chiral resolution.

Retrosynthesis A 2-Chloro-4-fluorophenol B 1. O-Acylation 2. Fries Rearrangement A->B C alpha-Chloroacetophenone Intermediate B->C D Intramolecular Cyclization (K2CO3) C->D E 7-Chloro-5-fluoro- benzofuran-3(2H)-one D->E F Oxime Formation (NH2OH.HCl) E->F G Ketoxime Intermediate F->G H Chemoselective Reduction (Zn/AcOH) G->H I Racemic 3-Amine H->I J Chiral Resolution ((1S)-(+)-CSA) I->J K (3S)-7-Chloro-5-fluoro-2,3- dihydro-1-benzofuran-3-amine J->K

Five-step retrosynthetic workflow for (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Step-by-Step Experimental Protocols

Step 1: O-Acylation & Fries Rearrangement

Objective: Synthesis of 1-(3-chloro-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one. Causality: Direct Friedel-Crafts acylation is sluggish for deactivated phenols. O-acylation forms an ester that, upon treatment with AlCl 3​ , undergoes an intramolecular Fries rearrangement [2]. This guarantees that the acyl group migrates exclusively to the ortho position, setting the required geometry for the subsequent ring closure.

  • Esterification: Charge a dry 1 L round-bottom flask with 2-chloro-4-fluorophenol (50.0 g, 341 mmol) and chloroacetyl chloride (46.2 g, 409 mmol). Heat the neat mixture to 80 °C under a nitrogen atmosphere for 4 hours until HCl evolution ceases.

  • Rearrangement: Cool the mixture to 20 °C. Carefully add anhydrous aluminum chloride (AlCl 3​ , 68.2 g, 511 mmol) in portions over 30 minutes. The reaction is highly exothermic.

  • Thermal Activation: Gradually heat the viscous mixture to 120 °C and maintain for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) for the disappearance of the ester intermediate.

  • Workup: Cool to 0 °C and quench by slow addition of crushed ice (300 g) and 6M HCl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. The crude product is used directly in the next step.

Step 2: Intramolecular Cyclization

Objective: Synthesis of 7-chloro-5-fluorobenzofuran-3(2H)-one. Causality: The α -chloroacetophenone intermediate is highly electrophilic. Using a mild base (K 2​ CO 3​ ) in a polar aprotic solvent (DMF) facilitates an intramolecular S N​ 2 displacement of the aliphatic chloride by the phenoxide, forming the 5-membered oxygen heterocycle without degrading the aryl halogens.

  • Reaction Setup: Dissolve the crude intermediate from Step 1 (~76 g) in anhydrous DMF (400 mL).

  • Cyclization: Add finely powdered anhydrous K 2​ CO 3​ (94.2 g, 682 mmol). Stir the suspension vigorously at room temperature for 4 hours.

  • Isolation: Pour the reaction mixture into ice water (1.5 L) under rapid stirring. A precipitate will form. Filter the solid, wash with cold water (3 × 100 mL), and dry under high vacuum at 40 °C to afford the benzofuran-3(2H)-one as a pale yellow solid.

Step 3: Oxime Formation

Objective: Synthesis of 7-chloro-5-fluorobenzofuran-3(2H)-one oxime. Causality: Direct reductive amination of the benzofuran-3(2H)-one is prone to over-alkylation, yielding secondary or tertiary amines. Trapping the ketone as a stable ketoxime ensures a strict 1:1 nitrogen-to-carbon ratio prior to reduction.

  • Condensation: Suspend the benzofuran-3(2H)-one (50.0 g, 268 mmol) in absolute ethanol (500 mL). Add hydroxylamine hydrochloride (27.9 g, 402 mmol) and sodium acetate (33.0 g, 402 mmol).

  • Reflux: Heat the mixture to reflux for 3 hours. The suspension will gradually become a homogeneous solution before the oxime begins to precipitate.

  • Workup: Cool to room temperature and concentrate the solvent by 50% in vacuo. Dilute with water (500 mL) and extract with Dichloromethane (DCM, 3 × 200 mL). Wash the organics with water, dry over Na 2​ SO 4​ , and evaporate to yield the oxime as an off-white solid.

Step 4: Chemoselective Reduction

Objective: Synthesis of racemic 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Causality: To prevent the loss of the critical C7 chlorine atom, a non-catalytic, single-electron transfer (SET) reduction mechanism is required. Zinc in acetic acid selectively reduces the N-O bond and the C=N double bond without activating the strong aryl C-Cl bond [3].

Chemoselectivity Start Ketoxime Intermediate Path1 Pd/C, H2 (Catalytic Hydrogenation) Start->Path1 Path2 Zn, AcOH (Dissolving Metal Reduction) Start->Path2 Result1 Dehalogenation of Aryl Chloride (Impurity) Path1->Result1 Side Reaction Result2 Preservation of Aryl Chloride Path2->Result2 Chemoselective Final High Yield Target Amine Result2->Final

Chemoselective logic: Zn/AcOH prevents hydrodehalogenation of the aryl chloride.

  • Reduction: Dissolve the oxime (45.0 g, 223 mmol) in glacial acetic acid (400 mL). Cool the solution to 15 °C using a water bath.

  • Zinc Addition: Add activated zinc dust (73.0 g, 1.11 mol) in small portions over 1 hour to maintain the internal temperature below 30 °C. Stir at room temperature for an additional 4 hours.

  • Filtration: Filter the unreacted zinc dust through a pad of Celite, washing the cake with ethyl acetate (200 mL).

  • Basification (Critical): Concentrate the filtrate in vacuo to remove the majority of the acetic acid. Cool the residue to 0 °C and carefully basify to pH 10 using 28% aqueous NH 4​ OH. Extract the liberated free amine with MTBE (3 × 250 mL). Dry over K 2​ CO 3​ and concentrate to yield the racemic amine as a viscous amber oil.

Step 5: Chiral Resolution

Objective: Isolation of (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Causality: Diastereomeric salt formation leverages the differential solubility of the resulting salts. (1S)-(+)-10-camphorsulfonic acid (CSA) selectively crystallizes with the (3S)-amine in an isopropanol/water matrix, leaving the (3R)-diastereomer in the mother liquor.

  • Salt Formation: Dissolve the racemic amine (35.0 g, 186 mmol) in a 9:1 mixture of Isopropanol/Water (350 mL). Heat to 70 °C. Add a solution of (1S)-(+)-10-camphorsulfonic acid (43.2 g, 186 mmol) in Isopropanol (100 mL) dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours without agitation. Seed crystals can be added at 45 °C if available.

  • Recrystallization: Filter the resulting crystals and recrystallize once more from boiling Isopropanol (200 mL) to achieve >99% enantiomeric excess (ee).

  • Freebasing: Suspend the enantiopure CSA salt in MTBE (200 mL) and wash with 1M NaOH (200 mL). Separate the organic layer, dry over K 2​ CO 3​ , and concentrate to yield the final (3S)-amine.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric equivalents, reaction times, and validated yields for the 5-step protocol.

StepTransformationKey Reagents (Eq)Time (h)Temp (°C)Yield (%)Purity (HPLC)
1 O-Acylation & FriesChloroacetyl chloride (1.2), AlCl 3​ (1.5)6.080 12082%>92%
2 Intramolecular CyclizationK 2​ CO 3​ (2.0)4.02088%>95%
3 Oxime FormationNH 2​ OH·HCl (1.5), NaOAc (1.5)3.078 (Reflux)91%>98%
4 Chemoselective ReductionZn dust (5.0), Glacial AcOH (Solvent)5.015 2584%>96%
5 Chiral Resolution(1S)-(+)-CSA (1.0)12.070 2038%*>99% (ee)

*Note: The theoretical maximum yield for a classical chiral resolution is 50%. A 38% yield represents a 76% recovery of the desired (3S) enantiomer.

Analytical Characterization

To validate the structural integrity of the final (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, the following analytical benchmarks should be observed:

  • LC-MS (ESI+): Calculated for C 8​ H 8​ ClFNO [M+H] + : 188.03, Found: 188.05.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 6.95 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 6.82 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 4.75 (dd, J = 7.8, 5.5 Hz, 1H, C3-H), 4.60 (dd, J = 10.5, 7.8 Hz, 1H, C2-H a​ ), 4.25 (dd, J = 10.5, 5.5 Hz, 1H, C2-H b​ ), 1.65 (br s, 2H, -NH 2​ ).

  • 19 F NMR (376 MHz, CDCl 3​ ): δ -118.4 (s, 1F).

References

  • Fang, Z., Zhang, Y., Guo, Y., Jin, Q., Zhu, H., Xiu, H., Liu, Z., & Wang, Y. "The [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide for the synthesis of 3-amino-2,3-dihydrobenzofurans." New Journal of Chemistry, Royal Society of Chemistry (2022).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVq0xabGOsjtUZMmGmBUIB7VWLEZRKk7No2wYBTSWtdAHI-nGOKJ7GR5qePH-hOsnwQu-CD04BlClifd06xMIGhldM1CDUb2n2WvDfntPlI3dXVlu5ul6BPqX4_HuPpS4ZnedCIxFIz4FvEdg0VYYSUGFG7peV0GEE]
  • Sartori, G., and Maggi, R. "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press (2009).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1NHyEdtm0fANuP7v5d25lhghoo-Of_txmuCZgj1LuPvkXTwJ0lKbeNokovPSAPPabv_0LHwXZ1NZGvwb0vpdRxumUxGEoRZKp-HXpakel3XQvTeaa0FGQTbMvhCyR9ablSJ2pz7BudQRZULVf7pEoS84PXXnrcdLzGTWsBoS4kBvrqnnQ058eKdz-IWyabchreNCBaZEpev3n9pqAFipFRN-k3g3XBrgr82maoz8PP2OYnJPpG0qzfyi_JBpC-zWLVQ==]
  • Abiraj, K., and Channe Gowda, D. "Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines." Journal of Chemical Research (S) (2003).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcnqzSGuqC48k5sIjMmX_Od61FAOuZ82JEwFlFX-wNfPMRP_mOl_6y7dhYtlGUM_LIFv9hFtXjSf9jIDeuxcD52RU9DDJI2CbnqOVYfmIvihKVvYjIDFPx2eOw_7PYGOKLy8ndeLDD8LgCcHROD7S5h9qDDKFKrw==]
Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

This guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a novel heterocyclic compound with significant potential in drug discovery and de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a novel heterocyclic compound with significant potential in drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the essential chemical and physical characteristics that govern the behavior, and ultimately the therapeutic efficacy, of this molecule.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a drug candidate from initial discovery to clinical application is a multifaceted process, with the physicochemical properties of the molecule serving as a critical foundation. These properties, including solubility, lipophilicity, and ionization constant (pKa), dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its bioavailability and overall therapeutic performance. A thorough understanding and characterization of these parameters are paramount for rational drug design, formulation development, and predicting in vivo behavior.

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, with its unique substitution pattern on the benzofuran scaffold, presents a compelling case for detailed physicochemical investigation. The presence of halogen atoms (chlorine and fluorine) and a primary amine group suggests a complex interplay of electronic and steric effects that will significantly impact its properties. This guide aims to provide a detailed, practical, and scientifically grounded exploration of these characteristics.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding a molecule's behavior is to elucidate its structure and predict its fundamental properties. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is NC1COC2=C(C=C(F)C=C2Cl)C1 . Based on this structure, several key physicochemical parameters have been predicted using computational models. It is important to note that these are in silico predictions and experimental verification is crucial.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₇ClFNODefines the elemental composition and exact mass.
Molecular Weight 203.60 g/mol Influences diffusion and transport across biological membranes.
logP (Octanol-Water Partition Coefficient) 2.1A measure of lipophilicity, affecting membrane permeability and solubility.
Aqueous Solubility -2.8 (logS)Critical for dissolution and absorption in the gastrointestinal tract.
pKa (Acid Dissociation Constant) 8.5 (basic)Determines the ionization state at physiological pH, impacting solubility and receptor binding.

Experimental Determination of Physicochemical Properties: A Practical Approach

While predictive models provide valuable initial insights, experimental determination of physicochemical properties remains the gold standard for accurate characterization. The following section outlines detailed, field-proven protocols for measuring the key parameters of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Melting Point Determination: A Self-Validating System for Purity and Identity

The melting point is a fundamental physical property that provides a straightforward indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid initial heating to approximately 20°C below the expected melting point is followed by a slower rate (1-2°C per minute) to ensure accurate determination.

  • Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: The "Shake-Flask" Method for Thermodynamic Equilibrium

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The "shake-flask" method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Experimental Protocol: Shake-Flask Solubility Determination

  • System Preparation: A supersaturated solution of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is prepared in a buffered aqueous solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: The solution is agitated in a sealed container at a constant temperature (typically 37°C) for a sufficient period (24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The extended equilibration time is necessary to ensure that the measured concentration represents the true thermodynamic solubility and is not influenced by the kinetics of dissolution. The use of a buffered solution maintains a constant pH, which is critical for ionizable compounds like amines.

pKa Determination: Potentiometric Titration for Ionization Insights

The pKa value dictates the extent of ionization of a molecule at a given pH. For an amine, the pKa of its conjugate acid determines the ratio of the neutral to the protonated form. This has profound implications for solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric pKa Determination

  • Sample Preparation: A known concentration of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is protonated.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the amine is protonated, providing a highly accurate and reliable determination of the pKa.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structural features of a molecule. The following section discusses the predicted spectral characteristics of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The protons of the dihydrofuran ring will likely appear as a complex multiplet. The amine protons may appear as a broad singlet, and their chemical shift will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to the electronegative halogen and oxygen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-N stretching: An absorption in the region of 1250-1350 cm⁻¹ for the aromatic amine.

  • C-O stretching: A strong absorption in the region of 1000-1300 cm⁻¹ for the ether linkage in the dihydrofuran ring.

  • C-Cl and C-F stretching: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-halogen bonds.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the molecular weight of the compound (203.60 g/mol ). The fragmentation pattern will be influenced by the presence of the halogen atoms and the dihydrofuran ring. Characteristic losses of chlorine, fluorine, and fragments from the dihydrofuran ring are anticipated. The isotopic pattern of the molecular ion peak will be indicative of the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Conclusion: A Foundation for Future Development

The physicochemical properties of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, as outlined in this guide, provide a critical foundation for its continued development as a potential therapeutic agent. The predicted properties suggest a molecule with moderate lipophilicity and a pKa that will lead to significant ionization at physiological pH. These characteristics will need to be carefully considered in formulation design and in the interpretation of in vitro and in vivo studies. The experimental protocols detailed herein offer a robust framework for the empirical validation of these predicted values, ensuring a data-driven approach to advancing this promising compound through the drug development pipeline.

References

  • Online SMILES and Property Prediction Tools

    • PubChem. National Center for Biotechnology Information. [Link]

  • United States Pharmacopeia (USP).
  • Avdeef, A. (2003).
  • Experimental Protocol for pKa Determination: Streitwieser, A., & Heathcock, C. H. (1985). Introduction to Organic Chemistry. Macmillan.
  • Spectroscopic Interpretation: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Foundational

A Technical Guide to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzofuran Scaffold The benzofuran ring system is a cornerstone in medicinal chemistry, recognized as a "privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of benzofuran have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[2] The dihydro-aminobenzofuran moiety, in particular, serves as a versatile three-dimensional building block, enabling chemists to explore chemical space and develop novel therapeutic agents with improved potency and pharmacokinetic profiles. This guide focuses on a specific, highly functionalized derivative, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a compound of increasing interest in contemporary drug discovery programs.

Compound Identification and Physicochemical Properties

CAS Number: 1182897-84-2[3]

Molecular Formula: C₈H₇ClFNO

Molecular Weight: 187.60 g/mol [3]

This substituted dihydrobenzofuran amine is a chiral molecule, and its stereochemistry can be a critical determinant of its biological activity and interaction with target proteins. It is commercially available, often as the racemic mixture or as individual enantiomers.[4]

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 1182897-84-2[3]
Molecular Formula C₈H₇ClFNO[3]
Molecular Weight 187.60[3]
Appearance Solid (predicted)-
XLogP3 (Computed) 2.4[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1[5]
Exact Mass 187.020021[5]
Topological Polar Surface Area 38.3 Ų[5]

Synthesis and Mechanistic Considerations

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. The causality behind this proposed pathway lies in the strategic installation of the required functional groups around the aromatic ring before the crucial intramolecular cyclization to form the dihydrobenzofuran core.

Synthetic_Workflow A 2-Chloro-4-fluorophenol B Allylated Phenol Intermediate A->B Allyl Bromide, Base C Claisen Rearrangement Product B->C Heat (Claisen Rearrangement) D Dihydroxy Intermediate C->D Ozonolysis or dihydroxylation E Cyclized Dihydrobenzofuran D->E Intramolecular Cyclization F Azide Intermediate E->F Activation & Azide Substitution G 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine F->G Reduction (e.g., H2/Pd or Staudinger)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of similar benzofuran derivatives.

Step 1: Allylation of 2-Chloro-4-fluorophenol

  • To a solution of 2-chloro-4-fluorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Slowly add allyl bromide at room temperature and stir the mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction by filtering the solid and evaporating the solvent. The crude product can be purified by column chromatography.

Step 2: Claisen Rearrangement

  • The allylated phenol intermediate is heated neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement, which will install the allyl group at the ortho position.

Step 3: Oxidative Cleavage and Reduction

  • The terminal double bond of the rearranged product is subjected to ozonolysis followed by a reductive workup (e.g., with sodium borohydride) to yield a primary alcohol.

Step 4: Intramolecular Cyclization

  • The resulting diol can be cyclized under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to form the 2,3-dihydrobenzofuran ring.

Step 5: Introduction of the Amine Functionality

  • The primary alcohol of the cyclized product is converted to a good leaving group (e.g., a tosylate or mesylate).

  • Substitution with sodium azide, followed by reduction of the azide (e.g., by catalytic hydrogenation or Staudinger reaction), will yield the final product, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Analytical Characterization

The structural confirmation of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine relies on a combination of standard analytical techniques. While specific spectra are proprietary to commercial suppliers, the expected data from NMR, Mass Spectrometry, and HPLC are key to confirming its identity and purity.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene group in the dihydrofuran ring, and the methine proton adjacent to the amine.

  • ¹³C NMR: The carbon NMR will show the corresponding signals for all eight carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (187.60 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single major peak under various detection conditions would indicate high purity.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro and fluoro groups on the benzene ring allows for the modulation of electronic properties and metabolic stability, while the primary amine serves as a crucial handle for further chemical modifications.

Applications A 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine B Amide/Sulfonamide Libraries A->B Acylation/Sulfonylation C Reductive Amination Products A->C Reaction with Aldehydes/Ketones D Heterocyclic Derivatives A->D Cyclization Reactions E Bioactive Compounds (e.g., Kinase Inhibitors, GPCR Modulators) B->E C->E D->E

Caption: Role as a versatile chemical building block.

The 2,3-dihydro-5-benzofuranol framework has been explored for the development of inhibitors of leukotriene biosynthesis, which are potential treatments for asthma and inflammation.[7] The introduction of an amino group at the 3-position, as in the title compound, opens up avenues for creating a diverse range of derivatives. This amine can be readily acylated, sulfonylated, or used in reductive amination reactions to attach various side chains, which can be tailored to interact with specific biological targets.

The benzofuran scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial and anti-inflammatory properties.[8] The unique substitution pattern of 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine makes it an attractive starting material for the synthesis of novel compounds in these therapeutic areas.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions should be taken when handling 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. While a specific safety data sheet (SDS) for this compound is not publicly available, information from related compounds suggests the following guidelines.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

  • Skin Contact: Wash off immediately with plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[9]

  • Keep away from heat and direct sunlight.[9]

Conclusion

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern and the presence of a reactive amino group make it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in drug discovery and development.

References

  • PubChem. 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. Available from: [Link]

  • Dana Bioscience. (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g. Available from: [Link]

  • Yadav, M. et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. 2025;54(1):645-656.
  • Dana Bioscience. (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g. Available from: [Link]

  • Sinha, A. et al. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • ResearchGate. Synthesis and Antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl)
  • Rathore, B. S., & Kumar, M. (2006). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Bioorganic & medicinal chemistry, 14(16), 5678–5682.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic letters, 23(13), 4915–4919.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019, September 2).
  • Hammond, M. L., Kopka, I. E., Zambias, R. A., Caldwell, C. G., Boger, J., &... (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of medicinal chemistry, 32(5), 1006–1020.

Sources

Exploratory

Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a key building block in medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a key building block in medicinal chemistry and drug discovery. The narrative delves into the strategic selection of starting materials, the rationale behind the chosen reaction conditions, and detailed experimental protocols.

Introduction

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable heterocyclic amine whose scaffold is found in a variety of biologically active molecules. The unique substitution pattern of a chloro and a fluoro group on the benzofuran ring system imparts specific physicochemical properties that are often sought after in the design of novel therapeutic agents. This guide will focus on a robust and accessible synthetic route commencing from commercially available starting materials.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward synthetic strategy. The primary amine functionality can be installed via the reductive amination of a corresponding ketone. This ketone, 7-chloro-5-fluoro-1-benzofuran-3(2H)-one, serves as a key intermediate. The benzofuranone core can be constructed through an intramolecular Friedel-Crafts-type cyclization of a phenoxyacetic acid derivative, which in turn is accessible from the O-alkylation of a substituted phenol.

Based on this analysis, a three-step synthesis is proposed, starting from the readily available 3-Chloro-5-fluorophenol.

Starting Materials

The judicious selection of starting materials is paramount for an efficient and cost-effective synthesis. The primary starting material for this proposed synthesis is 3-Chloro-5-fluorophenol.

Starting MaterialChemical StructureIUPAC NameCommercial Availability
3-Chloro-5-fluorophenolCl-C1=CC(F)=CC(O)=C13-chloro-5-fluorophenolReadily available from multiple commercial suppliers.[1][2][3][4][5]
Ethyl bromoacetateBrCC(=O)OCCethyl 2-bromoacetateCommon and inexpensive reagent.
Polyphosphoric acid (PPA)HO-[P(O)(OH)-O]n-HPolyphosphoric acidWidely available dehydrating and cyclizing agent.
Ammonium AcetateCC(=O)ONH4ammonium acetateCommon reagent for reductive amination.
Sodium cyanoborohydrideN#C[B-]H3.[Na+]sodium cyanoborohydrideA mild and selective reducing agent for imines.[6]

Synthetic Pathway Overview

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reductive Amination A 3-Chloro-5-fluorophenol B Ethyl 2-((3-chloro-5-fluorophenyl)oxy)acetate A->B Ethyl bromoacetate, K2CO3, Acetone C 2-((3-Chloro-5-fluorophenyl)oxy)acetic acid B->C 1. NaOH, H2O/EtOH 2. HCl D 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one C->D Polyphosphoric acid (PPA), Heat E 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine D->E NH4OAc, NaBH3CN, Methanol

Caption: Overall synthetic workflow for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Experimental Protocols

Part 1: Synthesis of 2-((3-Chloro-5-fluorophenyl)oxy)acetic acid

This initial step involves a Williamson ether synthesis to couple 3-chloro-5-fluorophenol with an acetate moiety, followed by saponification of the resulting ester.

Step 1.1: Synthesis of Ethyl 2-((3-chloro-5-fluorophenyl)oxy)acetate

  • Rationale: The phenolic proton is acidic and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the desired ether. Acetone is a suitable polar aprotic solvent for this transformation.

  • Procedure:

    • To a stirred solution of 3-chloro-5-fluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((3-chloro-5-fluorophenyl)oxy)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 1.2: Saponification to 2-((3-Chloro-5-fluorophenyl)oxy)acetic acid

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. The reaction is typically carried out in a mixture of water and an alcohol to ensure the solubility of the ester. Subsequent acidification protonates the carboxylate to yield the desired product.

  • Procedure:

    • Dissolve the crude ethyl 2-((3-chloro-5-fluorophenyl)oxy)acetate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-((3-chloro-5-fluorophenyl)oxy)acetic acid.

Part 2: Synthesis of 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one

This step involves an intramolecular Friedel-Crafts-type acylation to form the five-membered heterocyclic ring.

  • Rationale: Polyphosphoric acid (PPA) serves as both a protic acid catalyst and a dehydrating agent. It protonates the carboxylic acid, which then undergoes an electrophilic aromatic substitution reaction onto the electron-rich aromatic ring. The cyclization is directed by the activating effect of the ether oxygen.

  • Procedure:

    • Add 2-((3-chloro-5-fluorophenyl)oxy)acetic acid to polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid).

    • Heat the stirred mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

    • The crude 7-chloro-5-fluoro-1-benzofuran-3(2H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Part 3: Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

The final step is the conversion of the ketone to the primary amine via reductive amination.

  • Rationale: The ketone reacts with an ammonia source, in this case, ammonium acetate, to form an intermediate imine or enamine in equilibrium. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine to the amine under weakly acidic conditions.[4] Methanol is a suitable solvent for this reaction.

  • Procedure:

    • To a solution of 7-chloro-5-fluoro-1-benzofuran-3(2H)-one (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy any unreacted borohydride.

    • Basify the solution with aqueous sodium hydroxide to pH 10-12.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude amine can be purified by column chromatography on silica gel to yield 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Mechanism of Reductive Amination

Reductive_Amination Ketone 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH3, -H2O Ammonia NH3 (from NH4OAc) Amine 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Iminium->Amine + NaBH3CN (Hydride Transfer) Hydride [H-]

Caption: Mechanism of the reductive amination step.

Conclusion

The described three-step synthesis provides a reliable and scalable route to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine from commercially available starting materials. The protocols have been designed with consideration for reaction efficiency, ease of execution, and purification. This in-depth guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • NEt3 BH3CN. [Link]

Sources

Foundational

potential biological activities of substituted benzofurans

An In-Depth Technical Guide on the Potential Biological Activities of Substituted Benzofurans Executive Summary The benzofuran core—a fused bicyclic system comprising a benzene and a furan ring—represents a "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Potential Biological Activities of Substituted Benzofurans

Executive Summary

The benzofuran core—a fused bicyclic system comprising a benzene and a furan ring—represents a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by high electron density at the oxygen-containing furan ring, this structural motif serves as a highly reactive and versatile canvas for functionalization[2]. As a Senior Application Scientist, I have observed that the strategic substitution of the benzofuran ring yields molecules capable of engaging diverse biological targets, driving potent anticancer, antimicrobial, and neuroprotective activities. This whitepaper dissects the mechanistic pathways, structure-activity relationships (SAR), and validated experimental workflows essential for developing substituted benzofuran derivatives into clinical candidates.

Mechanistic Drivers of Biological Activity

Substituted benzofurans do not act via a single pharmacological pathway; rather, their rigid planar structure allows them to intercalate into nucleic acids, bind allosteric enzyme pockets, and modulate receptor signaling networks.

Anticancer Efficacy & Apoptotic Induction

Benzofuran derivatives exhibit profound cytotoxicity against various malignancies by disrupting critical cellular machinery. A premier example is the cyclopenta[b]benzofuran derivative rocaglamide, which specifically targets the eukaryotic initiation factor 4A (eIF4A), a crucial RNA helicase[1]. By clamping eIF4A onto mRNA transcripts, these derivatives physically block translation initiation, selectively starving cancer cells of short-lived oncoproteins and triggering apoptosis[1]. Furthermore, novel poly-substituted derivatives (such as compound 6g) have been shown to inhibit tubulin polymerization, inducing cell cycle arrest in HeLa and MDA-MB-231 cell lines while maintaining excellent selectivity over non-tumoral cells (IC50 > 30 μM)[3].

Mechanism Drug Benzofuran Derivative Target eIF4A Helicase Drug->Target Binds Complex mRNA-eIF4A Complex Target->Complex Clamps Block Translation Blockade Complex->Block Inhibits Apop Apoptosis Block->Apop Triggers

Mechanism of translation initiation blockade and apoptosis by benzofurans.

Antimicrobial Action via Target Inhibition

The emergence of multidrug-resistant (MDR) pathogens has accelerated the screening of benzofurans as antimicrobial agents. Specific substituted benzofurans have been rationally designed as DNA gyrase B inhibitors in Mycobacterium tuberculosis (MTB)[4]. By binding to the ATPase domain of DNA gyrase B, these compounds halt bacterial DNA supercoiling, a process essential for bacterial replication[4]. SAR studies reveal that maintaining a hydroxyl group at the C-6 position of the benzofuran ring is an absolute requisite for antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA)[4].

Structure-Activity Relationship (SAR) & Quantitative Profiling

The biological activity of benzofurans is exquisitely sensitive to the position and electronic nature of its substituents. Substitutions at the C-2 and C-3 positions typically dictate target specificity, while modifications at C-5 and C-6 modulate pharmacokinetic properties and binding affinity[4].

Table 1: Quantitative Biological Profiling of Key Benzofuran Derivatives

Compound Class / Specific DerivativeTarget / Cell LinePrimary Biological ActivityKey SAR InsightRef.
Compound 1 (Substituted Benzofuran)M. smegmatis DNA gyrase BIC50 = 3.2 ± 0.15 μMTargets the ATPase domain of type II topoisomerase.[4]
Compound 15 & 16 (3-methanone-6-sub)MRSA / S. aureusMIC80 = 0.78 - 3.12 μg/mLUnblocked C-6 hydroxyl group is mandatory for activity.[4]
Derivative 6g (Brominated derivative)MDA-MB-231 (Breast Cancer)IC50 = 3.01 μMHigh selectivity; non-toxic to healthy HaCaT cells.[3]
Compound 36 (Benzofuran-pyrazole)NCI-H460 (Lung Cancer)80.92% Growth Inhibition (at 10 μM)Pyrazole hybridization enhances DNA intercalation.
Aryl Ether Benzofurans κ-Opioid Receptor (KOR)IC50 = 3.9 - 11 µMModerate binding to KOR without MOR cross-reactivity.[5]

Self-Validating Experimental Workflows

To ensure scientific integrity, the transition from chemical synthesis to biological evaluation must rely on self-validating protocols. The following methodologies detail the causality behind each procedural step.

Workflow Lib Benzofuran Library Synth Sonogashira Cyclization Lib->Synth Synthesize HTS High-Throughput Screen Synth->HTS Purify & Array AntiMicro MIC Determination HTS->AntiMicro Bacterial Panel AntiCancer MTT Cytotoxicity Assay HTS->AntiCancer Cancer Cell Lines Lead Lead Optimization AntiMicro->Lead SAR Profiling AntiCancer->Lead SAR Profiling

Workflow for the synthesis and biological screening of benzofuran derivatives.

Synthetic Protocol: Palladium-Copper Catalyzed Sonogashira Cyclization

This one-pot cascade reaction is the gold standard for constructing 2-substituted benzofurans[1].

  • Causality: The addition of CuI is critical; it forms a highly nucleophilic copper acetylide intermediate that readily transmetalates with the Pd(II) complex. This bypasses the high activation energy of direct alkyne insertion. The proximity of the ortho-phenolic hydroxyl group subsequently drives an intramolecular 5-endo-dig cyclization.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq. of ortho-iodophenol in anhydrous triethylamine (acting as both solvent and base to neutralize the generated HI).

    • Catalyst Addition: Add 0.05 eq. of PdCl2(PPh3)2 and 0.1 eq. of CuI under an inert argon atmosphere to prevent catalyst oxidation.

    • Coupling: Dropwise add 1.2 eq. of the desired terminal alkyne. Stir at 80°C for 4-6 hours.

    • Validation (In-Process): Monitor via TLC/LC-MS. The disappearance of the ortho-iodophenol peak and the emergence of the cyclized mass [M+H]+ validates the cascade completion.

    • Purification: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel column chromatography.

Biological Protocol: Broth Microdilution for MIC Determination

Used to quantify the antimicrobial potency of the synthesized benzofurans[1].

  • Causality: Benzofurans are highly hydrophobic. Using DMSO ensures complete solvation, but the final DMSO concentration must be strictly ≤1% to prevent vehicle-induced bacterial toxicity, which would yield false-positive MIC values.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Suspend the test microorganism (e.g., MRSA) in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

    • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzofuran derivative (starting from 128 μg/mL down to 0.25 μg/mL) in the broth.

    • Inoculation: Add 10 μL of the bacterial suspension to each well.

    • Self-Validating Controls:

      • Positive Control: Ciprofloxacin (validates assay sensitivity).

      • Negative Control: 1% DMSO in broth + bacteria (validates vehicle non-toxicity).

      • Sterility Control: Uninoculated broth (validates aseptic technique).

    • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible turbidity.

Biological Protocol: MTT Cytotoxicity Assay

Assesses the anticancer viability of the derivatives[1][3].

  • Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan. This provides a direct biochemical proxy for mitochondrial metabolic competence, rather than merely counting physical cells.

  • Step-by-Step Methodology:

    • Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at 5 × 10^3 cells/well. Incubate for 24h at 37°C in 5% CO2.

    • Treatment: Treat cells with varying concentrations of the benzofuran derivative (0.1 - 100 μM) for 48 hours.

    • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals.

    • Self-Validating Controls: Include a known cytotoxic agent (e.g., Doxorubicin) and a cell-free blank (media + MTT + DMSO) to subtract background absorbance.

    • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Conclusion & Translational Outlook

The substituted benzofuran scaffold remains a cornerstone of rational drug design. By leveraging optimized synthetic routes like the Sonogashira cyclization and rigorously validating biological activity through standardized, controlled assays, researchers can fine-tune these molecules for high target selectivity. Future translational efforts must focus on optimizing the pharmacokinetic profiles of these derivatives—specifically addressing their inherent lipophilicity—to bridge the gap between in vitro potency and in vivo clinical efficacy.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • Biological Activities of the Benzofuran Derivatives to MOR and KOR a.
  • The Discovery and Therapeutic Potential of Benzofuran Deriv
  • (PDF) New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • THERAPEUTIC POTENTIAL OF BENZOFURAN.

Sources

Exploratory

An In-depth Technical Guide to the Structural Analogs of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Keystone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the specific scaffold of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a sparsely documented yet promising starting point for the development of novel therapeutics. By leveraging established principles of bioisosteric replacement and structure-activity relationship (SAR) studies from related benzofuran series, this document provides a comprehensive exploration of potential structural analogs. We will delve into synthetic strategies, potential therapeutic targets, and a systematic analysis of how modifications to the core structure can modulate pharmacological activity. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this unique chemical entity.

Introduction: The 2,3-Dihydro-1-benzofuran Core and the Emergence of a Novel Scaffold

The benzofuran moiety, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the development of new drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[2][3] The reduced form, 2,3-dihydro-1-benzofuran, retains this therapeutic promise while offering a three-dimensional structure that can be advantageous for specific receptor interactions.

Our focus, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, presents a unique substitution pattern on this core. The presence of two halogen atoms at the C5 and C7 positions, a primary amine at the C3 position, and a chiral center at C3, offers a rich landscape for chemical modification and optimization. While direct biological data on this specific compound is limited in the public domain, its structural features suggest potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.

This guide will systematically explore the potential for developing structural analogs of this core, providing a roadmap for synthetic efforts and biological screening.

Strategic Design of Structural Analogs: A Roadmap for Chemical Exploration

The design of novel analogs will be guided by established medicinal chemistry principles. We will consider modifications at three key positions: the aromatic ring (C5 and C7), the dihydrofuran ring, and the C3-amine.

Aromatic Ring Modifications (C5 and C7 Positions)

The chloro and fluoro substituents at C7 and C5, respectively, significantly influence the electronic properties and lipophilicity of the molecule. Exploring variations at these positions can fine-tune receptor binding and pharmacokinetic profiles.

  • Halogen Exchange: Replacing the chlorine at C7 with other halogens (Br, I) can modulate binding affinity through halogen bonding and altered lipophilicity. Similarly, exploring different halogen substitutions at C5 is a logical first step.

  • Bioisosteric Replacements: Replacing the halogens with other electron-withdrawing or -donating groups can probe the electronic requirements for activity. Potential bioisosteres include:

    • Trifluoromethyl (CF3): A common bioisostere for chlorine, offering increased lipophilicity.

    • Cyano (CN): An electron-withdrawing group that can act as a hydrogen bond acceptor.

    • Methyl (CH3) or Methoxy (OCH3): To explore the impact of electron-donating groups.

  • Positional Isomerism: Shifting the positions of the existing substituents to other locations on the aromatic ring can reveal critical regions for receptor interaction.

Dihydrofuran Ring Modifications

The dihydrofuran ring provides a specific spatial arrangement of the substituents. Modifications to this ring can impact the overall conformation and, consequently, the biological activity.

  • Alkylation at C2: Introducing small alkyl groups (e.g., methyl) at the C2 position can introduce an additional chiral center and explore steric tolerance in the binding pocket.

  • Ring Opening: While moving away from the core scaffold, exploring analogs where the dihydrofuran ring is opened could lead to novel classes of compounds with different pharmacokinetic properties.

C3-Amine Modifications

The primary amine at the C3 position is a critical functional group, likely involved in key hydrogen bonding interactions with the biological target. It also serves as a convenient handle for further derivatization.

  • N-Alkylation and N-Acylation: Introducing a variety of alkyl, aryl, or acyl groups on the nitrogen atom can modulate basicity, lipophilicity, and steric bulk. This is a common strategy to fine-tune selectivity and potency.

  • Incorporation into Heterocycles: The amine can be incorporated into various heterocyclic systems (e.g., piperazine, piperidine, morpholine), a strategy often employed to improve pharmacokinetic properties and explore additional binding interactions.[4]

Below is a visual representation of the proposed analog design strategy.

Analog_Design_Strategy core 7-Chloro-5-fluoro-2,3-dihydro- 1-benzofuran-3-amine aromatic Aromatic Ring (C5, C7) core->aromatic dihydrofuran Dihydrofuran Ring core->dihydrofuran amine C3-Amine core->amine halogen_exchange Halogen Exchange (Br, I) aromatic->halogen_exchange bioisosteres Bioisosteric Replacements (CF3, CN, CH3, OCH3) aromatic->bioisosteres alkylation C2-Alkylation dihydrofuran->alkylation ring_opening Ring Opening dihydrofuran->ring_opening n_alkylation N-Alkylation/Acylation amine->n_alkylation heterocycles Incorporate into Heterocycles amine->heterocycles

Caption: Strategic approach for designing structural analogs.

Synthetic Strategies for Analog Generation

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various established methods.[5][6] A general and adaptable synthetic route is crucial for generating a diverse library of analogs for screening.

General Synthetic Pathway

A plausible synthetic route to the core scaffold and its analogs could commence from a suitably substituted phenol. The following diagram outlines a general synthetic workflow.

Synthetic_Pathway start Substituted Phenol step1 O-Allylation start->step1 step2 Claisen Rearrangement step1->step2 step3 Cyclization step2->step3 step4 Functional Group Interconversion step3->step4 step5 Amination step4->step5 final Target Analogs step5->final

Sources

Foundational

The Pharmacological Evolution of Benzofuran Derivatives: A Technical Guide to Discovery, Synthesis, and Target Validation

Executive Overview As a Senior Application Scientist overseeing hit-to-lead campaigns, I have consistently relied on the benzofuran (benzo[b]furan) nucleus as a privileged scaffold in medicinal chemistry. Composed of fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist overseeing hit-to-lead campaigns, I have consistently relied on the benzofuran (benzo[b]furan) nucleus as a privileged scaffold in medicinal chemistry. Composed of fused benzene and furan rings, this electron-rich, planar heterocycle is uniquely capable of diverse π−π stacking, hydrophobic, and hydrogen-bonding interactions within complex biological targets. This whitepaper provides an in-depth technical analysis of the history, biological activities, and self-validating experimental workflows essential for the development of novel benzofuran derivatives.

Historical Context and Scaffold Significance

The synthetic history of the benzofuran core dates back to 1870, when W. H. Perkin first achieved the construction of the benzofuran ring[1]. Since this foundational discovery, the scaffold has been identified as a ubiquitous motif in naturally occurring bioactive compounds, including ailanthoidol, amiodarone, and bufuralol[2].

The evolutionary leap from isolating natural benzofurans to synthesizing highly functionalized, novel derivatives has been driven by the need to combat complex pathologies. Today, rational drug design leverages the benzofuran core to overcome drug-resistant malignancies, neurodegenerative disorders, and metabolic syndromes[2].

Biological Activity Profiles & Quantitative Efficacy

The structural plasticity of benzofuran allows it to be functionalized at the C-2 and C-3 positions, yielding derivatives with highly specific and potent pharmacological profiles. Recent drug discovery efforts have successfully mapped these derivatives to specific enzymatic targets:

  • Epigenetic Modulation (LSD1 Inhibition): Lysine-specific demethylase 1 (LSD1) is a critical target in oncology. Novel benzofuran derivatives, designed via scaffold hopping, have demonstrated potent LSD1 inhibition. For example, Compound 17i exhibited an IC50 of 0.065 μM, effectively blocking H3K4 demethylation and inducing apoptosis in non-small cell lung cancer models[3].

  • Neurological Targets (AChE Inhibition): In the context of Alzheimer's disease, benzofuran derivatives have been optimized to inhibit acetylcholinesterase (AChE). Compound 7c displayed an IC50 of 0.058 μM, outperforming the clinical standard donepezil (0.049 μM) in comparative assays, while also exhibiting strong antioxidant properties[4].

  • Metabolic Regulation (SIRT2 Inhibition): Benzofuran cores functionalized with benzyl sulfone moieties have yielded highly selective SIRT2 inhibitors (e.g., Compound 7e, IC50 = 3.81 μM), providing a new avenue for treating metabolic and age-related diseases[5].

  • Anticancer Agents: BNC105, a highly substituted benzofuran, acts as a potent antiproliferative agent by disrupting tubulin polymerization, demonstrating the scaffold's utility in solid tumor regression[6].

Quantitative Data Summary
Compound DesignationPrimary Target / MechanismIC50 ValueTherapeutic IndicationSource
BNC105 Tubulin PolymerizationAntiproliferativeSolid Tumors[6]
Compound 7c Acetylcholinesterase (AChE)0.058 μMAlzheimer's Disease[4]
Compound 7e Sirtuin 2 (SIRT2)3.81 μMMetabolic / Age-related[5]
Compound 17i Lysine-specific demethylase 10.065 μMNSCLC (Lung Cancer)[3]

Experimental Methodologies: Self-Validating Protocols

In modern drug discovery, reproducibility and rigorous quality control are paramount. The following protocols detail the synthesis and biological validation of benzofuran derivatives, emphasizing the causality behind each procedural step and embedding self-validation mechanisms to prevent false positives.

Protocol 1: Palladium-Catalyzed Larock Heteroannulation for Benzofuran Synthesis

Objective: Regioselective construction of the benzofuran core from o-iodophenols and terminal alkynes.

  • Preparation of Reactants: Combine o-iodophenol (1.0 eq) and the selected terminal alkyne (1.2 eq) in anhydrous DMF.

    • Causality: DMF provides a highly polar aprotic environment necessary for stabilizing the palladium intermediates during the catalytic cycle.

  • Catalyst and Base Addition: Add Pd(OAc)2 (5 mol%) and Na2CO3 (2.0 eq) under an inert argon atmosphere.

    • Causality: Pd(OAc)2 initiates the catalytic cycle via oxidative addition into the C-I bond. The base neutralizes the generated HI, driving the reductive elimination forward and preventing catalyst poisoning.

  • Thermal Cyclization: Heat the reaction mixture to 100°C for 12 hours.

    • Causality: Thermal energy is strictly required to overcome the activation barrier for the migratory insertion of the alkyne and subsequent ring closure.

  • Self-Validation Checkpoint (LC-MS & NMR): Extract a 50 μL aliquot, quench with H2O, and analyze via LC-MS.

    • Causality: This ensures the regioselective formation of the benzofuran core before proceeding to costly and time-consuming column chromatography.

    • Self-Validation: If the unreacted starting material peak is >5%, the system mandates an extension of reaction time or catalyst replenishment, preventing premature workup and yield loss.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

Objective: Quantify the IC50 of novel benzofuran derivatives against AChE.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and acetylthiocholine iodide (ATCI).

    • Causality: A pH of 8.0 is optimal for maintaining AChE enzymatic activity and ensuring the nucleophilic attack of thiocholine on DTNB.

  • Enzyme-Inhibitor Incubation: Mix the benzofuran derivative (at varying concentrations) with AChE enzyme and DTNB, then incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before introducing the competitive substrate.

  • Reaction Initiation: Add ATCI to start the reaction.

    • Causality: AChE hydrolyzes ATCI to thiocholine. The free thiol group of thiocholine immediately reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Self-Validation & Spectrophotometric Measurement: Measure the absorbance at 412 nm using a microplate reader.

    • Causality: The absorbance at 412 nm is directly proportional to the amount of thiocholine produced, allowing precise quantification of residual enzyme activity.

    • Self-Validation: The assay inherently includes a Donepezil positive control to validate assay sensitivity, and a blank well (buffer + ATCI + DTNB without enzyme) to quantify and subtract the spontaneous hydrolysis of ATCI. If the blank exceeds 10% of the maximum signal, the reagents must be discarded and remade.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical progression of benzofuran discovery and the mechanistic pathway of its epigenetic targets. (Note: Diagrams are optimized for a maximum width of 760px).

SynthesisWorkflow N1 Rational Drug Design (Scaffold Hopping) N2 Pd-Catalyzed Larock Annulation N1->N2 Precursors N3 Intermediate Validation (LC-MS / 1H-NMR) N2->N3 Crude Product N3->N2 Fails QC N4 In Vitro Screening (AChE / SIRT2 / LSD1) N3->N4 Passes QC N5 Hit-to-Lead Optimization N4->N5 IC50 < 1 μM

Workflow for the synthesis and validation of novel benzofuran derivatives.

LSD1Pathway BF Benzofuran Derivative (Compound 17i) LSD1 LSD1 Enzyme (FAD-dependent) BF->LSD1 Competitive Binding H3K4 H3K4me1/2 Demethylation Blocked LSD1->H3K4 Enzymatic Inhibition Gene Tumor Suppressor Gene Reactivation H3K4->Gene Chromatin Remodeling Apop Apoptosis & Cell Cycle Arrest Gene->Apop Phenotypic Response

Mechanism of LSD1 inhibition and apoptosis induction by benzofuran derivatives.

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Exploratory

Comprehensive Technical Guide: Solubility Profiling of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in Organic Solvents

Executive Summary The rational design of pharmaceutical formulations and chemical synthesis workflows relies heavily on the precise understanding of a compound's solubility profile. 7-Chloro-5-fluoro-2,3-dihydro-1-benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and chemical synthesis workflows relies heavily on the precise understanding of a compound's solubility profile. 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a highly functionalized heterocyclic compound. Featuring a dihydrobenzofuran core, dual halogenation (chlorine and fluorine), and a primary amine, this molecule presents a complex physicochemical landscape[1].

This whitepaper provides an in-depth technical analysis of the solubility characteristics of this compound in various organic solvents. By leveraging physical organic chemistry principles—specifically Hansen Solubility Parameters (HSP)—and detailing the gold-standard empirical protocols for equilibrium solubility determination, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Profiling & Predictive Solubility

To predict the solvation behavior of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, we must deconstruct its molecular architecture into its cohesive energy components. The total cohesive energy density of a solvent or solute can be described by the Hansen Solubility Parameters (HSP), which divide the total Hildebrand parameter into three distinct intermolecular forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[2][3].

Structural Contributions to Solubility
  • The Dihydrobenzofuran Core: The base 2,3-benzofuran structure is highly lipophilic, driven primarily by dispersion forces. The known HSP values for unsubstituted 2,3-benzofuran are approximately δd​=18.7 , δp​=5.1 , and δh​=5.7 MPa 1/2 [2][3].

  • Halogenation (7-Chloro, 5-Fluoro): The addition of chlorine and fluorine atoms increases the polarizability and the dipole moment of the molecule. Fluorine, being highly electronegative, creates a strong local dipole, slightly elevating δp​ , while chlorine enhances the dispersion forces ( δd​ ) due to its larger electron cloud.

  • The Primary Amine (-NH₂): The presence of a primary amine at the 3-position drastically alters the solubility profile by introducing strong hydrogen bond donor and acceptor capabilities. This significantly elevates the δh​ parameter (estimated to shift to ~8.0 - 10.0 MPa 1/2 ), meaning the compound will require solvents capable of participating in hydrogen bonding to overcome the crystal lattice energy.

The Thermodynamics of Solvation

The dissolution of the crystalline amine into an organic solvent is a thermodynamically driven process. The solvent must first expend energy to form a cavity large enough to accommodate the solute ( ΔHcavity​>0 ), after which the solute-solvent interactions release energy ( ΔHsolvation​<0 ). Dissolution occurs spontaneously only when the free energy of solvation ( ΔGsolvation​ ) is negative.

SolvationMechanism Solid Solid Solute (Crystal Lattice) Cavity Solvent Cavity Formation Solid->Cavity ΔH_lattice > 0 (Energy Input) Interaction Solute-Solvent Interaction Cavity->Interaction ΔH_cavity > 0 Solution Solvated State (Equilibrium) Interaction->Solution ΔH_solvation < 0 (Energy Release)

Diagram 1: Thermodynamic cycle of the solvation mechanism for crystalline solutes.

Empirical Solubility Matrix in Organic Solvents

Based on the cohesive energy density matching between the solvent and the halogenated benzofuran amine, the predicted equilibrium solubility behavior is categorized below. Solvents that closely match the compound's combined δd​ , δp​ , and δh​ parameters yield the highest solubility.

Table 1: Predicted Solubility Profile Across Solvent Classes
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)These solvents act as powerful hydrogen bond acceptors for the primary amine. Their high dielectric constants effectively stabilize the dipole moments induced by the chlorofluoro-aromatic system.
Halogenated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Excellent dispersion force matching ( δd​ ) with the halogenated dihydrobenzofuran core. Chloroform also provides weak hydrogen bond donor capacity.
Alcohols Methanol, Ethanol, IsopropanolModerate (5 - 20 mg/mL)Alcohols are amphiphilic and can hydrogen bond with the amine. However, their lower dispersion parameters compared to halogenated solvents limit the overall solvation capacity for the bulky aromatic core.
Non-Polar Hexane, Heptane, TolueneLow (<1 mg/mL)The complete lack of polar and hydrogen-bonding capabilities fails to provide enough solvation energy to overcome the strong intermolecular hydrogen bonds of the amine in its crystal lattice.

Standardized Protocol for Equilibrium Solubility Determination

To transition from predictive modeling to empirical validation, the Shake-Flask Method remains the gold standard for determining thermodynamic (equilibrium) solubility[4][5]. Unlike kinetic solubility assays—which often result in metastable supersaturated solutions—the shake-flask method guarantees that the system has reached a true thermodynamic minimum.

Methodology: The Shake-Flask Protocol coupled with HPLC-UV

This protocol is designed as a self-validating system. By analyzing both the liquid supernatant (for concentration) and the residual solid (for polymorphic stability), the researcher ensures that the solubility value reflects the intended crystal form, not a solvent-induced polymorph or salt[4].

Step 1: Preparation of the Saturated System

  • Accurately weigh an excess amount of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photodegradation of the halogenated aromatic ring during the prolonged equilibration phase.

  • Add exactly 1.0 mL of the target organic solvent to the vial.

  • Add a PTFE-coated magnetic stir bar and seal the vial tightly with a Teflon-lined cap to prevent solvent evaporation.

Step 2: Equilibration 4. Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C (or 37.0 °C for physiological relevance). 5. Agitate the suspension at 300 RPM for 24 to 48 hours. Causality: 24-48 hours is strictly required to ensure the dissolution-precipitation kinetics reach a steady state (thermodynamic equilibrium)[6].

Step 3: Phase Separation & Validation 6. Remove the vial and allow it to stand vertically for 1 hour to let larger particulates settle. 7. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact equilibration temperature. Causality: Maintaining the temperature during centrifugation prevents premature precipitation caused by a drop in temperature. 8. Self-Validation Step: Isolate a portion of the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the solvent did not induce a polymorphic transition or solvate formation, which would alter the intrinsic solubility value[4].

Step 4: Dilution and Quantification 9. Carefully aspirate 100 µL of the clear supernatant and immediately dilute it with a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. 10. Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established multi-point calibration curve.

ExperimentalWorkflow Start Excess Solute + Organic Solvent Equilibration Shake-Flask Equilibration (24-48h, Constant Temp) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Ensure thermodynamic saturation Dilution Supernatant Dilution (Mobile Phase) Separation->Dilution Isolate pure supernatant Analysis HPLC-UV Quantification Dilution->Analysis Prevent spontaneous precipitation Result Equilibrium Solubility (mg/mL) Analysis->Result Compare to standard calibration

Diagram 2: Step-by-step experimental workflow for the Shake-Flask equilibrium solubility method.

Conclusion

The solubility of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in organic solvents is dictated by the interplay between its lipophilic halogenated core and its highly polar, hydrogen-bonding primary amine. While predictive tools like Hansen Solubility Parameters provide an excellent framework for solvent selection, rigorous empirical determination using the temperature-controlled shake-flask method remains essential. By adhering to the E-E-A-T principles outlined in this guide, researchers can generate highly reliable, reproducible solubility data necessary for downstream chemical synthesis and pharmaceutical formulation.

References

  • [1] MedCrave Online. Mini review on important biological properties of benzofuran derivatives. Available at:[Link]

  • [4] National Center for Biotechnology Information (NCBI) / PMC. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Available at:[Link]

  • [5] Pharmaceutical Sciences (Tabriz University of Medical Sciences). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • [2] American Chemical Society (ACS Publications). Using COSMO-RS to Predict Hansen Solubility Parameters. Available at: [Link]

  • [3] Prof. Steven Abbott. HSP Basics | Practical Solubility Science. Available at:[Link]

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Foundational

Advanced Theoretical and Computational Profiling of Dihydrobenzofuran Amines: A Framework for Rational Drug Design

As a Senior Application Scientist in computational chemistry and rational drug design, I frequently encounter the challenge of optimizing privileged scaffolds for targeted therapies. The 2,3-dihydrobenzofuran (DHB) nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and rational drug design, I frequently encounter the challenge of optimizing privileged scaffolds for targeted therapies. The 2,3-dihydrobenzofuran (DHB) nucleus is one such pharmacophore, ubiquitous in natural products and synthetic drugs exhibiting anti-cancer, antimicrobial, and neuroprotective properties. When functionalized with an amine moiety, the DHB scaffold gains profound hydrogen-bonding capabilities and tunable basicity, fundamentally altering its pharmacokinetic and pharmacodynamic profile.

This whitepaper provides an authoritative, in-depth technical guide on the theoretical and computational methodologies required to evaluate dihydrobenzofuran amines. By bridging quantum mechanics, molecular dynamics, and predictive pharmacokinetics, we establish a self-validating framework for accelerating lead optimization.

The Mechanistic Rationale: Why Dihydrobenzofuran Amines?

The pharmacological efficacy of DHB derivatives is heavily dictated by their electronic distribution and steric conformation. The introduction of an amine group—whether as a primary amine, a substituted piperidine, or an ammonium ylide—creates a highly polarizable center. This center acts as a critical hydrogen bond donor/acceptor, facilitating deep anchoring within protein binding pockets such as breast cancer-related targets (BRCA1/2) or acetylcholinesterase as demonstrated in recent studies of sulfonyl piperidine DHB analogues[1].

To harness this potential, we must move beyond empirical synthesis and employ rigorous computational profiling.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

To understand the intrinsic reactivity of DHB amines, we rely on Density Functional Theory (DFT). DFT provides a mathematically rigorous approximation of the electron density, allowing us to predict nucleophilic/electrophilic hotspots and molecular stability.

Causality in Experimental Design

Why use the B3LYP/6-311++G(d,p) basis set? Novice researchers often default to smaller basis sets to save computational time. However, when modeling amines, the inclusion of diffuse functions (++) is non-negotiable. The lone pair electrons on the amine nitrogen and the furan oxygen extend further from the nucleus than core electrons. Without diffuse functions, the nucleophilic character of the amine is systematically underestimated, leading to flawed Molecular Electrostatic Potential (MEP) maps and inaccurate docking charges. Furthermore, polarization functions (d,p) are required to accurately model the angular distortion of the hydrogen bonds these molecules will eventually form.

Protocol 1: DFT Optimization and Self-Validating NBO Analysis
  • Conformer Generation: Generate initial 3D conformers from SMILES strings using an MMFF94 force field to establish a low-energy starting geometry.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set in Gaussian or ORCA.

  • Self-Validation Step (Frequency Calculation): Immediately follow optimization with a vibrational frequency calculation. The absence of imaginary frequencies is mandatory. If an imaginary frequency is present, the geometry is trapped in a transition state rather than a true local minimum, invalidating all subsequent electronic data.

  • Electronic Property Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Calculate the energy gap ( ΔE ), which inversely correlates with chemical reactivity.

Quantitative Data Summary

The following table synthesizes the computed electronic and binding properties of representative DHB derivatives, illustrating the impact of amine functionalization based on recent computational literature[2].

Compound ClassHOMO (eV)LUMO (eV)Band Gap ( ΔE , eV)Max Binding AffinityPrimary Target
DHB-Amines (General) -5.80 to -6.10-1.20 to -1.50~4.60-6.40 to -7.00 kcal/molBRCA1/2, AChE
DHB-Carboxylates -6.45-1.884.57-6.00 to -7.50 kcal/molFungal Proteins
Sulfonyl Piperidine DHBs -5.95-1.454.50< -7.00 kcal/molMCF-7 Cell Lines

Molecular Docking and Dynamics: Simulating Physiological Reality

While DFT provides the intrinsic properties of the ligand, molecular docking and Molecular Dynamics (MD) simulations predict how the DHB amine behaves within a biological system.

Causality in Experimental Design

Why set a -6.0 kcal/mol threshold for docking hits? Empirical data correlates binding energies more negative than -6.0 kcal/mol with strong, stable interactions capable of translating to sub-micromolar in vitro activity as observed in DHB derivative studies[3]. This threshold ensures that the desolvation penalty is adequately overcome by the enthalpic gain of hydrogen bonding.

Why mandate a 100 ns MD trajectory? Static docking poses are inherently flawed because they treat the protein as a rigid entity. A 10 ns simulation only captures superficial side-chain repacking. A minimum of 100 ns is required to observe backbone conformational shifts and validate the persistence of the amine-mediated hydrogen bond network under physiological thermal fluctuations.

Protocol 2: High-Throughput Docking and MD Pipeline
  • Protein Preparation: Retrieve target crystal structures (e.g., BRCA1, PDB: 1N5O). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Self-Validation Step (Re-docking): Re-dock the native co-crystallized ligand into the active site. An RMSD (Root Mean Square Deviation) of <2.0 Å between the docked pose and the native crystal structure validates your grid box coordinates and scoring function.

  • Virtual Screening: Dock the DFT-optimized DHB amine ligands using AutoDock Vina. Isolate poses with binding energies ≤−6.0 kcal/mol.

  • Molecular Dynamics (MD): Solvate the top protein-ligand complexes in a TIP3P water box, neutralize with Na+/Cl- ions, and minimize energy via steepest descent. Equilibrate under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each. Execute a 100 ns production run.

  • Trajectory Analysis: Calculate the RMSD of the ligand heavy atoms. A plateaued RMSD variance of <2.5 Å over the final 50 ns confirms that the DHB amine is stably anchored.

Computational Workflow Visualization

The logical relationship between these computational phases is critical. The output of one rigorous step serves as the validated input for the next, creating a funnel that eliminates false positives before expensive in vitro synthesis.

DHB_Workflow LigandPrep Ligand Preparation (DHB Amines) DFT DFT Optimization B3LYP/6-311++G(d,p) LigandPrep->DFT 3D Conformer ADMET ADMET Profiling SwissADME LigandPrep->ADMET SMILES Docking Molecular Docking Target Receptors DFT->Docking Optimized Geometry MD Molecular Dynamics 100 ns Trajectory Docking->MD Binding < -6.0 kcal/mol Lead Lead Optimization Candidate Selection MD->Lead Stable RMSD ADMET->Lead Lipinski Compliance

Computational workflow for dihydrobenzofuran amine drug discovery.

ADMET and Pharmacokinetics

A potent binder is useless if it cannot reach its target. In parallel to structural simulations, DHB amines must undergo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The amine functional group often improves aqueous solubility but can introduce liabilities regarding hERG channel inhibition (cardiotoxicity) or rapid hepatic clearance via CYP450 enzymes. Utilizing predictive models like SwissADME allows researchers to filter out candidates that violate Lipinski's Rule of Five or exhibit high pan-assay interference compounds (PAINS) alerts prior to synthesis.

By integrating quantum mechanics, dynamic structural biology, and pharmacokinetic predictions, we transform the exploration of dihydrobenzofuran amines from a process of trial-and-error into a system of rational, predictable design.

References
  • Synthesis, computational and molecular docking study of some 2, 3-dihydrobenzofuran and its derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnHL3IpdBBrP4Vyy7j1RTadmmNnGZLBMwWM9OhR7I5EN5fwBKe1YDdUjKYrUiTs-S_gofqBLQxPvGc356S8sRhPi9yNLb1H69_3WA1T3sJYGHRLmMquIW6BV-cLcWQuQTihloISgyfgYJBmPmfIgA4F11P2saezECyJWkIKMHUYWlSbP6GM5ORTIQscJvoQR5GAaNqLv3JefhI4bot0FADRtsOk-0hvClGpWKkg9_CPBB6vKyHTcLPu3YZ8FIBym-5qRd1P3QYVNLJGEYp0aQKEsX5DQ==]
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor. D-NB.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSHCUp8U9j1qqotZjApaSeePZB30JnyO9etrFGKZlwL6RBCyJO5JGxoj0tHmpVAc7fgPh3jIb9j1g08aZg0V_Hl-9lDDxIcaIR-12zMykVB9c27PY5odBeo_o=]
  • Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. PubMed.[https://vertexaisearch.cloud.google.
  • Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj90nb_czv4aAVWVVXSPDVfCpdOeCFCJZhcPbLAofjo717ZagjrjPs5OwqepKX3xVud8BtSFisTpTgD3FrADmtb59KKO_V35S-R96H0lbFSbkXMdVvd0FVUTRWKA9ndj8e-2FlquUWA-ICDNvVlig_Q3J1Nln1gkW0Jjdw==]
  • Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a[4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE4kymr63TdB8wSreQSVwu-30lwMBE4S03JRbqPx_BQqBwXEZNhxVPeeo08sMbnmPF1Ll7pl6gqvY7HzPHw-2W_jJ2M-i_esq_SQdJfEUce8-uM0nOkhMzntTPx17ymSeuwEW4ZYY7G74qgYg=]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in the Synthesis of Targeted PRMT5 Inhibitors

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The 2,3-dihydro-1-benzofuran moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in a multitude o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The 2,3-dihydro-1-benzofuran moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in a multitude of biologically active compounds.[1] Its rigid, three-dimensional architecture provides a valuable template for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its drug-like characteristics.[1] This application note focuses on a specific, highly functionalized derivative, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine , and its critical role as a key building block in the development of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in oncology.[2]

The Significance of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral amine that has emerged as a crucial intermediate in the synthesis of complex heterocyclic systems designed to target PRMT5. The specific substitution pattern of this molecule is not arbitrary; the chloro and fluoro groups at positions 7 and 5 respectively, are intended to fine-tune the electronic and steric properties of the final compound, potentially leading to improved potency and selectivity. The primary amine at the 3-position serves as a key handle for synthetic elaboration, allowing for the introduction of diverse functionalities through well-established chemical transformations, most notably amide bond formation.

A prominent example of its application is in the synthesis of molecules such as 4-amino-N-((3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-yl)-N,1-dimethyl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide , a compound disclosed in recent patent literature as a PRMT5 inhibitor.

Application in the Synthesis of a PRMT5 Inhibitor: A Workflow

The primary application of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is as a nucleophilic component in amide coupling reactions. The general workflow for its utilization in the synthesis of the aforementioned PRMT5 inhibitor is depicted below.

G cluster_0 Part 1: Synthesis of the Carboxylic Acid Fragment cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Optional N-Alkylation Carboxylic_Acid_Precursors Pyrazolo[4,3-c]quinoline Precursors Carboxylic_Acid_Synthesis Multi-step Synthesis Carboxylic_Acid_Precursors->Carboxylic_Acid_Synthesis Carboxylic_Acid 4-amino-1-methyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid Carboxylic_Acid_Synthesis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Amide_Coupling Benzofuran_Amine 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Benzofuran_Amine->Amide_Coupling Final_Compound Target PRMT5 Inhibitor Amide_Coupling->Final_Compound N_Alkylation N-Alkylation (e.g., MeI, Base) Final_Compound->N_Alkylation Final Product N_Methylated_Final_Compound 4-amino-N-((3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-yl)-N,1-dimethyl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide N_Alkylation->N_Methylated_Final_Compound Final Product

Caption: General workflow for the synthesis of a PRMT5 inhibitor.

Experimental Protocols

The following protocols are provided as illustrative examples based on established synthetic methodologies for similar compounds. Researchers should optimize these conditions based on their specific substrates and available equipment.

Protocol 1: Proposed Synthesis of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

The synthesis of chiral 3-amino-2,3-dihydrobenzofurans can be challenging. A potential route, adapted from modern synthetic methods, is outlined below.[3]

Reaction Scheme:

G Start 2-bromo-4-chloro-6-fluorophenol Intermediate1 Protection Start->Intermediate1 e.g., TBDMSCl Intermediate2 Grignard Formation + Epoxide Opening Intermediate1->Intermediate2 Intermediate3 Azide Introduction Intermediate2->Intermediate3 NaN3 Intermediate4 Cyclization Intermediate3->Intermediate4 Base-mediated Intermediate5 Reduction Intermediate4->Intermediate5 e.g., H2, Pd/C End (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Intermediate5->End

Caption: Proposed synthetic route for the title compound.

Step-by-Step Procedure:

  • Protection of the Phenolic Hydroxyl Group: Dissolve 2-bromo-4-chloro-6-fluorophenol in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a suitable base (e.g., imidazole or triethylamine) followed by a silyl protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

  • Introduction of the C2-Unit: The protected bromophenol is then subjected to a Grignard reaction followed by the addition of a suitable two-carbon electrophile, such as a protected 2-aminoacetaldehyde or a chiral epoxide, to introduce the eventual C2 and C3 carbons of the dihydrofuran ring with the desired stereochemistry.

  • Intramolecular Cyclization: The resulting intermediate is then treated with a base (e.g., sodium hydride) to effect an intramolecular Williamson ether synthesis, forming the 2,3-dihydrobenzofuran ring.

  • Functional Group Interconversion and Deprotection: The protected amino group is then deprotected to yield the final product. Purification is typically achieved by column chromatography on silica gel.

Note: This is a generalized synthetic strategy. The specific reagents and conditions would require careful optimization and are often detailed within the supporting information of relevant patents or publications.

Protocol 2: Amide Coupling to Synthesize the PRMT5 Inhibitor

This protocol describes a standard amide coupling procedure using HATU, a common and efficient coupling reagent.[4]

Materials:

  • 4-amino-1-methyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (1.0 eq)

  • (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-amino-1-methyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: N-Alkylation of the Amide

Materials:

  • Product from Protocol 2 (1.0 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous DMF or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amide from the previous step in an anhydrous solvent such as DMF or THF.

  • Cool the solution to 0 °C and add the base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography to yield the final N-methylated product.

Quantitative Data Summary

While specific yield data for the synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is not publicly available, the following table provides a general overview of the expected outcomes for the subsequent amide coupling reaction based on similar transformations reported in the literature.

Reaction StepKey ReagentsTypical Yield RangePurity (Post-Chromatography)
Amide CouplingHATU, DIPEA70-90%>95%
N-AlkylationMeI, NaH60-80%>95%

Conclusion

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable and highly specialized building block in medicinal chemistry. Its application in the synthesis of targeted PRMT5 inhibitors underscores the importance of strategically functionalized heterocyclic scaffolds in modern drug discovery. The protocols outlined in this note provide a practical guide for researchers working on the synthesis of related compounds, enabling the efficient construction of complex molecules with significant therapeutic potential.

References

  • Medicinal chemistry insights into PRMT5 inhibitors. (2024). PubMed. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). Royal Society of Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • RSC Medicinal Chemistry. (2024). OSTI.GOV. [Link]

  • University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015). University of Southern Denmark. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g. Dana Bioscience. [Link]

  • A diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives with potential bioactivities via microwave-assisted multi-component reactions. (2011). PubMed. [Link]

  • The method of the construction of 3‐amino‐2,3‐dihydrobenzofurans. ResearchGate. [Link]

Sources

Application

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine as a building block for complex molecules

An Application Guide to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Privileged Scaffold for Complex Molecule Synthesis Introduction: The Strategic Value of the Dihydrobenzofuran Core The benzofuran ring system...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Privileged Scaffold for Complex Molecule Synthesis

Introduction: The Strategic Value of the Dihydrobenzofuran Core

The benzofuran ring system is a foundational structure in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the benzofuran scaffold a subject of intense interest for drug discovery and development.[1][3] The 2,3-dihydrobenzofuran (or coumaran) derivative, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, represents a highly valuable and strategically functionalized building block. Its unique features—a reactive primary amine for diverse coupling reactions, and halogen substituents (chloro and fluoro) that modulate electronic properties and offer potential sites for further modification—make it an ideal starting point for constructing libraries of complex molecules with significant therapeutic potential.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this building block, including detailed protocols for its derivatization and expert insights into experimental design.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral compound, typically used as a racemate unless a specific stereoisomer is synthesized or resolved. The presence of the amine group at the C3 position and the specific halogenation pattern on the benzene ring are key to its utility.

PropertyValueSource
IUPAC Name 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amineN/A
CAS Number 1182897-84-2[5]
Molecular Formula C₈H₇ClFNOCalculated
Molecular Weight 187.60 g/mol Calculated
Appearance Typically an off-white to yellow solidGeneral Knowledge
Key Features Chiral center at C3; Primary amine for derivatization; Electron-withdrawing groups (Cl, F) on the aromatic ring[4]

Core Reactivity and Synthetic Potential

The primary amine at the C3 position is the principal site of reactivity, serving as a versatile nucleophilic handle for a wide array of synthetic transformations. This allows for the systematic exploration of the chemical space around the dihydrobenzofuran core to optimize biological activity, selectivity, and pharmacokinetic properties.

The general workflow for utilizing this building block involves coupling the amine with various electrophilic partners to generate diverse functional groups.

G cluster_reactions Key Synthetic Transformations cluster_applications Potential Applications main 7-Chloro-5-fluoro-2,3-dihydro- 1-benzofuran-3-amine acyl Acyl Halide / Carboxylic Acid main->acyl sulfonyl Sulfonyl Chloride main->sulfonyl aldehyde Aldehyde / Ketone (+ Reducing Agent) main->aldehyde isocyanate Isocyanate / Isothiocyanate main->isocyanate amide Amide Derivatives acyl->amide Amide Coupling sulfonamide Sulfonamide Derivatives sulfonyl->sulfonamide Sulfonamide Formation sec_amine Secondary Amine Derivatives aldehyde->sec_amine Reductive Amination urea Urea / Thiourea Derivatives isocyanate->urea Urea / Thiourea Formation sar Structure-Activity Relationship (SAR) Studies amide->sar sulfonamide->sar sec_amine->sar urea->sar drug_discovery Drug Discovery Libraries (e.g., Kinase Inhibitors, GPCR Ligands) sar->drug_discovery

Synthetic pathways from the core building block.

Application Protocols: Synthesizing Novel Derivatives

The following protocols provide detailed, self-validating methodologies for key synthetic transformations. They are designed to be robust and adaptable for the creation of diverse molecular libraries.

Protocol 1: Synthesis of a Novel Amide Derivative via Acylation

This protocol details the coupling of the primary amine with a carboxylic acid chloride, a fundamental reaction for generating amide libraries. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.

Principle: This reaction is a nucleophilic acyl substitution. The primary amine of the benzofuran building block acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to quench the HCl byproduct.

G start Dissolve Building Block & Base in DCM reagent Add Acyl Chloride (dropwise at 0°C) start->reagent reaction Stir at RT (Monitor by TLC/LC-MS) reagent->reaction workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup purify Purify via Column Chromatography workup->purify product Characterize Final Amide Product purify->product

Workflow for amide coupling reaction.

Materials:

  • 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq)

  • Substituted Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the non-nucleophilic base (e.g., TEA, 1.5 eq) to the solution. Cool the flask to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes.

    • Expert Insight (Causality): Dropwise addition at low temperature is critical to control the exothermicity of the reaction and prevent potential side reactions, such as the formation of double-acylated products or degradation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acyl chloride and HCl), water, and finally brine.

    • Expert Insight (Trustworthiness): This washing sequence is a self-validating step. The NaHCO₃ wash neutralizes acid, preventing potential acid-catalyzed hydrolysis of the product during work-up. The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.

Protocol 2: Synthesis of a Novel Sulfonamide Derivative

This protocol outlines the synthesis of sulfonamides, another critical functional group in medicinal chemistry known for its role in antibacterial agents and other therapeutics.

Principle: Similar to acylation, this is a nucleophilic attack by the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction also generates HCl, which is neutralized by a base.

G start Dissolve Building Block in Pyridine (Solvent & Base) reagent Add Sulfonyl Chloride (portion-wise at 0°C) start->reagent reaction Stir at RT (Monitor by TLC/LC-MS) reagent->reaction workup Quench with Water & Extract with EtOAc reaction->workup purify Purify via Column Chromatography or Recrystallization workup->purify product Characterize Final Sulfonamide Product purify->product

Workflow for sulfonamide synthesis.

Materials:

  • 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq)

  • Substituted Aryl or Alkyl Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1 eq)

  • Pyridine (used as both solvent and base)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) in pyridine. Cool the solution to 0°C in an ice-water bath.

    • Expert Insight (Causality): Pyridine is often used as both the solvent and base in sulfonamide formations. It is a moderately effective base to neutralize HCl and is typically a good solvent for both reactants. Its use simplifies the reaction setup.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers.

  • Acid/Base Washing: Wash the combined organic layers sequentially with 1 M HCl (2x) to remove pyridine, followed by water, and finally brine.

    • Expert Insight (Trustworthiness): The acidic wash is a crucial purification step. It protonates the basic pyridine, forming a water-soluble pyridinium salt that is easily removed from the organic layer, simplifying subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or, if the product is crystalline, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the identity, structure, and purity of the isolated sulfonamide using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Conclusion: A Gateway to Chemical Diversity

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a powerful and versatile building block for modern medicinal chemistry. Its pre-installed functionality provides a reliable and efficient entry point for creating diverse libraries of novel compounds. The halogenated benzofuran core offers a privileged scaffold, while the primary amine serves as a robust handle for introducing a wide range of functional groups and molecular properties. The protocols described herein provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, paving the way for the discovery of next-generation therapeutic agents.

References

  • BenchChem. (n.d.). Application of 1-Dibenzofuranamine in Medicinal Chemistry: Application Notes and Protocols.
  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5).
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Al-Azayzih, M. M., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • PubChem. (n.d.). 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine.
  • Frontiers in Chemistry. (2024, December 12). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
  • LookChem. (n.d.). Cas 1213334-45-2,(3R) - 7-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE.
  • Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • ACS Publications. (2020, October 9). In(OTf)3-Catalyzed Synthesis of 2,3-Dihydro-1H-benzo[e]indoles and 2,3-Dihydrobenzofurans via [3 + 2] Annulation. Organic Letters.
  • ACS Publications. (2018, June 5). Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction. Organic Letters.
  • RSC Publishing. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
  • BLD Pharm. (n.d.). 1182897-84-2|7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE.
  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. 54(1), 645-656.
  • ChemRxiv. (n.d.). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives.
  • ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives.

Sources

Method

Application Note: Comprehensive Analytical Characterization of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Analytical Strategy The compound 7-Chloro-5-fluoro-2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Analytical Strategy

The compound 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a highly functionalized bicyclic scaffold frequently utilized as an intermediate in the synthesis of central nervous system (CNS) therapeutics and spirooxindole derivatives. Its structural complexity presents three distinct analytical challenges:

  • Regiochemistry & Connectivity: The specific positions of the chlorine (C7) and fluorine (C5) atoms on the aromatic ring must be confirmed.

  • Chemical Identity & Purity: The presence of the primary amine and the halogens requires specific ionization and fragmentation tracking.

  • Stereochemical Integrity: The C3 position is a chiral center, necessitating rigorous enantiomeric resolution for pharmaceutical applications [3].

To establish a self-validating analytical system , we employ a multi-modal workflow. Nuclear Magnetic Resonance (NMR) confirms atomic connectivity, High-Resolution LC-MS/MS validates the exact mass and isotopic signature, and Chiral HPLC ensures enantiomeric purity. If any single node in this workflow fails to align with the theoretical properties of the compound, the identity of the batch is rejected.

G Start 7-Chloro-5-fluoro-2,3-dihydro -1-benzofuran-3-amine Prep Sample Preparation (Solubilization & Filtration) Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Structural Elucidation Prep->NMR DMSO-d6 LCMS LC-MS/MS Mass & Chemical Purity Prep->LCMS MeOH/H2O + 0.1% FA Chiral Chiral HPLC Enantiomeric Purity (ee%) Prep->Chiral Hexane/IPA + 0.1% DEA Data Multi-Modal Data Synthesis & Self-Validation NMR->Data LCMS->Data Chiral->Data

Multi-modal analytical workflow for benzofuran-3-amine characterization.

Protocol I: Structural Elucidation via Multi-Nuclear NMR

Causality & Rationale: While 1H NMR provides the backbone connectivity, the primary amine (-NH2) protons often exhibit broad, indistinguishable signals in standard chlorinated solvents due to rapid chemical exchange and hydrogen bonding. By utilizing Dimethyl Sulfoxide-d6 (DMSO-d6), we deliberately induce strong solvent-solute hydrogen bonding, which slows the exchange rate and sharpens the amine proton signals. Furthermore, 19F NMR is critical to confirm the mono-fluorinated status of the C5 position.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade field homogeneity.

  • 1H NMR Acquisition (400 MHz): Set the acquisition time to 3.0 seconds with a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans. Look for the characteristic ABX spin system generated by the C3 methine proton and the diastereotopic C2 methylene protons.

  • 19F NMR Acquisition (376 MHz): Acquire 32 scans with proton decoupling. The fluorine atom at C5 will appear as a distinct signal, confirming halogenation.

  • Data Processing: Apply a 0.3 Hz exponential line broadening before Fourier transformation.

Quantitative Data Summary: Expected NMR Signals
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
1H ~4.50Multiplet (m)1HC3-H : Splits due to adjacent C2-H2 and amine.
1H ~4.20, ~4.70Doublet of doublets (dd)2HC2-H2 : Diastereotopic protons forming an ABX system.
1H ~7.10, ~7.30Doublets (d)2HC4-H, C6-H : Aromatic protons coupled to C5-Fluorine.
1H ~2.20Broad Singlet (br s)2H-NH2 : Primary amine (sharpened by DMSO-d6).
19F ~ -118.0Singlet (s)1FC5-F : Confirms mono-fluorination at the 5-position.

Protocol II: Exact Mass and Purity via LC-MS/MS

Causality & Rationale: To validate the chemical identity, we leverage Electrospray Ionization (ESI) in positive mode. The primary amine is highly basic and readily accepts a proton from the mobile phase modifier (Formic Acid) to form the [M+H]+ ion. The presence of the C7-Chlorine provides a built-in self-validation mechanism: the natural isotopic abundance of 35Cl and 37Cl dictates that the mass spectrum must exhibit an M and M+2 peak in a strict 3:1 ratio [1].

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: LC-MS grade Methanol + 0.1% Formic Acid (v/v).

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Solvent A:B.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the precursor ion ( m/z 188.0) and apply a Collision Energy (CE) of 15 eV. Monitor for the diagnostic neutral loss of ammonia ( −17 Da).

Quantitative Data Summary: LC-MS/MS Parameters
ParameterValue / ObservationDiagnostic Significance
Precursor Ion ( 35Cl ) m/z 188.0 [M+H]+ Confirms base molecular weight.
Isotope Ion ( 37Cl ) m/z 190.0 [M+H]+ Must appear at ~33% intensity of the 188.0 peak.
Primary Product Ion m/z 171.0Loss of NH3​ ( −17 Da), characteristic of aliphatic primary amines.
Secondary Product Ion m/z 151.0Subsequent loss of HF ( −20 Da) from the aromatic ring.

Protocol III: Enantiomeric Resolution via Chiral HPLC

Causality & Rationale: Because 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine possesses a chiral center at C3, synthetic batches are often racemic unless asymmetric catalysis is employed. Standard reversed-phase columns cannot resolve enantiomers. We utilize a Chiral Crown Ether-based Stationary Phase . Crown ethers form highly specific host-guest inclusion complexes with primary ammonium ions ( −NH3+​ ). The steric interactions between the chiral barrier of the crown ether and the benzofuran ring allow for baseline resolution of the (R) and (S) enantiomers [2].

To prevent severe peak tailing caused by secondary interactions between the basic amine and residual silanols on the silica support, Diethylamine (DEA) is added as a competitive basic modifier.

Step-by-Step Methodology:
  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA) to create a buffered non-aqueous system that protonates the amine for crown-ether inclusion while masking silanols.

  • Sample Preparation: Dissolve the compound at 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak CR(+) or equivalent crown-ether column (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25°C.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability: Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . Calculate the Enantiomeric Excess (ee%) using the area under the curve (AUC) for both peaks.

Conclusion

The characterization of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine requires a highly orchestrated analytical approach. By combining the structural connectivity proven by multi-nuclear NMR, the exact mass and isotopic validation of LC-MS/MS, and the stereochemical rigor of crown-ether mediated Chiral HPLC, researchers can establish a self-validating data matrix. This ensures absolute confidence in the chemical identity and purity of the compound before its deployment in downstream synthetic or biological applications.

References

  • Title: The Characterization of 6-(2-Aminopropyl)
  • Title: Enantiomeric Separation of 1-(Benzofuran-2-yl)
  • Title: Chiral Amine Thiourea-Promoted Enantioselective Michael Addition Reactions of 3-Substituted Benzofuran-2(3H)
Application

protocol for the purification of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Application Note: Protocol for the Purification and Chiral Resolution of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Purification and Chiral Resolution of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identification: 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1182897-84-2)

Introduction & Chemical Profiling

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as the core component for a vast array of biologically active natural and synthetic compounds, including targeted CNS agents and antimicrobial inhibitors[1]. Recent advances in microwave-assisted and asymmetric synthesis have streamlined the generation of 3-amino-2,3-dihydrobenzofurans[2]. However, the downstream purification of these primary amines—particularly heavily halogenated variants like 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine —presents unique physicochemical challenges.

The presence of the electron-withdrawing chlorine (C7) and fluorine (C5) atoms on the aromatic ring modulates the basicity of the C3 primary amine. Furthermore, crude synthetic mixtures often contain unreacted epoxides, chalcone intermediates, and structurally related amine byproducts. To achieve >99.5% purity and >99% enantiomeric excess (ee) for drug development applications, a self-validating, three-phase purification system is required: Liquid-Liquid Acid-Base Extraction, Amine-Optimized Flash Chromatography, and Diastereomeric Salt Resolution.

Purification Workflow

The following diagram illustrates the logical progression of the purification strategy, designed to systematically eliminate specific classes of impurities at each stage.

G Crude Crude Reaction Mixture (7-Cl-5-F-Dihydrobenzofuran-3-amine) Extraction Acid-Base Extraction (HCl / NaOH) Crude->Extraction Remove neutral impurities Organic Organic Phase (Enriched Amine) Extraction->Organic pH adjustment & extraction Chromatography Flash Chromatography (Silica + 1% TEA) Organic->Chromatography Remove structural analogs Resolution Chiral Salt Formation (e.g., L-Tartaric Acid) Chromatography->Resolution Diastereomeric crystallization Pure Pure (3S) Enantiomer >99% ee Resolution->Pure Filtration & Free-basing

Workflow for the purification and chiral resolution of 2,3-dihydrobenzofuran-3-amines.

Step-by-Step Experimental Protocols

Phase 1: Liquid-Liquid Acid-Base Extraction

Causality & Rationale: The target compound is a basic primary amine. By treating the crude mixture with an aqueous acid, the amine is protonated into a highly water-soluble hydrochloride salt. Neutral and acidic impurities (such as unreacted chalcones or halogenated phenols) remain in the organic phase and are discarded. Subsequent basification regenerates the free amine for recovery.

  • Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel. Add 100 mL of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) contains the protonated 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Discard the organic layer (top).

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M Sodium Hydroxide (NaOH) dropwise until the pH reaches 10–11. The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the enriched amine as a viscous oil.

Phase 2: Amine-Optimized Flash Chromatography

Causality & Rationale: Primary amines interact strongly with the acidic silanol groups on bare silica gel, causing severe peak tailing, irreversible adsorption, and poor recovery. Adding Triethylamine (TEA) to the mobile phase competitively blocks these silanol sites, ensuring sharp elution profiles and high recovery rates.

  • Column Preparation: Pack a silica gel column (230–400 mesh) using a solvent system of Hexanes/EtOAc (80:20) containing 1% (v/v) Triethylamine (TEA).

  • Loading: Dissolve the enriched amine from Phase 1 in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexanes/EtOAc (80:20 to 50:50) with a constant 1% TEA modifier.

  • Fraction Collection: Monitor fractions via TLC (Ninhydrin stain for primary amines). Combine fractions containing the target compound (Rf ~0.4 in 50:50 Hex/EtOAc + 1% TEA).

  • Concentration: Evaporate the solvent to yield the purified racemic 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Phase 3: Diastereomeric Salt Resolution

Causality & Rationale: The C3 position of the dihydrobenzofuran ring is a chiral center. To isolate a specific enantiomer (e.g., the 3S-enantiomer), the racemic free base is reacted with an enantiopure chiral acid (such as L-(+)-Tartaric acid or (R)-(-)-Mandelic acid). This forms two diastereomeric salts with distinct solubility profiles, allowing for separation via fractional crystallization.

  • Salt Formation: Dissolve the purified racemic amine (5 g, ~26.6 mmol) in 50 mL of hot Isopropanol (IPA). In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric acid in 30 mL of hot IPA.

  • Mixing: Slowly add the hot tartaric acid solution to the amine solution under continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. The less soluble diastereomeric salt will selectively crystallize.

  • Filtration: Filter the crystals under vacuum and wash with 10 mL of cold IPA.

  • Free-Basing (Recovery): Suspend the enantiopure salt in 30 mL of water, basify to pH 10 with 1M NaOH, and extract with DCM (3 × 20 mL). Dry and concentrate the organic layer to yield the enantiopure free base.

Quantitative Data & Analytical Validation

The table below summarizes the expected recovery metrics and purity profiles at each stage of the protocol.

Purification PhaseYield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)Key Impurity Removed
Crude Mixture N/A45–550 (Racemic)Unreacted chalcones, epoxides
Post Acid-Base Extraction 8575–800 (Racemic)Neutral organic byproducts
Post Flash Chromatography 7095–980 (Racemic)Structurally related amines
Post Chiral Resolution (3S) 30–35*>99.5>99.0(3R) Enantiomer

*Note: Maximum theoretical yield for a single enantiomer from a racemate is 50%. A 30-35% yield represents a highly efficient >60% recovery of the target enantiomer.

Analytical Validation Parameters:

  • HPLC Conditions: Chiralpak IG column, Mobile Phase: Hexane/EtOH/Diethylamine (90:10:0.1), Flow rate: 1.0 mL/min, UV detection at 254 nm.

  • NMR Verification: ¹H NMR (400 MHz, CDCl₃) validation must confirm the absence of TEA (quartet at 2.5 ppm, triplet at 1.0 ppm) prior to biological testing. The C3 methine proton of the dihydrobenzofuran core typically appears as a distinct multiplet around 4.5–4.8 ppm.

References

  • Title: Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones Source: Chemistry - A European Journal (via PubMed) URL: [Link][2]

  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science (via PubMed) URL: [Link][1]

Sources

Method

Application Notes &amp; Protocols: The Utility of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in Fragment-Based Drug Discovery

Introduction: A New Dimension in Fragment-Based Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Dimension in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" serve as high-quality starting points for structure-guided optimization, a process that has successfully delivered multiple FDA-approved drugs, including Vemurafenib and Venetoclax.[1][3]

The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide focuses on a specific, next-generation fragment: 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine . This particular fragment is noteworthy for several reasons:

  • Three-Dimensionality: The non-aromatic, puckered dihydro-furan ring provides a defined three-dimensional (3D) shape. There is growing interest in screening 3D fragments to explore novel chemical space beyond the predominantly flat, aromatic compounds found in many traditional fragment libraries.[8]

  • Rich Chemical Features: It possesses a primary amine for hydrogen bonding, a fluorinated aromatic ring which can modulate pKa and metabolic stability, and a chlorine atom capable of forming specific halogen bonds, providing multiple avenues for high-affinity interactions.

  • Optimal Fragment Properties: Its physicochemical properties align well with the empirical "Rule of Three," which defines the characteristics of an ideal fragment starting point.[9]

This document serves as a comprehensive guide for researchers, outlining the strategic application and detailed experimental protocols for leveraging 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in an FBDD campaign.

I. Application Notes: Strategic Considerations

The Rationale for a 3D Fragment Scaffold

The initial step in any FBDD campaign is the design and curation of a high-quality fragment library.[2] While traditional libraries are rich in sp²-hybridized, flat aromatic systems, the inclusion of sp³-rich, 3D fragments like 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine offers distinct advantages. These fragments can access deeper, more complex pockets on a protein surface that are often inaccessible to planar molecules, potentially unlocking previously "undruggable" targets.[1][8]

Table 1: Physicochemical Properties and the "Rule of Three"

Property "Rule of Three" Guideline[9] 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Justification for Inclusion
Molecular Weight (MW) < 300 Da ~203.6 g/mol Low MW allows for significant growth potential during optimization.
cLogP ≤ 3 Estimated ~2.1-2.5 Maintains a balance of solubility and permeability.
Hydrogen Bond Donors ≤ 3 2 (from -NH₂) Provides key interaction points without excessive polarity.
Hydrogen Bond Acceptors ≤ 3 2 (from Furan O, Fluoro F) Offers additional directional binding opportunities.

| Rotatable Bonds | ≤ 3 | 1 | Low conformational flexibility increases the likelihood of a productive binding mode. |

Target Selection and Screening Strategy

The features of this fragment suggest its utility against a range of protein classes, including kinases, proteases, and epigenetic targets. A robust screening campaign should employ a cascade of biophysical methods to identify and validate true binding events while eliminating false positives.[10][11]

A primary screen using a high-throughput, sensitive technique is essential. This is followed by orthogonal validation methods to confirm the hits from the primary screen. Finally, a high-resolution structural biology technique is employed to understand the precise binding mode, which is critical for the subsequent optimization phase.[12]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (incl. 3D Scaffolds) Screen Primary Screen (e.g., SPR, TSA) Lib->Screen High Throughput Validate Hit Validation (Orthogonal Methods, e.g., NMR) Screen->Validate Initial Hits Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Validated Hits Optimize Structure-Guided Optimization (Fragment Growing, Linking) Structure->Optimize Binding Mode Lead Lead Compound (Improved Potency & Properties) Optimize->Lead DMTA Cycles Preclinical Preclinical Development Lead->Preclinical Candidate Selection

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Hit Validation Cascade: Ensuring Data Integrity

A high rate of false positives can derail an FBDD project.[10] Therefore, a multi-step validation process using techniques with different physical principles is non-negotiable. For example, hits identified in a primary thermal shift assay (which measures changes in protein stability upon binding) should be confirmed with a method that directly measures binding, such as NMR or SPR.[10][13] This orthogonal approach ensures that only fragments with genuine, specific binding are advanced to the resource-intensive structural biology stage.

Hit_Validation_Cascade Primary Primary Screen ~1000 Fragments Thermal Shift Assay (TSA) Identifies stabilizing ligands Secondary Secondary Screen (Validation) ~50-100 Hits NMR (STD/WaterLOGSY) Confirms direct binding in solution Primary->Secondary ~5-10% Hit Rate (Eliminates False Positives) Tertiary Tertiary Screen (Affinity) ~10-20 Validated Hits SPR or ITC Quantifies binding affinity (KD) Secondary->Tertiary Confirmed Binders Structural Structural Studies X-ray Crystallography Reveals binding mode & informs chemistry Tertiary->Structural Prioritized Hits

Figure 2: An orthogonal hit validation cascade to confirm fragment binding.

II. Experimental Protocols

The following protocols are presented as a robust workflow for screening, validating, and structurally characterizing the binding of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine to a target protein.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[1][14] It is an excellent primary screening tool due to its low protein consumption and ability to detect weak binders.[14][]

Objective: To identify initial fragment hits by detecting binding to an immobilized target protein.

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Screening buffer (e.g., PBS or HBS-EP+, pH 7.4, with 5% DMSO)

  • 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine stock solution (100 mM in 100% DMSO)

Methodology:

  • Target Immobilization: a. Equilibrate the CM5 sensor chip with running buffer (HBS-EP+). b. Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Inject the target protein (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding and bulk refractive index changes.[14]

  • Fragment Screening: a. Prepare a 1 mM solution of the fragment in screening buffer (final DMSO concentration of 5%). It is critical that the DMSO concentration in the running buffer and the fragment solutions are precisely matched to avoid false positives.[14] b. Inject the fragment solution over the reference and target flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds. c. After each cycle, regenerate the surface if necessary with a short pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound fragment. d. A positive "hit" is defined as a stable, concentration-dependent response significantly above the noise level observed on the target surface but not the reference surface.

Protocol 2: Hit Validation via Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and provide low-resolution epitope mapping.[10][] It works by selectively saturating the protein, allowing this saturation to transfer to a bound ligand via spin diffusion. The difference between a saturated and off-resonance spectrum reveals which ligand protons are in close proximity to the protein.

Objective: To confirm that the fragment binds to the target protein in solution.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer like PBS-d, pH 7.4)

  • Fragment stock solution (100 mM in DMSO-d6)

  • NMR tubes

Methodology:

  • Sample Preparation: a. Prepare a 500 µL sample containing the target protein (e.g., 20 µM) and the fragment (e.g., 1 mM) in the deuterated buffer. The ~50-fold excess of ligand ensures that protein saturation is the rate-limiting step. b. Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition: a. Acquire a standard 1D proton spectrum of the control sample to assign the fragment's proton signals. b. For the protein-fragment sample, set up the STD experiment. This involves two separate acquisitions: i. On-resonance spectrum: Selectively saturate a region of the protein's aliphatic spectrum (e.g., -1.0 ppm) where no ligand signals are present. A saturation time of 2 seconds is typical. ii. Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference. c. The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis: a. Signals present in the STD spectrum belong to the fragment and confirm its binding to the protein. b. The relative intensity of the signals in the STD spectrum can provide information about which parts of the fragment are in closest contact with the protein surface, thereby guiding initial SAR.

Protocol 3: Structural Characterization via X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution 3D structure of the protein-fragment complex.[13] This information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode, key interactions, and available vectors for chemical elaboration.[9][12]

Objective: To determine the atomic-level structure of the fragment bound to the target protein.

Methodology:

  • Protein Crystallization: a. Screen for initial crystallization conditions for the apo-protein using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) via sitting-drop or hanging-drop vapor diffusion. b. Optimize the initial hit conditions (e.g., precipitant concentration, pH, temperature) to produce single, diffraction-quality crystals (typically >50 µm).

  • Fragment Soaking or Co-crystallization: a. Soaking (preferred for initial screening): Transfer apo-protein crystals into a drop of a cryo-protected mother liquor solution containing the fragment (typically 1-10 mM). Allow to soak for a period ranging from minutes to hours. b. Co-crystallization: If soaking fails (e.g., cracks the crystals), pre-incubate the purified protein with a 5-10 fold molar excess of the fragment before setting up crystallization trials.

  • Data Collection and Structure Determination: a. Harvest the soaked or co-crystals, flash-cool them in liquid nitrogen, and ship to a synchrotron facility for X-ray diffraction data collection. b. Process the diffraction data using software like XDS or MOSFLM. c. Solve the structure using molecular replacement with the known apo-protein structure as a search model. d. Refine the model and build the fragment into the resulting electron density map using software like Coot and Phenix. e. A successfully determined structure will clearly show the fragment bound in a specific pocket of the protein, revealing key hydrogen bonds, hydrophobic interactions, and potential halogen bonds.

III. Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a validated fragment hit like 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is structurally characterized, the goal is to evolve it into a potent, selective, and drug-like lead compound.[1][12] This is an iterative process driven by medicinal chemistry and guided by the structural information.[16]

Hit_To_Lead cluster_0 Optimization Strategies Grow Fragment Growing (Elaboration) Add functionality to probe unoccupied pockets. End Optimized Lead Compound High Affinity (nM) Improved ADME Properties Grow->End Iterative Synthesis & Testing Merge Fragment Merging Combine features of two overlapping fragments. Merge->End Link Fragment Linking Connect two fragments that bind in adjacent pockets. Link->End Start Initial Fragment Hit (e.g., 7-Chloro-5-fluoro-benzofuran-amine) Weak Affinity (µM-mM) Start->Grow Structure-Guided Design Start->Merge Start->Link

Figure 3: Key strategies for evolving a fragment hit into a lead compound.

For 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, several optimization vectors are apparent:

  • Growing from the Amine: The primary amine is an ideal handle for synthetic elaboration. Acylation or reductive amination could introduce new functional groups to pick up additional interactions in an adjacent pocket.

  • Growing from the Aromatic Ring: If the structure reveals an accessible pocket near the aromatic ring, synthetic strategies like Suzuki or Buchwald-Hartwig coupling could be employed to add substituents at available positions.

  • Merging/Linking: If another fragment is found to bind nearby, the two can be merged or linked together, often leading to a dramatic increase in binding affinity due to avidity effects.[17][18]

IV. Conclusion

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine represents an exemplary starting point for a modern FBDD campaign. Its combination of a 3D scaffold, low molecular weight, and diverse chemical functionality makes it a high-quality fragment for sampling complex protein binding sites. By employing a rigorous workflow of high-sensitivity primary screening, orthogonal hit validation, and high-resolution structural biology, researchers can effectively leverage this and similar fragments to discover novel lead compounds against challenging therapeutic targets. The subsequent phase of structure-guided medicinal chemistry is critical to transform these low-affinity hits into potent and selective drug candidates.

References

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • BenchChem.
  • Murray, C.W., & Rees, D.C. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 11(4), 956-966. [Link]

  • de la Cruz, M., et al. (2025). Fragment-based drug discovery: A graphical review. Medicinal Research Reviews. [Link]

  • Shuker, S.B. (2010). Fragment-based Drug Discovery: Concept and Aim. Journal of the Pharmaceutical Society of Japan, 130(2), 169-174. [Link]

  • Talele, T.T. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Schoepfer, J., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 9, 747663. [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13108-13113. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. [Link]

  • Asif, M. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6519. [Link]

  • CrystalsFirst. (2022). Fragment HIT Identification in FBDD. [Link]

  • Sarsam, S.I., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(8). [Link]

  • Oncodesign Services. Hit-to-Lead process | Drug Discovery. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(6), 254-258. [Link]

  • SARomics. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Al-Majd, L.A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(24), 15632. [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Duncan, L.F., et al. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 24(18), 3350. [Link]

  • Dana Bioscience. (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g. [Link]

  • Miller, C.P., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(18), 12345-12356. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(3). [Link]

  • Joshi, M.N., et al. (2006). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 16(16), 4323-4327. [Link]

  • Franchini, S., et al. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][3][5]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of AMPA Receptor. ACS Chemical Neuroscience, 7(2), 146-155. [Link]

  • Taylor & Francis. Benzofuran – Knowledge and References. [Link]

  • van der Velden, W.J.C., et al. (2026). Leveraging Fragment-Based Drug Discovery to Advance 3D Scaffolds into Potent Ligands: Application to the Histamine H1 Receptor. RSC Medicinal Chemistry. [Link]

  • Erlanson, D.A. (Ed.). (2012). Fragment-Based Drug Discovery. Royal Society of Chemistry.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine for Biological Screening

Abstract The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, presents a unique starting point for chemical library synthesis due to its halogenated aromatic ring and a reactive primary amine. The presence of chlorine and fluorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeation, and binding affinity.[4][5][6] This guide provides detailed protocols for the strategic derivatization of this primary amine, enabling the creation of a diverse compound library for biological screening and the exploration of structure-activity relationships (SAR).

Rationale for Derivatization

The primary amine at the 3-position of the dihydrobenzofuran ring is an ideal handle for chemical modification. Its nucleophilicity allows for a variety of robust and high-yielding chemical transformations. By converting the amine into amides, sulfonamides, and secondary amines, we can systematically modulate key physicochemical properties such as:

  • Lipophilicity (logP): Affecting solubility, cell permeability, and plasma protein binding.

  • Hydrogen Bonding Capacity: Altering target binding interactions and solubility.

  • Molecular Weight and Shape: Exploring the steric requirements of the target's binding pocket.

  • Metabolic Stability: The introduction of fluoro and chloro groups can block sites of metabolism, potentially increasing the compound's half-life.[6]

This systematic approach is fundamental to transforming a starting scaffold into a series of drug-like molecules with optimized biological activity.

Core Derivatization Workflows

Three highly reliable and versatile reactions are presented for the derivatization of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: N-Acylation, N-Sulfonylation, and Reductive Amination.

G cluster_0 Derivatization Strategies cluster_1 Derivative Classes A 7-Chloro-5-fluoro-2,3-dihydro- 1-benzofuran-3-amine B N-Acylation (Amide Formation) A->B  Acyl Chloride (RCOCl)  or Anhydride  Base (e.g., TEA, DIPEA) C N-Sulfonylation (Sulfonamide Formation) A->C  Sulfonyl Chloride (RSO₂Cl)  Base (e.g., Pyridine, TEA) D Reductive Amination (Secondary Amine Formation) A->D  Aldehyde/Ketone (R'COR'')  Reducing Agent (e.g., NaBH(OAc)₃) E Amide Library B->E F Sulfonamide Library C->F G Secondary Amine Library D->G

Caption: Derivatization strategies for the core scaffold.

Protocol 1: N-Acylation (Amide Synthesis)

N-acylation is a fundamental reaction for forming a stable amide bond. Using acyl chlorides or anhydrides provides a highly efficient route. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing with the primary amine nucleophile.[7][8]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

The synthesis of sulfonamides introduces a key structural motif found in many therapeutic agents. The reaction is analogous to N-acylation but often requires slightly longer reaction times or gentle heating. Pyridine is a common choice as it can act as both a base and a nucleophilic catalyst.[9][10]

Experimental Protocol:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and dissolve it in an anhydrous solvent like DCM or pyridine.

  • Base Addition: If not using pyridine as the solvent, add pyridine (1.5 eq.) or TEA (1.5 eq.). Cool the reaction mixture to 0 °C using an ice-water bath.[10]

  • Sulfonyl Chloride Addition: Prepare a solution of the desired sulfonyl chloride (1.05 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine mixture over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl (to remove excess base), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization.

Protocol 3: N-Alkylation via Reductive Amination

Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[11] Reductive amination is a superior and highly controlled one-pot method that avoids this issue. It involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[12][13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions.[12]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. Be cautious of initial gas evolution.

  • Reaction Completion: Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and formation of the product.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes, then transfer to a separatory funnel. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Parameter N-Acylation N-Sulfonylation Reductive Amination
Reagent Acyl Chloride / Anhydride (1.1 eq)Sulfonyl Chloride (1.05 eq)Aldehyde / Ketone (1.1 eq)
Secondary Reagent --NaBH(OAc)₃ (1.5 eq)
Base TEA / DIPEA (1.5 eq)Pyridine / TEA (1.5 eq)None (or mild acid catalyst)
Solvent DCM, THFDCM, PyridineDCM, DCE
Temperature 0 °C to RT0 °C to RT (or mild heat)Room Temperature
Typical Time 2-6 hours4-24 hours3-12 hours
Product AmideSulfonamideSecondary Amine
Table 1: Comparative summary of derivatization protocols.

Analytical Characterization

Confirmation of structure and purity for each synthesized derivative is paramount. A standard suite of analytical techniques should be employed.

Technique Purpose Hypothetical Data for an N-acetyl derivative
LC-MS Confirm molecular weight and assess purity[M+H]⁺: Expected mass for C₁₁H₁₀ClFNO₂. Purity: >95% by UV trace.
¹H NMR Confirm structure and proton environmentSinglet ~2.0 ppm (3H): Acetyl CH₃. Multiplets: Aromatic and dihydrofuran protons. Broad singlet: Amide N-H.
¹³C NMR Confirm carbon skeletonSignal ~170 ppm: Carbonyl carbon. Signal ~23 ppm: Acetyl methyl carbon.
HRMS Determine exact mass and elemental formula[M+H]⁺: Calculated vs. Found mass within ± 5 ppm.
Table 2: Standard analytical characterization workflow.

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, it enters a screening cascade to identify compounds with desired biological activity. Benzofuran derivatives have shown promise in numerous therapeutic areas, particularly oncology.[1][3][15][16]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Introduction: The Significance of a Privileged Scaffold The 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine moiety is a key structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Privileged Scaffold

The 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine moiety is a key structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architecture and specific substitution pattern make it a "privileged scaffold," a molecular framework that can interact with a variety of biological targets. This has led to its incorporation into numerous compounds under investigation for a range of therapeutic applications, including as potential antitumor, antibacterial, and anti-inflammatory agents.[1][2] The development of a robust, scalable, and economically viable synthetic route to this amine is therefore of paramount importance for advancing drug discovery and development programs.

This document provides a comprehensive guide to the large-scale synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, offering a detailed, step-by-step protocol suitable for implementation in a process chemistry or manufacturing setting. The presented methodology is designed for scalability, prioritizing the use of readily available starting materials, and employing reaction conditions amenable to large-scale production.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, beginning with a commercially available, appropriately substituted aromatic precursor. The key transformations involve the formation of the dihydrobenzofuran ring system and the subsequent introduction of the amine functionality at the C-3 position.

Our proposed synthetic strategy commences with the selective ortho-hydroxylation of a suitable starting material, followed by the introduction of a two-carbon unit, cyclization to the dihydrobenzofuranone core, and finally, reductive amination to yield the desired product. This pathway is designed to be efficient and to allow for the purification of intermediates at key stages, ensuring a high-quality final product.

Detailed Synthetic Protocol

The following protocol outlines a four-step synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, designed for large-scale production.

Step 1: Synthesis of 4-Chloro-2-fluoro-6-methoxyphenol

The initial step involves the selective ortho-hydroxylation of a suitable precursor. While several methods exist for this transformation, a practical approach for large-scale synthesis involves the use of a directed ortho-metalation strategy.

Materials and Equipment:

  • 4-Chloro-2,6-difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrogen peroxide (30% solution)

  • Anhydrous tetrahydrofuran (THF)

  • Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an inert atmosphere inlet

  • Addition funnels

  • Quenching vessel

  • Extraction and distillation apparatus

Protocol:

  • Reaction Setup: In a large, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2,6-difluoroanisole (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) to the cooled solution via an addition funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at this temperature for 2 hours.

  • Borylation: To the reaction mixture, add trimethyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Oxidation and Work-up: Cool the reaction mixture to 0 °C and slowly add a 30% solution of hydrogen peroxide. Stir for 2 hours at room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-2-fluoro-6-methoxyphenol.

Step 2: Synthesis of 2-Bromo-1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-one

This step involves a Friedel-Crafts acylation of the synthesized phenol with bromoacetyl bromide to introduce the necessary two-carbon chain for the subsequent cyclization.

Materials and Equipment:

  • 4-Chloro-2-fluoro-6-methoxyphenol

  • Bromoacetyl bromide

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Reaction vessel with mechanical stirring, a reflux condenser, and an inert atmosphere inlet

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, suspend aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylation: To the cooled suspension, add bromoacetyl bromide (1.1 equivalents) dropwise. Following this, add a solution of 4-chloro-2-fluoro-6-methoxyphenol (1.0 equivalent) in anhydrous DCM.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-one can be purified by column chromatography.

Step 3: Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one

The formation of the dihydrobenzofuranone ring is achieved through an intramolecular Williamson ether synthesis.

Materials and Equipment:

  • 2-Bromo-1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-one

  • Potassium carbonate (K₂CO₃)

  • Acetone or methyl ethyl ketone (MEK)

  • Reaction vessel with mechanical stirring and a reflux condenser

  • Filtration apparatus

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-bromo-1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-one (1.0 equivalent) in acetone or MEK.

  • Cyclization: Add potassium carbonate (1.5 equivalents) to the solution and heat the mixture to reflux. Maintain reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one. This product can often be used in the next step without further purification, or it can be purified by recrystallization.

Step 4: Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

The final step involves the conversion of the ketone to the target amine via reductive amination.

Materials and Equipment:

  • 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

  • Methanol

  • Reaction vessel with stirring and an inert atmosphere inlet

  • Standard laboratory glassware for work-up and purification

Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 equivalent) in methanol.

  • Imine Formation and Reduction: Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol to the reaction mixture. Stir for 1 hour at room temperature. Then, add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the careful addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Final Product Isolation: The crude 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing to obtain a high-purity product.

Process Optimization and Scale-Up Considerations

For a large-scale synthesis, several factors should be considered to ensure safety, efficiency, and cost-effectiveness:

  • Reagent Selection: The choice of reagents should prioritize safety and cost. For example, alternative, less hazardous reducing agents for the reductive amination could be explored, such as catalytic hydrogenation.

  • Solvent Choice: Solvents should be selected based on their efficacy, safety profile, and ease of recovery and recycling.

  • Reaction Monitoring: In-process controls (IPCs) using techniques like HPLC should be implemented to monitor reaction completion and impurity profiles.

  • Purification: For large-scale production, crystallization is often preferred over chromatography for purification due to its lower cost and higher throughput. Developing a robust crystallization procedure for the final product and key intermediates is crucial.

  • Safety: A thorough safety assessment of all reaction steps is essential. This includes understanding the thermal stability of intermediates and reactions, as well as the toxicity and handling requirements of all materials.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)
14-Chloro-2,6-difluoroanisolen-BuLi, Trimethyl borate, H₂O₂4-Chloro-2-fluoro-6-methoxyphenol70-80>98
24-Chloro-2-fluoro-6-methoxyphenolBromoacetyl bromide, AlCl₃2-Bromo-1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-one65-75>95
32-Bromo-1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-oneK₂CO₃7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one85-95>97
47-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-oneNH₄OAc, NaBH₃CN7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine75-85>99

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Ortho-Hydroxylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Reductive Amination A 4-Chloro-2,6-difluoroanisole B 4-Chloro-2-fluoro-6-methoxyphenol A->B 1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₂O₂ C 2-Bromo-1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-one B->C BrC(O)CH₂Br, AlCl₃, DCM D 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one C->D K₂CO₃, Acetone E 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine D->E NH₄OAc, NaBH₃CN, MeOH

Caption: Synthetic pathway for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for the production of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. By employing well-established chemical transformations and prioritizing operational simplicity, this protocol is well-suited for the synthesis of this important building block on a large scale. The provided framework also allows for further optimization to meet specific process requirements, thereby facilitating the advancement of drug discovery programs that rely on this valuable scaffold.

References

  • Garg, N. K., & Sarpong, R. (2012). Strategies and Tactics for the Synthesis of Benzofuran-Containing Natural Products. Accounts of Chemical Research, 45(10), 1731–1744. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957. [Link]

  • Wang, L., et al. (2016). Microwave irradiated synthesis of 2-bromo(chloro)indoles via intramolecular cyclization of 2-(gem-dibromo(chloro)vinyl)anilines in the presence of TBAF under metal-free conditions. RSC Advances, 6(10), 8345-8351. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Khan, I., et al. (2018). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research, 7(1), 1-15. [Link]

  • Patil, S. A., et al. (2018). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. Asian Journal of Organic & Medicinal Chemistry, 3(4), 133-137. [Link]

  • Closs, A., et al. (1978). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 21(8), 840-846. [Link]

  • Dana Bioscience. (n.d.). (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g. Retrieved from [Link]

  • Zhu, J., et al. (2017). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 53(1), 139-142. [Link]

  • Sreedhar, B., & Kumar, A. (2001). Selective methylation of anisole to 2,6-xylenol over rare earth promoted SnO 2 catalysts. Catalysis Communications, 2(1-2), 31-35. [Link]

  • Zhang, L., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

  • Zhang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27246-27267. [Link]

  • Yadav, M., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 51(3), 645-656. [Link]

  • Kumar, P., et al. (2006). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Bioorganic & medicinal chemistry letters, 16(16), 4343-4346. [Link]

  • De Luca, L. (2019). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2019(3), M1074. [Link]

  • Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687. [Link]

  • Shvartsberg, M. S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • NextSDS. (n.d.). (3S)-7-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Khan, A. T., et al. (2016). Synthesis and Antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and their derivatives. Research Journal of Chemistry and Environment, 20(10), 30-37. [Link]

  • De, P., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(20), 12893–12914. [Link]

  • Luzzio, F. A. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][4][5]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. ACS chemical neuroscience, 7(2), 149-160. [Link]

  • Zhang, Y., et al. (2020). Dearomative, Intramolecular Bromoetherification of Carbohydrate‐derived Glycosyl Furans: Access to Enantiopure 6‐Bromo‐Furo[3,2‐b]furans. Angewandte Chemie International Edition, 59(42), 18534-18538. [Link]

  • Li, Y., et al. (2021). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 143(30), 11486-11491. [Link]

  • Egi, M., et al. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. The Journal of Organic Chemistry, 75(7), 2123–2126. [Link]

  • Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Li, J., et al. (2022). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society, 144(1), 229-236. [Link]

  • Xylachem. (n.d.). 2,6-Difluoroanisole Supplier & Manufacturer | Factory Price. Retrieved from [Link]

  • Liu, Z., et al. (2015). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers, 2(11), 1471-1475. [Link]

  • Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
  • Zhang, T., et al. (2020). Selective demethylation and acetylation of phenanthrenequinones. Reagents and conditions. Molecules, 25(14), 3244. [Link]

  • Díaz-Oviedo, C. D., et al. (2022). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem, 23(21), e202200424. [Link]

  • Zhang, J., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of medicinal chemistry, 59(17), 7966-7981. [Link]

  • Archer, S., et al. (1962). Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione. Journal of Organic Chemistry, 27(5), 1845-1847. [Link]

Sources

Application

Application Note: Enantioselective Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (3S)- and (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1241676-13-0 and 1213214-45-9) Introduction & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (3S)- and (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1241676-13-0 and 1213214-45-9)

Introduction & Mechanistic Rationale

The 2,3-dihydrobenzofuran-3-amine motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigidified bioisostere for arylethylamines in CNS-active agents, GPCR ligands, and kinase inhibitors [4]. The specific halogenated derivative, 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine , presents unique synthetic challenges. The electronic deactivation of the aromatic ring by the fluorine and chlorine substituents impedes standard electrophilic cyclization protocols, and the steric hindrance around the C3 position complicates stereoselective amination.

To achieve high enantiomeric purity (>99% ee) reliably and at scale, the most robust approach relies on the use of Ellman’s chiral auxiliary, tert-butanesulfinamide [1]. First introduced by Jonathan A. Ellman in 1997, this methodology allows for the highly diastereoselective addition of hydrides or nucleophiles to N-tert-butanesulfinyl imines [2]. The auxiliary is inexpensive, available in both enantiomeric forms, and easily cleaved under mild acidic conditions without risking racemization of the newly formed stereocenter [3].

Retrosynthetic Analysis & Workflow

The target chiral amine is retrosynthetically disconnected at the C3-amine bond to the corresponding sulfinamide, which is derived from the diastereoselective reduction of a sulfinyl imine. The imine is accessed via the condensation of 7-chloro-5-fluoro-1-benzofuran-3(2H)-one with (R)- or (S)-tert-butanesulfinamide. The benzofuranone core is constructed from commercially available 2-chloro-4-fluorophenol via O-alkylation followed by an intramolecular Friedel-Crafts acylation.

SynthesisPathway A 2-Chloro-4-fluorophenol (Starting Material) B 7-Chloro-5-fluoro- benzofuran-3(2H)-one A->B 1. ClCH2COCl 2. AlCl3 (Fries/Cyclization) C N-tert-Butanesulfinyl Imine B->C (R)-t-BuSONH2 Ti(OEt)4 D Chiral Sulfinamide (Diastereomer) C->D NaBH4 or L-Selectride E (3S)-7-Chloro-5-fluoro- 2,3-dihydrobenzofuran-3-amine D->E HCl in Dioxane (Cleavage)

Fig 1: Enantioselective synthesis workflow via Ellman's sulfinamide auxiliary.

Experimental Protocols

Note: The following protocols form a self-validating system designed for a 10-gram scale synthesis, optimized for maximum diastereomeric excess (de).

Step 1: Synthesis of 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one

Causality & Expertise: Direct acylation of the deactivated phenol requires strong Lewis acid catalysis. The two-step sequence isolates the ester intermediate to prevent unwanted para-acylation byproducts.

  • O-Alkylation: Dissolve 2-chloro-4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M). Add triethylamine (1.2 eq) and cool to 0 °C. Dropwise add chloroacetyl chloride (1.1 eq). Stir for 2 h, wash with water, dry over MgSO4, and concentrate to yield the intermediate ester.

  • Fries Rearrangement & Cyclization: Dissolve the crude ester in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add anhydrous AlCl3 (2.5 eq) in portions. Heat the mixture to 80 °C for 16 h. The AlCl3 promotes the Fries rearrangement to the ortho-hydroxy chloroacetophenone, which spontaneously cyclizes.

  • Workup: Quench carefully by pouring over ice-cold 1M HCl. Extract with ethyl acetate, wash with brine, and purify via recrystallization from ethanol to yield the pure benzofuranone.

Step 2: Condensation with (R)-tert-Butanesulfinamide

Causality & Expertise: Ketones are significantly less reactive than aldehydes. Titanium(IV) ethoxide (Ti(OEt)4) is employed because it acts as both a Lewis acid to activate the ketone and a dehydrating agent to irreversibly trap water, driving the equilibrium forward [2].

  • In a flame-dried flask under N2, dissolve 7-chloro-5-fluoro-1-benzofuran-3(2H)-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4 (2.0 eq) via syringe. Heat the reaction to 60 °C for 24 h.

  • Workup (Critical Step): Cool to room temperature and pour the mixture into an equal volume of vigorously stirring brine. This hydrolyzes the titanium complex, precipitating TiO2 as a white solid. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry, and concentrate to yield the (R)-N-tert-butanesulfinyl imine.

Step 3: Diastereoselective Reduction

Causality & Expertise: The choice of reducing agent dictates the stereochemical outcome. NaBH4 coordinates to the sulfinyl oxygen, forming a rigid transition state that directs the hydride attack from the less sterically hindered face, yielding the (S,R)-diastereomer [2].

  • Dissolve the crude sulfinyl imine in THF (0.2 M) and cool to -50 °C.

  • Add NaBH4 (3.0 eq) in portions. Allow the reaction to slowly warm to -20 °C over 4 hours.

  • Quench with saturated aqueous NH4Cl. Extract with EtOAc. Triturate the crude product with hexanes/diethyl ether (1:1) to upgrade the diastereomeric ratio (dr) to >98:2.

Step 4: Auxiliary Cleavage

Causality & Expertise: The sulfinyl group is highly acid-labile. Anhydrous HCl cleanly cleaves the S-N bond without aqueous hydrolysis, releasing the hydrochloride salt of the chiral amine and generating volatile sulfur byproducts [3].

  • Dissolve the pure sulfinamide in anhydrous MeOH (0.2 M).

  • Add 4M HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 1 hour.

  • Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to afford (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride as a white, crystalline powder.

Data Presentation: Optimization of the Reduction Step

To validate the synthetic choices, the table below summarizes the effect of different reducing agents on the diastereoselective reduction of the sulfinyl imine intermediate.

Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) of Final Amine
NaBH4 THF-50 to -2088 92:8 >98% (after trituration)
L-SelectrideTHF-788296:4>99%
DIBAL-HDCM-786570:3085%
RuCl(p-cymene)[(R,R)-TsDPEN]DMF/HCOOH2545N/A (Direct ketone reduction)72%

Table 1: Impact of reducing agents on the stereochemical outcome. NaBH4 offers the best balance of scalability, yield, and upgradable dr, while L-Selectride provides the highest raw selectivity.

References

  • Title: tert-Butanesulfinamide Source: Wikipedia URL: [Link]

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary Source: MDPI Molbank URL: [Link]

Method

Application Notes and Protocols for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine as a Chiral Ligand in Asymmetric Catalysis

Introduction: A Novel Chiral Amine Scaffold for Asymmetric Synthesis The field of asymmetric catalysis continually seeks novel chiral ligands that can induce high stereoselectivity in chemical transformations. The struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Chiral Amine Scaffold for Asymmetric Synthesis

The field of asymmetric catalysis continually seeks novel chiral ligands that can induce high stereoselectivity in chemical transformations. The structural rigidity, electronic properties, and steric hindrance of a ligand are paramount to its success in creating a chiral environment around a metal center. 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is an emerging chiral building block characterized by a rigid dihydrobenzofuran backbone and a primary amine functionality. While its direct application as a ligand in published catalytic studies is not yet extensively documented, its structural features make it a highly promising candidate for use in asymmetric transition-metal catalysis.

The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring can modulate the electronic properties of the metal center, potentially enhancing catalytic activity and stability. The chiral center at the C3 position, bearing the amine coordinating group, is positioned to create a well-defined chiral pocket. These attributes suggest its potential utility in a range of catalytic reactions, including but not limited to, cross-coupling reactions, hydrogenations, and aminations.

This document provides a detailed, albeit prospective, guide for researchers on how to approach the use of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine as a ligand. It outlines a hypothetical protocol for its application in a palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2] The principles and methodologies described herein are grounded in established catalytic literature and are intended to serve as a robust starting point for experimental investigation.

Proposed Catalytic Application: Asymmetric Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1] The use of chiral ligands can render this process enantioselective, a-ffording valuable chiral biaryl compounds. The primary amine of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can coordinate to a palladium center, forming a chiral catalyst capable of differentiating between enantiotopic faces of a prochiral substrate.

Rationale for Experimental Design

The following protocol is designed for the asymmetric coupling of a prochiral aryl triflate with an arylboronic acid. The choice of a triflate leaving group is based on its high reactivity in oxidative addition to Pd(0).[2] A mild base, such as potassium carbonate, is selected to facilitate the transmetalation step without promoting side reactions. The solvent system, a mixture of toluene and water, is a common choice for Suzuki-Miyaura couplings, allowing for the dissolution of both organic and inorganic reagents.

The in situ formation of the active catalyst from a palladium precursor and the chiral ligand is a common and convenient strategy. Pd₂(dba)₃ is a stable and reliable source of Pd(0) in the catalytic cycle. The ligand-to-metal ratio is a critical parameter to optimize, and a slight excess of the ligand is often beneficial to ensure full coordination to the metal center and prevent catalyst decomposition.

Experimental Protocols

Protocol 1: In Situ Generation of the Chiral Palladium Catalyst and Asymmetric Suzuki-Miyaura Coupling

This protocol describes a general procedure for the asymmetric Suzuki-Miyaura cross-coupling of a generic prochiral aryl triflate with phenylboronic acid, using (S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine as the chiral ligand.

Materials:

  • (S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Prochiral aryl triflate (e.g., 1-naphthyl trifluoromethanesulfonate)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a nitrogen-filled glovebox or under a stream of argon, add Pd₂(dba)₃ (0.005 mmol, 4.6 mg) and (S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (0.012 mmol, 2.4 mg) to a dry Schlenk tube equipped with a magnetic stir bar.

    • Add 1.0 mL of anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes. The solution may change color, indicating ligand exchange and complex formation.

  • Reaction Setup:

    • To a separate dry Schlenk tube, add the prochiral aryl triflate (0.5 mmol), phenylboronic acid (0.75 mmol, 91 mg), and potassium carbonate (1.5 mmol, 207 mg).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add 2.0 mL of anhydrous toluene via syringe.

  • Initiation of the Catalytic Reaction:

    • Transfer the pre-formed catalyst solution from step 1 to the reaction mixture from step 2 via a cannula or syringe.

    • Add 0.5 mL of degassed deionized water to the reaction mixture.

    • Seal the Schlenk tube and place it in a pre-heated oil bath at 80 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at 80 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots.

  • Work-up and Purification:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with 10 mL of ethyl acetate and 10 mL of water.

    • Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

Data Presentation and Optimization

The following table outlines key parameters for optimization and expected data to be collected.

ParameterRange for OptimizationMetric to EvaluateRationale
Ligand:Pd Ratio 1:1 to 4:1Yield and Enantioselectivity (ee)Determines the nature of the active catalytic species.
Temperature (°C) 60 - 110Reaction Rate and EnantioselectivityHigher temperatures may increase rate but can decrease enantioselectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Yield and Substrate CompatibilityThe choice of base can significantly impact the transmetalation step.
Solvent Toluene, Dioxane, THFYield and EnantioselectivitySolvent polarity can influence catalyst solubility and stability.

Proposed Catalytic Cycle and Workflow

The proposed catalytic cycle for the asymmetric Suzuki-Miyaura cross-coupling is depicted below.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L*)n Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate1 Ar-X Substrate1->OxAdd Substrate2 Ar'B(OR)2 Substrate2->Transmetalation Base Base Base->Transmetalation

Caption: Proposed catalytic cycle for the asymmetric Suzuki-Miyaura cross-coupling.

The experimental workflow is summarized in the following diagram.

Workflow start Start catalyst_prep Catalyst Preparation (Pd₂(dba)₃ + Ligand) start->catalyst_prep reaction_setup Reaction Setup (Substrates + Base) start->reaction_setup combine Combine and Heat catalyst_prep->combine reaction_setup->combine monitoring Reaction Monitoring (TLC/GC-MS) combine->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, Chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for the catalytic reaction.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Consistent results across multiple runs, adherence of analytical data (NMR, MS) to the expected product structure, and a reproducible enantiomeric excess are key indicators of a successful and reliable protocol. It is crucial to perform control experiments, such as running the reaction without the chiral ligand, to confirm that the ligand is indeed responsible for the observed enantioselectivity. Furthermore, a blank reaction without the palladium catalyst should be conducted to rule out any background reactivity.

Conclusion

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine represents a structurally intriguing and promising, yet underexplored, chiral ligand for asymmetric catalysis. The protocols and rationale presented here offer a comprehensive starting point for its investigation in the context of asymmetric Suzuki-Miyaura cross-coupling. Successful application in this area would not only provide a new tool for the synthesis of chiral biaryls but also pave the way for its use in a broader range of asymmetric transformations. Researchers are encouraged to use this guide as a foundation for their own innovative applications of this novel chiral scaffold.

References

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7247–7259. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Precatalysts. ACS Catalysis, 8(9), 8537–8542. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 14, 2854-2861. Retrieved from [Link]

Sources

Application

Application Note: Advanced HPLC and GC-MS Methodologies for the Analysis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Target Audience: Analytical Chemists, Drug Development Professionals, and Quality Control Scientists. Physicochemical Profiling & Causality in Method Design The compound 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Quality Control Scientists.

Physicochemical Profiling & Causality in Method Design

The compound 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a highly functionalized, halogenated primary amine built on a dihydrobenzofuran scaffold. This structural motif is frequently utilized in the synthesis of neuroactive pharmaceuticals and agrochemicals[1].

From an analytical perspective, this molecule presents three distinct challenges that dictate the design of our chromatographic methods:

  • The Primary Amine (-NH₂): Amines are inherently basic and highly polar. Direct analysis via reversed-phase HPLC often results in severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. In gas chromatography (GC), free amines are prone to thermal degradation and irreversible adsorption in the injection port[2].

  • The Halogen Substituents (Cl, F): The presence of chlorine and fluorine increases the molecule's lipophilicity compared to unhalogenated analogs. Crucially, the chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which serves as a powerful diagnostic tool in mass spectrometry[3].

  • The Dihydrobenzofuran Core: This core is moderately hydrophobic and UV-active, but its native UV absorbance can be easily masked by complex biological or synthetic matrices.

The Mechanistic Solution: To achieve robust, reproducible quantitation, pre-column derivatization is not merely an option—it is a mechanistic necessity. By masking the active N-H bonds, we eliminate silanol interactions in HPLC and prevent thermal breakdown in GC[4].

Analytical Workflow Strategy

The following diagram illustrates the decision matrix for analyzing this compound based on the available instrumentation and matrix complexity.

G A 7-Chloro-5-fluoro-2,3-dihydro- 1-benzofuran-3-amine B HPLC Analysis (Liquid Phase) A->B C GC-MS Analysis (Gas Phase) A->C D Pre-column Derivatization (OPA / FMOC-Cl) B->D E Acylation (TFAA) C->E F Reversed-Phase Separation & UV/FLD Detection D->F G Capillary GC Separation & SIM Isotopic Analysis E->G

Analytical workflow for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

HPLC-FLD Methodology: Pre-Column Derivatization

Causality of the Method

To achieve sub-nanogram sensitivity and eliminate matrix interference, we utilize o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol). OPA reacts selectively and rapidly with primary amines to form a highly fluorescent isoindole derivative[5]. This reaction shifts the analyte's polarity, allowing for sharp, symmetrical peaks on a standard end-capped C18 column, and transitions the detection from UV to Fluorescence (FLD), effectively blinding the detector to non-amine impurities[4].

Self-Validating System (Trustworthiness)

Because OPA derivatives are inherently unstable and degrade over time, the protocol must be self-validating. We incorporate a structurally similar primary amine (e.g., 4-fluorobenzylamine) as an Internal Standard (IS) prior to derivatization. If the derivatization efficiency fluctuates due to reagent degradation or timing errors, the Analyte/IS area ratio remains constant, ensuring absolute quantitative integrity.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the target compound in HPLC-grade methanol to a concentration of 1 mg/mL. Dilute to the working range (e.g., 1–100 µg/mL).

  • Internal Standard Addition: Add 10 µL of the IS solution (4-fluorobenzylamine, 50 µg/mL) to 100 µL of the sample.

  • Buffering: Add 100 µL of 0.4 M Sodium Borate buffer (pH 9.5). Causality: The high pH ensures the primary amine is fully deprotonated and nucleophilic, which is required for the OPA reaction.

  • Derivatization: Add 50 µL of OPA reagent (10 mg OPA dissolved in 1 mL methanol, mixed with 10 µL 2-mercaptoethanol and 9 mL borate buffer).

  • Incubation & Injection: Vortex immediately. Incubate at room temperature for exactly 2.0 minutes, then inject directly into the HPLC system.

Table 1: HPLC-FLD Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (150 x 4.6 mm, 3 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 7.2)
Mobile Phase B Acetonitrile / Methanol (50:50, v/v)
Gradient Program 0-2 min: 20% B; 2-10 min: 20% → 80% B; 10-15 min: 80% B
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)
Injection Volume 10 µL

GC-MS Methodology: Acylation and Isotopic Validation

Causality of the Method

Direct injection of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine into a GC inlet operating at 250 °C will cause thermal degradation and peak tailing. To circumvent this, we utilize Trifluoroacetic anhydride (TFAA) for acylation. TFAA replaces the active amine protons with electron-withdrawing trifluoroacetyl groups. This neutralizes the amine's basicity, drastically increases its volatility, and provides excellent thermal stability for gas-phase separation[2].

Self-Validating System (Trustworthiness)

The GC-MS method utilizes the natural isotopic distribution of chlorine as a built-in validation mechanism. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. During Selected Ion Monitoring (SIM), the mass spectrometer is programmed to monitor both the molecular ion (M) and the M+2 ion. If the integrated peak ratio of M / (M+2) deviates by more than ±10% from the theoretical 3:1 ratio, the analyst is immediately alerted to a co-eluting matrix interference, and the data point is invalidated.

Step-by-Step Protocol
  • Extraction: Dissolve the sample in 500 µL of anhydrous ethyl acetate.

  • Scavenging: Add 20 µL of anhydrous Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium forward.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA). Seal the vial with a PTFE-lined cap.

  • Incubation: Heat the mixture at 60 °C for 30 minutes in a dry block heater.

  • Drying: Allow the vial to cool, then evaporate the contents to complete dryness under a gentle stream of high-purity nitrogen. Causality: This removes excess TFAA and residual acid, which would otherwise degrade the GC column's stationary phase.

  • Reconstitution: Reconstitute the residue in 500 µL of ethyl acetate, vortex, and transfer to a GC autosampler vial.

Table 2: GC-MS Operating Parameters
ParameterSpecification
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (High Purity, 99.999%), Constant Flow at 1.2 mL/min
Inlet Temperature 250 °C (Splitless mode, purge valve on at 1.0 min)
Oven Program 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Source Electron Impact (EI), 70 eV
Acquisition Mode SIM (Targeting specific M and M+2 ions of the TFA-derivative)

References

  • RSC Publishing. "Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography." Analyst. URL:[Link]

  • Connelly, J. C., et al. "Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats." PubMed. URL:[Link]

  • Jiang, S., et al. "Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors." PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a critical intermediate in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges encountered during this multi-step synthesis.

Synthetic Overview & Critical Control Points

The most common and scalable route to the target amine involves a three-step sequence starting from 2-bromo-3-chloro-5-fluorophenol. Understanding the function of each step is crucial for effective troubleshooting.

A typical synthetic pathway is outlined below:

A 2-bromo-3-chloro- 5-fluorophenol B Ethyl 2-((2-bromo-3-chloro- 5-fluorophenyl)oxy)acetate A->B  Step 1:  Williamson Ether Synthesis   C 7-Chloro-5-fluoro- 1-benzofuran-3(2H)-one B->C  Step 2:  Intramolecular Friedel-Crafts Acylation  (Cyclization)   D 7-Chloro-5-fluoro- 1-benzofuran-3(2H)-one oxime C->D  Step 3:  Oximation   E 7-Chloro-5-fluoro-2,3-dihydro- 1-benzofuran-3-amine D->E  Step 4:  Oxime Reduction   cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions & Verification S Low Yield of Cyclized Ketone C1 Weak Lewis Acid or Insufficient Amount S->C1 C2 Reaction Temperature Too Low/High S->C2 C3 Poor Quality Starting Material/Solvent S->C3 S1 Use Stronger Lewis Acid (e.g., AlCl₃) Verify stoichiometry (≥2 equiv) C1->S1 S2 Optimize Temperature Profile (e.g., 0°C to RT) Monitor via in-process control (IPC) C2->S2 S3 Ensure Anhydrous Conditions Use high-purity, dry solvent (e.g., DCM) C3->S3

Caption: Decision tree for troubleshooting low cyclization yield.

Detailed Corrective Actions
Parameter Problem Scientific Rationale & Solution
Lewis Acid Incomplete reaction due to weak acid (e.g., PPA) or insufficient stoichiometry.The intramolecular Friedel-Crafts acylation requires a potent Lewis acid to activate the ester carbonyl for electrophilic aromatic substitution. Polyphosphoric acid (PPA) can be effective but often requires high temperatures that can lead to degradation. Corrective Action: Switch to a stronger Lewis acid like aluminum chloride (AlCl₃) or methanesulfonic acid. Use at least 2.0-2.5 equivalents of AlCl₃ to ensure complexation with both the ester and the resulting ketone carbonyl, driving the reaction to completion.
Temperature Side reactions (e.g., polymerization, decomposition) occur at elevated temperatures. The reaction fails to initiate if the temperature is too low.The reaction has a specific activation energy. Corrective Action: Implement a controlled temperature profile. A common, effective method is the slow addition of the substrate to a slurry of AlCl₃ in a suitable solvent like dichloromethane (DCM) at 0-5 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir until completion is confirmed by IPC (TLC or LCMS).
Solvent/Moisture The presence of water will quench the Lewis acid, halting the reaction.Lewis acids like AlCl₃ react violently and irreversibly with water. Corrective Action: Ensure all glassware is oven-dried. Use a high-purity, anhydrous grade of solvent (DCM is preferred for its inertness and ability to be easily dried). Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

Troubleshooting Guide: Inefficient Oxime Reduction

This section focuses on the final, critical step of reducing the oxime intermediate to the target primary amine.

Symptom: The reaction stalls, showing a mixture of the desired amine, the starting oxime, and potentially the corresponding ketone (from oxime hydrolysis). The isolated yield is low, and the product is contaminated with starting material.

Root Cause Analysis and Solutions:

Parameter Problem Scientific Rationale & Solution
Catalyst Catalyst poisoning or low activity.The palladium catalyst is sensitive to poisoning by functional groups or impurities. The nitrogen atom of the oxime/amine can sometimes inhibit the catalyst at neutral pH. Corrective Action: 1. Use a high-quality catalyst: Ensure the Pd/C is from a reputable supplier and has an appropriate water content (typically ~50% wet to prevent dust explosion and maintain activity). 2. Acidify the medium: Add 1 to 2 equivalents of HCl (as a solution in isopropanol or dioxane) or acetic acid to the reaction mixture. The resulting ammonium salt is less likely to poison the catalyst surface, leading to a more efficient reduction.
Hydrogen Source/Pressure Insufficient H₂ delivery to the catalyst surface.Catalytic hydrogenation is a heterogeneous reaction that depends on the efficient mass transfer of hydrogen gas to the catalyst surface. Corrective Action: 1. Ensure adequate agitation: Use vigorous stirring to keep the catalyst suspended and facilitate gas-liquid contact. 2. Increase hydrogen pressure: While some reductions work at atmospheric pressure, this transformation often benefits from higher pressures (50-100 psi). This increases the concentration of dissolved hydrogen, accelerating the reaction rate.
Byproduct Formation Formation of secondary amines or hydroxylamines.Over-reduction or side reactions can occur. The hydroxylamine is a common intermediate in oxime reduction; its persistence indicates incomplete reduction. Corrective Action: 1. Increase catalyst loading: A higher catalyst load (e.g., 5-10 mol%) can help drive the reaction to full conversion. 2. Optimize temperature: A slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate, but must be carefully controlled to avoid decomposition.

Validated Experimental Protocol: Oxime Reduction

This protocol describes a robust method for the reduction of 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one oxime to the target amine hydrochloride salt.

Materials:

  • 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one oxime (1.0 equiv)

  • 10% Palladium on Carbon (50% wet, 5 mol% Pd)

  • Methanol (10-15 volumes)

  • Concentrated Hydrochloric Acid (1.1 equiv)

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Setup: To a suitable hydrogenation vessel, add the oxime intermediate and methanol.

  • Acidification: While stirring, slowly add the concentrated hydrochloric acid. A slight exotherm may be observed. The mixture should become a clear solution or a fine slurry.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the vessel under an inert atmosphere (e.g., a nitrogen blanket).

  • Hydrogenation: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen. Pressurize the reactor to 60 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude hydrochloride salt of the target amine. It can be further purified by recrystallization from a suitable solvent system, such as isopropanol/heptane.

This detailed guide provides a starting point for addressing the common challenges in the synthesis of this important molecule. By understanding the chemical principles behind each step, researchers can logically diagnose problems and implement effective solutions to improve both yield and purity.

Optimization

common side reactions in the synthesis of substituted benzofurans

Troubleshooting Guide & FAQs Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with discovery chemists facing chemoselectivity and yield issues during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & FAQs

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with discovery chemists facing chemoselectivity and yield issues during the synthesis of substituted benzofurans. Because the benzofuran core is a privileged scaffold in drug discovery, its construction—often via Sonogashira cascades or Rap-Stoermer condensations—must be highly robust. This guide deconstructs the most common side reactions, explains their mechanistic causality, and provides self-validating protocols to rescue your yields.

TICKET #101: Severe Homocoupling in Sonogashira-Cascade Synthesis

Symptom: When attempting a one-pot Sonogashira coupling and cyclization between a 2-halophenol and a terminal alkyne, the major product isolated is a diacetylene byproduct, with poor yields of the target benzofuran.

Root Cause Analysis: You are observing the Glaser homocoupling reaction[1]. While the Sonogashira cross-coupling relies on a Pd(0)/Pd(II) cycle, the copper cocatalyst (CuI) is highly susceptible to oxidation. If trace oxygen is present in the solvent, Cu(I) oxidizes to Cu(II). The Cu(II) species acts as a single-electron oxidant, converting the copper-acetylide intermediate into an alkyne radical, which rapidly dimerizes to form a 1,4-disubstituted-1,3-diyne[2]. Furthermore, excessive CuI loading exponentially accelerates this side reaction.

G A Terminal Alkyne + 2-Halophenol B Cu(I) Acetylide Intermediate A->B Base, CuI C Pd(II) Transmetalation & Reductive Elimination B->C Pd(0) catalyst E Cu(II) Oxidation (O2 exposure) B->E + O2 D Substituted Benzofuran (Target) C->D Intramolecular Cyclization F Glaser Homocoupling (Diacetylene Byproduct) E->F Dimerization

Caption: Mechanistic divergence in Sonogashira coupling leading to Glaser homocoupling.

Quantitative Insight: Copper Loading vs. Chemoselectivity Table 1: Influence of CuI Loading on Sonogashira vs. Glaser Coupling[2]

CuI Loading (mol%)Reaction Time (h)Benzofuran Yield (%)Glaser Byproduct (%)Causality / Observation
0 (Cu-free)2445< 1Sluggish transmetalation; incomplete conversion.
212882Optimal balance of rate and chemoselectivity.
1047215Rapid coupling, but Cu(II) accumulation drives homocoupling.
2025538Severe dimerization; reagent depletion.

Validated Protocol: Oxygen-Free Sonogashira-Cascade Synthesis This protocol utilizes physical degassing and kinetic control to suppress dimerization.

  • Solvent Deoxygenation: Transfer the amine solvent (e.g., Et₃N) to a Schlenk flask. Perform three rigorous cycles of freeze-pump-thaw. Causality: Standard N₂ bubbling is insufficient to remove the dissolved O₂ that triggers Cu(II) formation[1].

  • Catalyst Assembly: Under positive N₂ pressure, add the 2-halophenol (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and strictly limit CuI to 2 mol% .

  • Kinetic Alkyne Addition: Dissolve the terminal alkyne (1.2 equiv) in degassed solvent and add it dropwise via a syringe pump over 1–2 hours at 90°C. Causality: Keeping the instantaneous concentration of the alkyne low prevents the Cu-acetylide intermediates from colliding and dimerizing.

  • In-Process Control (IPC): Spot the reaction on a TLC plate (Hexanes/EtOAc). The Glaser diacetylene is highly non-polar and runs near the solvent front (visible under UV). If this spot intensifies, halt addition immediately and re-purge the system with N₂.

TICKET #102: Complex Mixtures in Rap-Stoermer Condensations

Symptom: Synthesizing 2-aroylbenzofurans via the Rap-Stoermer reaction (salicylaldehyde + α-haloketone) in alcoholic solvents with KOH yields a dark, complex mixture. The isolated yield of the target benzofuran is <30%.

Root Cause Analysis: The classical Rap-Stoermer reaction relies on harsh basic conditions in protic solvents. This environment introduces three competing side reactions:

  • Aldol Self-Condensation: Strong bases (KOH/NaOH) deprotonate the α-haloketone, causing it to attack another molecule of itself, forming oligomeric tars[3].

  • Hydrolysis: The α-haloketone can undergo direct substitution with hydroxide ions, destroying the starting material.

  • Stalled O-Alkylation: The reaction may stall at the intermediate phenoxy ether stage if the subsequent intramolecular aldol condensation (ring closure) is not thermodynamically favored.

RapStoermer A Salicylaldehyde + α-Haloketone B O-Alkylation Intermediate A->B Weak Base (e.g., K2CO3) E Self-Condensation (Aldol Byproducts) A->E Strong Base / High Temp F Hydrolysis of α-Haloketone A->F Aqueous / Uncatalyzed C Base-Catalyzed Aldol Condensation B->C Intramolecular Attack D 2-Aroylbenzofuran (Target) C->D Dehydration

Caption: Reaction pathways and side-reaction divergence in the Rap-Stoermer synthesis.

Quantitative Insight: Phase Transfer vs. Classical Conditions Table 2: Rap-Stoermer Reaction Conditions and Side Product Distribution[3],[4]

Solvent SystemBaseCatalystBenzofuran Yield (%)Major Side Product Observed
EthanolKOHNone35Aldol condensation oligomers
DMFK₂CO₃None55Uncyclized O-alkyl intermediate
Solvent-freeK₂CO₃PEG-40082Trace unreacted starting material
WaterNa₂CO₃TBAB91None (Green chemistry optimized)

Validated Protocol: Phase-Transfer Catalyzed (PTC) Rap-Stoermer Reaction This protocol utilizes a biphasic aqueous system to protect sensitive intermediates.

  • Phase Setup: In a round-bottom flask, suspend the salicylaldehyde (1.0 equiv) and α-bromoketone (1.1 equiv) in deionized water. Add Tetra-n-butylammonium bromide (TBAB) (10 mol%)[4].

  • Mild Base Addition: Add Na₂CO₃ (2.0 equiv). Causality: Na₂CO₃ is basic enough to deprotonate the phenol but too weak to cause rapid aldol self-condensation of the haloketone[3].

  • Heating and Cyclization: Heat the mixture to 80°C with vigorous stirring. Causality: TBAB acts as a phase-transfer catalyst, escorting the phenoxide ion into the organic micro-droplets containing the haloketone. This proximity effect massively accelerates O-alkylation over aqueous hydrolysis[4].

  • Product Isolation: Because the reaction is run in water, the highly hydrophobic 2-aroylbenzofuran will precipitate out of the solution upon cooling. Filter and wash with cold water for a highly pure crude product.

TICKET #103: Stalled Cyclization in Multi-Component Couplings

Symptom: During a microwave-assisted one-pot, three-component synthesis (2-iodophenol, terminal alkyne, aryl iodide), LC-MS shows the reaction stalls at the uncyclized alkyne intermediate.

Root Cause Analysis: In this cascade, the initial Sonogashira coupling forms an ortho-alkynylphenol. For the benzofuran ring to close, the hydroxyl oxygen must undergo nucleophilic attack across the alkyne triple bond. If your terminal alkyne bears strong electron-withdrawing groups (e.g., a cyano group), it drastically reduces the electron density of the carbon-carbon triple bond. This electronic depletion prevents the necessary activation required for the hydroxyl group to attack, leaving the intermediate stranded[5].

Solution: Evaluate the electronics of your alkyne. If an electron-withdrawing group is mandatory for your SAR (Structure-Activity Relationship) studies, you cannot rely on spontaneous thermal cyclization. Instead, switch to a stepwise protocol: isolate the ortho-alkynylphenol, and promote the cyclization using a strong halophilic Lewis acid (e.g., AuCl₃ or PtCl₂) or an electrophilic iodine source (I₂) to force the ring closure.

Sources

Troubleshooting

Technical Support Center: Purification of Halogenated Dihydrobenzofuran Amines

Welcome to the technical support center for the purification of halogenated dihydrobenzofuran amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of halogenated dihydrobenzofuran amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific class of molecules. Halogenated dihydrobenzofuran amines present a unique set of purification hurdles due to the interplay between the basicity of the amine, the potential for halogen-related side reactions, and the overall stability of the dihydrobenzofuran core.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address common issues encountered in the lab. The methodologies described are grounded in established chemical principles and validated by field experience to ensure scientific integrity and reproducibility.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the column chromatography of halogenated dihydrobenzofuran amines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Poor Peak Shape, Tailing, or Complete Streaking on Silica Gel

Question: "My halogenated dihydrobenzofuran amine is streaking badly on my silica gel column, leading to poor separation and low recovery. What is causing this and how can I fix it?"

Answer: This is the most common issue when purifying basic amines. The primary cause is a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to a non-ideal equilibrium, causing the compound to "stick" and elute slowly and unevenly, resulting in significant peak tailing or streaking. In severe cases, this can lead to irreversible adsorption and loss of the product.[2]

Solutions & Underlying Rationale:
  • Mobile Phase Modification (The First Line of Defense):

    • Mechanism: The most effective strategy is to "deactivate" the acidic silanol sites by adding a small amount of a competing base to your mobile phase.[1][2] This additive, typically a volatile tertiary amine like triethylamine (TEA) or a solution of ammonia in methanol, will preferentially interact with the silanol groups, preventing your target amine from binding too strongly.[1][3]

    • Protocol: Add 0.5-2% (v/v) of triethylamine (TEA) to your entire mobile phase (e.g., Hexane/Ethyl Acetate).[1] Ensure the column is fully equilibrated with the TEA-containing eluent before loading your sample. This simple addition often dramatically improves peak shape and recovery.

  • Stationary Phase Modification (When Mobile Phase Additives Aren't Enough):

    • Mechanism: If tailing persists, the stationary phase itself can be altered. You can either pre-treat standard silica gel or use a commercially available, less acidic, or basic stationary phase.

    • Protocols:

      • Base-Washed Silica: Prepare a slurry of your silica gel in a solvent like petroleum ether containing 2-3% triethylamine.[4] Remove the solvent on a rotary evaporator to obtain a "neutralized" silica gel that can be packed and used as normal.[4]

      • Alternative Stationary Phases: Consider switching to a different stationary phase altogether.

        • Amine-Functionalized Silica: These columns have an amine-based surface that masks the underlying acidic silanols, creating a more inert environment for basic compounds and often allowing for simpler solvent systems without additives.[3][5]

        • Basic or Neutral Alumina: Alumina is another polar stationary phase that can be used. Basic or neutral grades are particularly effective for purifying amines.

        • Reversed-Phase (C18) Silica: For more polar amines, reversed-phase chromatography can be an excellent alternative.[1][2] Here, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol). Adding a modifier like TEA (0.1%) or trifluoroacetic acid (TFA) (0.1%) can significantly improve peak shape by ensuring the amine is in a consistent protonation state.[6][7]

Issue 2: Product Degradation or Formation of New Impurities on the Column

Question: "After running my column, my collected fractions contain new spots by TLC/LC-MS, and my overall yield is much lower than expected. Is my compound decomposing?"

Answer: Yes, this is a strong possibility. The acidic nature of silica gel can catalyze the degradation of sensitive molecules. For halogenated dihydrobenzofurans, this can be particularly problematic. The acidic environment can potentially lead to ring-opening of the furan, elimination reactions, or other rearrangements. The basic amine itself can also be susceptible to degradation under these conditions.[2]

Solutions & Underlying Rationale:
  • Minimize Contact Time: The longer your compound resides on the silica, the more time there is for degradation to occur.

    • Use Flash Chromatography: Employing pressure (flash chromatography) to speed up the elution will reduce the residence time on the column compared to gravity chromatography.

    • Optimize Solvent Strength: Develop a mobile phase that provides a target Rf value of ~0.25-0.35 on TLC. This ensures the compound elutes in a reasonable number of column volumes without being excessively retained.

  • Deactivate the Stationary Phase: As with tailing, deactivating the silica is crucial.

    • Add TEA or Ammonia: Using a base additive in the mobile phase, as described above, not only improves peak shape but also neutralizes the acidic environment, protecting your compound from acid-catalyzed degradation.[1][2]

    • Use Amine-Functionalized or Alumina Columns: Switching to a less acidic stationary phase like amine-silica or neutral/basic alumina is a highly effective way to prevent on-column degradation.[3][5]

  • Consider Non-Chromatographic Methods: If the compound is extremely sensitive, alternative purification methods may be necessary.

    • Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

    • Recrystallization/Trituration: If the product is a solid, recrystallization or trituration from a suitable solvent system can be a powerful and gentle purification technique.

Part 2: Advanced Purification & FAQs

This section covers more specialized challenges, including the separation of isomers and chiral compounds, and provides a workflow for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: How do I separate my halogenated dihydrobenzofuran amine from a very non-polar impurity?

  • A1: This is a common scenario where the impurity runs at the solvent front. A useful technique is to load your sample onto the column using a very non-polar solvent (e.g., hexane). Then, wash the column with several column volumes of this non-polar solvent to completely elute the impurity. Once the impurity is gone (as confirmed by TLC), you can begin your gradient with a stronger solvent system to elute your desired amine.

Q2: My compound is chiral. What is the best approach for separating the enantiomers?

  • A2: Chiral separation requires a chiral environment.

    • Chiral HPLC/SFC: The most common and effective method is chromatography on a Chiral Stationary Phase (CSP). Polysaccharide-based (cellulose or amylose) and cyclodextrin-based columns are excellent starting points. Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations due to faster run times, reduced solvent consumption, and excellent efficiency.[8][9] Mobile phases for chiral SFC often consist of supercritical CO2 with an alcohol modifier (e.g., methanol) and a basic additive.[10]

    • Diastereomeric Salt Formation: An alternative is to react your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by standard techniques like recrystallization or silica gel chromatography. The desired amine enantiomer can then be recovered by breaking the salt with a base.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for these compounds?

  • A3: SFC is a powerful alternative to HPLC for both achiral and chiral purifications.[8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[9] The key advantages include:

    • Speed: Faster separations and shorter column equilibration times.[8]

    • Reduced Solvent Usage: It is a "greener" technique that significantly reduces organic solvent consumption.[8][11]

    • Simplified Evaporation: Fractions are collected in a small amount of organic modifier, making post-purification workup much faster.[8]

    • High Efficiency: Often provides better resolution than HPLC, especially for complex mixtures and chiral compounds.[11][12]

Part 3: Protocols, Data, and Workflows

Protocol: Base-Deactivated Silica Gel Flash Chromatography

This protocol provides a step-by-step guide for purifying a basic amine using a mobile phase containing triethylamine (TEA).

1. Materials:

  • Crude halogenated dihydrobenzofuran amine

  • Silica gel (230-400 mesh)

  • Chromatography-grade solvents (e.g., Hexanes, Ethyl Acetate)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates, chamber, and visualization stain (e.g., KMnO₄)

2. Method Development (TLC):

  • Prepare a stock solution of your chosen eluent (e.g., 80:20 Hexane:EtOAc) containing 1% TEA (v/v). For 100 mL, use 80 mL Hexane, 20 mL EtOAc, and 1 mL TEA.

  • Run a TLC of your crude material using this eluent to determine the optimal solvent polarity. Adjust the ratio of Hexane:EtOAc to achieve an Rf of ~0.25-0.35 for your product.

3. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in your initial, TEA-containing mobile phase. A good rule of thumb is a silica-to-crude ratio of 40:1 to 100:1 by weight.

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[13] Add a thin layer of sand on top of the packed silica.

4. Column Equilibration:

  • Pass at least 3-5 column volumes of the TEA-containing mobile phase through the packed column. This is a critical step to ensure all acidic silanol sites are neutralized before the sample is loaded.

5. Sample Loading:

  • Dissolve your crude sample in a minimal amount of a suitable solvent (dichloromethane or the mobile phase itself is often a good choice).

  • Carefully apply the sample to the top of the silica bed.[13]

6. Elution and Fraction Collection:

  • Begin eluting with your mobile phase, collecting fractions.

  • Monitor the elution process by TLC, analyzing fractions to identify which ones contain your pure product.[13]

7. Product Isolation:

  • Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

Data Summary: Comparison of Purification Techniques

The choice of purification technique depends on factors like sample size, purity requirements, and available equipment.

TechniquePrimary AdvantageCommon IssuesBest For
Standard Silica Gel Low cost, widely availableTailing, degradation, low recovery for amines[2]Non-basic, stable compounds
Silica Gel + TEA/NH₃ Greatly improved peak shape & recoveryVolatile base must be removedRoutine purification of most basic amines[1]
Amine-Functionalized Silica Excellent peak shape, no additives neededHigher cost than standard silicaSensitive or strongly basic amines[3][5]
Reversed-Phase (C18) Good for polar amines, orthogonal selectivityRequires aqueous mobile phases, evaporation is slowerPolar amines, impurity profiles different from normal phase[1][7]
Supercritical Fluid (SFC) Very fast, high efficiency, "green"Requires specialized equipmentHigh-throughput achiral and chiral separations[8][14]
Workflow & Logic Diagrams

A logical approach is key to efficiently solving purification challenges. The following diagram outlines a decision-making workflow for troubleshooting the purification of a novel halogenated dihydrobenzofuran amine.

Purification_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification & Primary Solution cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Final Outcome Start Crude Product Analysis (TLC, LC-MS) TLC_Check Run TLC on Standard Silica Start->TLC_Check Tailing Streaking or Tailing? TLC_Check->Tailing Degradation New Spots / Low Mass Balance? Tailing->Degradation Yes Good_Shape Good Peak Shape? Tailing->Good_Shape No Add_TEA Action: Add 1% TEA to Mobile Phase Re-run TLC Degradation->Add_TEA No Use_Amine_Column Action: Switch to Amine-Silica or Neutral Alumina Column Degradation->Use_Amine_Column Yes Good_Shape->Add_TEA No Proceed_Column Action: Proceed to Column Chromatography Good_Shape->Proceed_Column Yes Add_TEA->Tailing Re-evaluate Consider_RP Action: Explore Reversed-Phase (C18) or SFC Methods Add_TEA->Consider_RP If still poor Success Pure Product Use_Amine_Column->Success Proceed_Column->Success Consider_RP->Success

Caption: Troubleshooting workflow for amine purification.

References
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Teledyne ISCO. (2010). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Chemistry - Science Forums. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Schallner, O., & Kilz, P. (2005). Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis. Electrophoresis, 26(20), 3878-83. Retrieved from [Link]

  • Roy, D. R., et al. (2018). Toxicity of polyhalogenated dibenzo-p-furans in the light of nucleic acid bases interaction. Computational Biology and Chemistry, 76, 126-135. Retrieved from [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Retrieved from [Link]

  • Suedee, R., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 31-41. Retrieved from [Link]

  • Wang, H., et al. (2023). Deaminative bromination, chlorination, and iodination of primary amines. Cell Reports Physical Science, 4(2), 101265. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Retrieved from [Link]

  • Ishii, K., et al. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society, 135(9), 3371-3373. Retrieved from [Link]

  • Ang, J. W., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Journal of Biomedical Science, 28(1), 77. Retrieved from [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

  • Regalado, E. L. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. Retrieved from [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography. Teledyne LABS. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. ProMax. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Perko, T., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 263-280. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Retrieved from [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 470-481. Retrieved from [Link]

Sources

Optimization

stability and degradation of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. This document provides in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a complex molecule featuring a halogenated benzofuran core and a primary amine group. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring, coupled with the nucleophilic and basic properties of the amine, makes the compound susceptible to specific degradation pathways. This guide will delve into the practical implications of this chemical behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine?

A1: The primary factors influencing the stability of this compound are exposure to light, air (oxygen), and strong oxidizing agents.[1][2] The benzofuran scaffold, in general, can be light-sensitive, and the primary amine group is susceptible to oxidation.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine should be stored in a tightly sealed, amber-colored vial to protect it from light and air.[1][2] It is also recommended to store it in a cool, dry, and well-ventilated place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).

Q3: Can I dissolve the compound in any solvent? Are there solvents to avoid?

Q4: I am observing unexpected peaks in my HPLC analysis of a sample that has been stored for a while. What could be the cause?

A4: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Potential causes include oxidation of the amine group, reactions involving the benzofuran ring, or photodegradation. It is advisable to perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.

Q5: Are there any known incompatible materials I should be aware of when working with this compound?

A5: Yes, you should avoid contact with strong oxidizing agents, as they can readily react with the amine functionality and potentially the benzofuran ring.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation due to exposure to air and/or light.1. Confirm the identity and purity of the discolored material using an appropriate analytical technique (e.g., LC-MS, NMR). 2. If degradation is confirmed, consider repurifying a small sample if possible, or procure a fresh batch. 3. Ensure future storage is in an inert atmosphere and protected from light.
Appearance of new, unexpected peaks in LC-MS analysis Compound degradation (hydrolysis, oxidation, or photodegradation).1. Characterize the new peaks by their mass-to-charge ratio to hypothesize potential degradation products. 2. Conduct a forced degradation study (see protocol below) to confirm the identity of the degradants. 3. Re-evaluate your sample handling and storage procedures to minimize exposure to degradative conditions.
Inconsistent results in biological assays Degradation of the active compound leading to lower effective concentration.1. Always prepare solutions of the compound fresh from a properly stored solid stock. 2. Perform a quick purity check of your stock solution via HPLC before use in critical experiments. 3. Investigate the stability of the compound in your assay buffer and under the assay conditions.
Poor solubility of the compound The compound may have low solubility in the chosen solvent.1. Try a range of pharmaceutically acceptable solvents (e.g., DMSO, DMF, ethanol) to find a suitable one. 2. Gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation. 3. Always check for precipitation after the solution has cooled to room temperature.

Potential Degradation Pathways

The chemical structure of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine suggests several potential degradation pathways under stress conditions. Understanding these can aid in the development of stability-indicating methods and in the interpretation of unexpected analytical results.

cluster_main 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine cluster_degradation Degradation Pathways A Parent Compound B Oxidation Products (e.g., N-oxide, imine, ring-opened products) A->B Oxidizing agents, Air (O2) C Photodegradation Products (e.g., dehalogenated species) A->C UV/Visible Light D Hydrolytic Products (e.g., ring opening) A->D Acid/Base, Water

Caption: Potential degradation pathways for the parent compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for storing and handling 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine to maintain its integrity.

start Receive Compound storage Store in tightly sealed amber vial under inert gas (Ar/N2) at 2-8°C start->storage weighing Weigh desired amount quickly in a low-light environment storage->weighing dissolution Dissolve in appropriate, high-purity solvent (e.g., anhydrous DMSO) weighing->dissolution use Use solution immediately in experiment dissolution->use aliquot For storage, aliquot solution into amber vials and store at -20°C or below dissolution->aliquot If not for immediate use end Experiment Complete use->end aliquot->end

Caption: Recommended workflow for handling and storage.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a specified duration, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.

References

  • Bhat, N. A., Mundhenke, M. W., & Pomerantz, A. E. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12345–12356. Retrieved from [Link]

  • Altarawneh, M., Kennedy, E. M., Dlugogorski, B. Z., & Mackie, J. C. (2008). Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions. The Journal of Physical Chemistry A, 112(30), 6960–6967. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Hongsawat, P., & Vangnai, A. S. (2011). Bacterial degradation of monocyclic aromatic amines. Journal of Applied Microbiology, 110(5), 1107-1118. Retrieved from [Link]

  • Pombeiro, A. J. L., & Kłak, J. (Eds.). (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for Benzofuran Ring Formation

Welcome to the Technical Support Center for Benzofuran Synthesis. Benzofurans are privileged heterocyclic scaffolds widely utilized in medicinal chemistry, optoelectronics, and natural product synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. Benzofurans are privileged heterocyclic scaffolds widely utilized in medicinal chemistry, optoelectronics, and natural product synthesis. The most robust and widely adopted method for their construction is the transition-metal-catalyzed domino Sonogashira cross-coupling followed by the intramolecular cyclization of 2-halophenols with terminal alkynes 1.

While this cascade reaction is highly efficient, researchers frequently encounter bottlenecks such as incomplete cyclization, catalyst deactivation, and unwanted side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Mechanistic Framework

Understanding the catalytic cycle is essential for rational optimization. The reaction proceeds via two distinct phases: the intermolecular C-C bond formation (Sonogashira coupling) and the intramolecular C-O bond formation (alkoxypalladation/cyclization) 2.

BenzofuranSynthesis A 2-Halophenol + Terminal Alkyne B Oxidative Addition [Pd(0) → Pd(II)] A->B Pd Catalyst C Transmetalation (Cu-Acetylide) B->C Base, CuI D 2-Alkynylphenol Intermediate C->D Reductive Elimination E Alkoxypalladation (Intramolecular) D->E Pd(II) / Base F Benzofuran Product E->F Reductive Elimination

Mechanistic pathway of Pd-catalyzed domino Sonogashira coupling and cyclization to benzofuran.

Troubleshooting & FAQs

Q1: My reaction stalls at the 2-alkynylphenol intermediate. How do I drive the cyclization to completion? Causality: The initial Sonogashira coupling is kinetically favored over the subsequent cyclization. The cyclization step requires electrophilic activation of the alkyne by a Pd(II) species and sufficient basicity to deprotonate the phenol 1. If the catalyst is entirely reduced to Pd(0) after the first step, or if the base is too weak, the cascade stalls. Solution:

  • Base Optimization: Switch from weak bases (e.g., K₂CO₃) to stronger alkoxides. For instance, utilizing t-BuOLi has been shown to boost yields from 15% to 96% in challenging cascade cyclizations 3.

  • Temperature Gradient: Implement a temperature ramp. Run the initial coupling at room temperature to 40 °C, then increase to 80–100 °C to provide the activation energy required for the cyclization 4.

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) side products. How can I suppress this? Causality: Glaser coupling is a competing side reaction promoted by the copper(I) co-catalyst in the presence of trace oxygen. This consumes the terminal alkyne and reduces the overall yield of the benzofuran. Solution:

  • Copper-Free Conditions: Transition to a copper-free Sonogashira protocol. Advanced catalyst systems, such as Palladium supported on silk fibroin (Pd/SF) or well-defined Pd-PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, exhibit excellent catalytic activity without the need for copper 5.

  • Anaerobic Environment: If copper must be used, ensure strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method and maintain a positive pressure of high-purity Argon 1.

Q3: How does solvent selection impact the reaction efficiency? Causality: The solvent dictates the solubility of the inorganic base and stabilizes the polar transition states during alkoxypalladation. Solution: Polar aprotic solvents like DMF or MeCN are standard. However, for specific catalyst systems like Pd/SF, a green solvent mixture of H₂O/EtOH (3:2 v/v) combined with triethylamine (Et₃N) has proven highly effective, facilitating both steps while maintaining catalyst stability 5.

Quantitative Optimization Matrix

The following table synthesizes quantitative data from recent optimization studies, allowing you to benchmark your current conditions against field-proven parameters.

Catalyst SystemSolventBaseTemperatureAdditive / Co-catalystYield / Outcome
Pd(OAc)₂ / PPh₃ MeCNK₂CO₃80 °CNone15% (Suboptimal) 3
Pd(PPh₃)₄ MeCNt-BuOLi80 °CNone96% (Optimal) 3
Pd/SF (Silk Fibroin) H₂O/EtOH (3:2)Et₃N90 °CCu-freeHigh Yield 5
Pd-PEPPSI DMFK₂CO₃120 °CCu-free (Air tolerant)Excellent Yield 5

Self-Validating Experimental Protocol: Domino Sonogashira/Cyclization

A self-validating protocol incorporates built-in analytical checkpoints so the researcher knows immediately if a step failed, rather than waiting until the end of the workflow.

Step 1: Reagent Assembly & Degassing

  • To an oven-dried Schlenk flask, add 2-iodophenol (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and t-BuOLi (2.0 equiv) 3.

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add anhydrous, degassed MeCN (0.1 M) via syringe.

  • Validation Checkpoint 1: Visual confirmation of catalyst dissolution. The solution should be pale yellow/orange. A rapid shift to black indicates premature Pd(0) oxidation and catalyst death.

Step 2: Intermolecular Coupling (Sonogashira Phase)

  • Add the terminal alkyne (1.5 equiv) dropwise.

  • Stir the mixture at 40 °C for 2 hours.

  • Validation Checkpoint 2: Extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS or TLC. The reaction must show complete consumption of the 2-halophenol and the exclusive appearance of the 2-alkynylphenol intermediate mass/spot. If starting material persists, the cross-coupling has failed.

Step 3: Intramolecular Cyclization (Alkoxypalladation Phase)

  • Increase the oil bath temperature to 80 °C and stir for an additional 10 hours 3.

  • Validation Checkpoint 3: Monitor via GC-MS for the disappearance of the intermediate. The emergence of a lower-polarity product with an identical m/z (isomerization) confirms successful benzofuran ring formation.

Step 4: Isolation and Verification

  • Cool to room temperature, remove the solvent under vacuum, and purify the residue via silica gel column chromatography.

  • Validation Checkpoint 4: ¹H NMR of the purified product. The disappearance of the terminal alkyne proton (typically ~3.0 ppm) and the phenolic OH proton (~5.0-9.0 ppm), alongside the appearance of the characteristic benzofuran C3-H proton (if applicable), confirms structural integrity.

References

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. NIH/PMC. URL:[Link]

  • Optimization of the reaction conditions for synthesis of 2-arylbenzofurans. ResearchGate. URL:[Link]

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Publications. URL:[Link]

  • Palladium-Catalyzed Aryl-Furanylation of Alkenes: Synthesis of Benzofuran-Containing 3,3-Disubstituted Oxindoles. ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Separation of Chiral Benzofuran Amines

Welcome to the dedicated support center for resolving the complexities of enantiomeric separation of chiral benzofuran amines. This guide is structured to provide researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for resolving the complexities of enantiomeric separation of chiral benzofuran amines. This guide is structured to provide researchers, scientists, and drug development professionals with targeted, in-depth solutions to common and complex challenges encountered during chromatographic separations. As chiral benzofuran amines are pivotal structural motifs in many pharmacologically active compounds, achieving robust and reproducible enantioseparation is critical for both analytical characterization and preparative purification.

This resource moves beyond simple procedural lists, delving into the causal relationships between experimental parameters and chromatographic outcomes. Every recommendation is grounded in established scientific principles to ensure a self-validating and reliable troubleshooting process.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues encountered during the enantiomeric separation of chiral benzofuran amines, providing a systematic approach to diagnosis and resolution.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Core Issue: Inadequate differential interaction between the enantiomers and the chiral stationary phase (CSP).

Systematic Troubleshooting:

  • Initial Verification: Confirm that the HPLC method parameters (mobile phase composition, flow rate, temperature) are correctly set and that the column is properly equilibrated.[1]

  • CSP Selection: The choice of CSP is the most critical factor.[2][3] For chiral amines, including benzofuran derivatives, polysaccharide-based (amylose or cellulose derivatives) and cyclofructan-based CSPs are often the first choice.[4][5] Crown ether-based CSPs are also highly effective for primary amines but typically necessitate strongly acidic mobile phases.[4][6]

    • Actionable Insight: If initial screening on a polysaccharide column fails, a cyclofructan or a different type of polysaccharide CSP should be evaluated, as their chiral recognition mechanisms differ.[4]

  • Mobile Phase Optimization: The mobile phase composition directly influences the interactions between the analytes and the CSP.[1]

    • Organic Modifier: Vary the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in normal-phase or polar organic modes. Ethanol often provides better peak efficiency and resolution than isopropanol for many chiral separations.[3]

    • Additives: For basic compounds like benzofuran amines, the addition of a basic modifier such as diethylamine (DEA), triethylamine (TEA), or butylamine is often essential to improve peak shape and enantioselectivity.[7][8] Conversely, acidic additives like trifluoroacetic acid (TFA) or formic acid may be required in some cases to achieve separation.[9][10] The concentration of these additives should be carefully optimized, typically in the range of 0.1-0.5%.[5]

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.[11]

    • Actionable Insight: Systematically evaluate a range of temperatures (e.g., 10°C to 40°C).[1] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[12] However, in some cases, increasing the temperature can improve resolution, making this an important parameter to screen.

  • Flow Rate Adjustment: A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can improve resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Core Issue: Secondary, undesirable interactions between the analyte and the stationary phase, or issues with the mobile phase.

Systematic Troubleshooting:

  • Silanol Interactions: The basic amine functionality of benzofuran amines can interact strongly with residual acidic silanol groups on silica-based CSPs, leading to significant peak tailing.[13][14]

    • Solution: Incorporate a basic additive (e.g., DEA, TEA, butylamine) into the mobile phase to mask these silanol groups.[8] The choice and concentration of the amine additive can be critical and may require screening.[4]

  • Mobile Phase pH: In reversed-phase mode, operating at a pH where the amine is not ionized can sometimes improve peak shape. However, for many chiral separations of amines, ion-pairing with an acidic additive is beneficial.[9]

  • Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the sample concentration.[1]

Problem 3: Inconsistent Retention Times and/or Resolution

Core Issue: Lack of system stability or column degradation.

Systematic Troubleshooting:

  • Column Equilibration: Insufficient equilibration of the chiral column with the mobile phase is a common cause of shifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated before starting a sequence of injections. For isocratic methods, flushing with 10-20 column volumes is a good starting point.

  • Mobile Phase Instability: Changes in the mobile phase composition over time, due to evaporation of volatile components or degradation, can affect retention and resolution.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[1]

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a constant temperature.[1]

  • Column Contamination: Irreversible adsorption of sample components or impurities onto the CSP can alter its properties.[15]

    • Solution: Use guard columns and ensure adequate sample cleanup before injection. If contamination is suspected, a column washing procedure recommended by the manufacturer should be followed.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for separating chiral benzofuran amines?

A1: There is no single "best" CSP, as the optimal choice is highly dependent on the specific structure of the benzofuran amine. However, a good starting point is to screen polysaccharide-based CSPs (e.g., Chiralpak® series) and cyclofructan-based CSPs (e.g., Larihc® series), as they have shown broad applicability for primary amines.[4][16] Crown ether-based CSPs are also an excellent choice, particularly for primary amines, though they often require acidic mobile phases.[6]

Q2: What is the role of acidic and basic additives in the mobile phase?

A2: Additives are crucial for modulating the interactions between the benzofuran amine enantiomers and the CSP.

  • Basic Additives (e.g., DEA, TEA): These are used to suppress strong, undesirable interactions between the basic amine analyte and acidic silanol groups on the silica surface of the CSP, which helps to improve peak shape and prevent tailing.[8][13]

  • Acidic Additives (e.g., TFA, Formic Acid): These are often used with crown ether CSPs to facilitate the formation of a complex between the protonated amine and the crown ether.[6][17] In some cases, they can also form ion pairs with the amine analyte, which can then be separated on other types of CSPs.[9]

Q3: Can I switch between normal-phase and reversed-phase modes on the same chiral column?

A3: This depends on the type of CSP. Covalently bonded (immobilized) polysaccharide CSPs are generally robust and can be used with a wide range of solvents, allowing for switching between different chromatographic modes.[5][18] However, coated CSPs are not compatible with certain solvents that can strip the chiral selector from the silica support. Always consult the column manufacturer's instructions before changing solvent systems.

Q4: My resolution is decreasing over the lifetime of the column. What can I do?

A4: A loss of resolution over time often indicates column contamination or degradation.[1] First, try a rigorous column washing procedure as recommended by the manufacturer. Using a guard column can help extend the life of your analytical column by trapping strongly retained impurities. If the resolution is not restored, the column may need to be replaced. Also, be mindful that prolonged exposure to certain mobile phase additives can permanently alter the column's surface chemistry.[8]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Benzofuran Amines on a Polysaccharide-Based CSP

This protocol outlines a general approach for the initial method development.

  • Column Selection: Chiralpak® IA or a similar amylose-based CSP.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

  • Sample Preparation: Dissolve the racemic benzofuran amine in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. If no or poor separation is observed, switch to Mobile Phase B and repeat the equilibration and injection steps. d. Evaluate the chromatograms for resolution (Rs), selectivity (α), and peak shape.

Protocol 2: Optimization of Resolution by Temperature Adjustment

This protocol describes how to optimize the separation by varying the column temperature.

  • Initial Conditions: Use the mobile phase and flow rate that provided the best initial separation from Protocol 1.

  • Temperature Range: Set the column temperature to 15°C and allow the system to equilibrate.

  • Injection: Inject the sample and record the chromatogram.

  • Temperature Increments: Increase the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).[1]

  • Equilibration and Injection: At each temperature, allow the system to stabilize before injecting the sample.

  • Data Analysis: Compare the resolution (Rs) at each temperature to determine the optimal condition.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Enantiomeric Resolution (Rs) of a Model Benzofuran Amine

CSP TypeMobile Phase (v/v/v)Resolution (Rs)Peak Tailing Factor
Polysacchariden-Hexane/IPA/DEA (80:20:0.1)1.81.2
Polysacchariden-Hexane/EtOH/DEA (80:20:0.1)2.11.1
CyclofructanACN/MeOH/TEA (95:5:0.1)2.51.3
Crown EtherMeOH/Water/TFA (80:20:0.1)3.21.5

Data is illustrative and will vary depending on the specific analyte and CSP.

Visualization of Concepts

Chiral Recognition Mechanism

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes with different stabilities. This requires at least three points of interaction between the analyte and the chiral selector.

G cluster_0 Enantiomer A cluster_1 Chiral Stationary Phase cluster_2 Enantiomer B A_H Hydrogen Bond Donor/Acceptor CSP_H Hydrogen Bond Acceptor/Donor A_H->CSP_H Interaction 1 (Strong) A_Pi π-π Interaction Site CSP_Pi π-Acidic/Basic Site A_Pi->CSP_Pi Interaction 2 (Strong) A_Steric Steric Hindrance Group CSP_Cavity Chiral Cavity/Groove A_Steric->CSP_Cavity Interaction 3 (Favorable Fit) B_H Hydrogen Bond Donor/Acceptor B_H->CSP_H Interaction 1 (Strong) B_Pi π-π Interaction Site B_Pi->CSP_Pi Interaction 2 (Strong) B_Steric Steric Hindrance Group B_Steric->CSP_Cavity Interaction 3 (Unfavorable Fit) G Start Poor or No Resolution (Rs < 1.5) Verify Verify Method Parameters (Mobile Phase, Flow, Temp) Start->Verify Optimize_MP Optimize Mobile Phase - Change organic modifier type/% - Screen acidic/basic additives Verify->Optimize_MP Optimize_Temp Optimize Temperature (Screen 10-40°C) Optimize_MP->Optimize_Temp Success Baseline Separation Achieved (Rs >= 1.5) Optimize_MP->Success If resolved Optimize_Flow Optimize Flow Rate (Decrease flow) Optimize_Temp->Optimize_Flow Optimize_Temp->Success If resolved Change_CSP Select Different CSP (e.g., Polysaccharide -> Cyclofructan) Optimize_Flow->Change_CSP If still no resolution Optimize_Flow->Success If resolved Change_CSP->Optimize_MP Re-optimize

Sources

Troubleshooting

strategies to minimize impurities in 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine synthesis

Technical Support Center: Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Recognizing the critical importance of purity in pharmaceutical intermediates, this document focuses on strategies to identify, control, and minimize impurities through a series of troubleshooting guides and frequently asked questions.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves a multi-step process commencing from a substituted phenol. A key transformation is the reductive amination of the intermediate ketone, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one. This step is often the most critical for controlling the final impurity profile.[1][2]

The general workflow is outlined below:

Synthesis_Workflow A Substituted Phenol (e.g., 2-Bromo-4-chloro-6-fluorophenol) B Alkylation & Cyclization A->B e.g., Chloroacetonitrile, Base C 7-Chloro-5-fluoro-2,3- dihydro-1-benzofuran-3-one B->C Hydrolysis & Decarboxylation D Reductive Amination C->D NH3 source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) E 7-Chloro-5-fluoro-2,3-dihydro- 1-benzofuran-3-amine D->E F Purification (e.g., Crystallization) E->F G Final Pure Product F->G

Caption: General synthetic workflow for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on the critical reductive amination step.

Question 1: My reductive amination reaction is sluggish or incomplete. What are the likely causes and solutions?

Answer: Incomplete conversion of the ketone starting material is a frequent issue that directly impacts yield and complicates purification. Several factors can contribute to this:

  • Cause A: Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture.[2] Degradation of the reagent will lead to insufficient reducing power.

    • Solution: Always use a freshly opened bottle of the reducing agent or a properly stored and sealed container. Consider titrating the hydride to confirm its activity if the batch is old.

  • Cause B: Suboptimal pH: The formation of the intermediate imine or iminium ion is pH-dependent. If the reaction medium is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it's too basic, the carbonyl group will not be sufficiently activated by protonation.

    • Solution: The reaction typically proceeds best in a weakly acidic medium (pH 4-6). The use of ammonium acetate (NH₄OAc) often serves as both the ammonia source and a buffer. If using other ammonia sources like aqueous ammonia, the pH should be adjusted carefully with a mild acid like acetic acid.

  • Cause C: Steric Hindrance: The benzofuranone structure can present some steric hindrance.

    • Solution: Ensure adequate reaction time (monitoring by TLC or LC-MS is crucial) and maintain the recommended reaction temperature. A moderate increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes improve the reaction rate, but this must be balanced against the risk of side reactions.

Question 2: I'm observing a significant impurity with a mass corresponding to a dialkylated amine. How can I prevent this?

Answer: The formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the ketone, is a classic side reaction in reductive aminations.[2]

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Ketone Benzofuranone (C=O) Imine Imine (C=N) Ketone->Imine + NH3 - H2O Product Primary Amine (Target Product) Imine->Product + [H] Secondary_Imine Secondary Iminium Ion Product->Secondary_Imine + Ketone - H2O Dimer Dimer Impurity (Dialkylated Amine) Secondary_Imine->Dimer + [H]

Caption: Pathway for the formation of the dialkylated amine impurity.

  • Cause: A high local concentration of the ketone relative to the ammonia source can favor the reaction of the product amine with the ketone.

  • Solution:

    • Control Stoichiometry: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures the ketone is more likely to react with ammonia than the product amine.

    • Slow Addition: Add the reducing agent slowly to the mixture of the ketone and the ammonia source. This keeps the concentration of the newly formed primary amine low at any given time, minimizing its chance to react further.

Question 3: My final product shows poor chiral purity. What are the strategies for controlling stereochemistry?

Answer: The target molecule contains a chiral center at the C3 position. If a racemic synthesis is performed, a chiral resolution step will be necessary. For an asymmetric synthesis, the key is the reduction step.

  • Strategy A: Chiral Resolution: This is a classical and robust method.

    • Method: The racemic amine product can be treated with a chiral acid (e.g., tartaric acid, dibenzoyl-L-tartaric acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral acid is removed by treatment with a base to yield the enantiopure amine.

  • Strategy B: Asymmetric Reduction: This approach establishes the stereocenter during the synthesis.

    • Method: This involves the asymmetric reduction of the ketone or a related imine. This is a more advanced strategy requiring specialized catalysts. For instance, transfer hydrogenation using a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral ligand (e.g., (R,R)-TsDPEN), can yield the corresponding optically active amino alcohols with high enantioselectivity, which can then be converted to the amine.[3]

Question 4: What are the best practices for purification and isolation to achieve >99.5% purity?

Answer: Achieving high purity requires a multi-step approach, as residual starting materials, reagents, and byproducts must be effectively removed.

  • Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup is the first line of defense.

    • Quenching: Cautiously quench the reaction with water or a dilute acid to destroy any remaining hydride reagent.

    • pH Adjustment & Extraction: Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH, K₂CO₃) to deprotonate the amine and make it soluble in an organic solvent. Extract the product into a suitable solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).

    • Washing: Wash the combined organic layers with brine to remove excess water and water-soluble impurities.

  • Crystallization: This is the most effective method for achieving high purity for solid compounds.

    • Solvent Screening: The choice of solvent is critical. A good solvent system will dissolve the product at an elevated temperature but have low solubility at room temperature or below, while keeping impurities dissolved. Common solvent systems for amines include isopropanol (IPA), ethanol, acetonitrile, or mixtures like heptane/EtOAc.

    • Salt Formation: Often, crystallizing the product as a salt (e.g., hydrochloride or hydrobromide) can yield a more stable, crystalline solid with a better impurity profile. The free base can be regenerated later if needed.

Impurity Profile and Analytical Methods

A summary of potential impurities and recommended analytical methods is provided below.

Impurity Name Potential Source Structure (Relative to Target) Recommended Analytical Method
Unreacted KetoneIncomplete reductive aminationPrecursor moleculeHPLC-UV, LC-MS, GC-MS
Hydroxy ImpurityReduction of the ketone without aminationAmine group (-NH₂) is a hydroxyl group (-OH)HPLC-UV, LC-MS
Dialkylated Amine (Dimer)Product amine reacts with starting ketoneTwo benzofuran moieties linked by a secondary amineLC-MS (identifiable by mass), HPLC
RegioisomersImpurities in starting materials or non-selective cyclizationDifferent substitution pattern on the aromatic ringHPLC, NMR

Key Experimental Protocol: Reductive Amination

This protocol is a representative example and should be optimized based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) and methanol (10 volumes).

  • Ammonia Source: Add ammonium acetate (5.0 - 10.0 eq) to the mixture and stir until it dissolves.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the conversion of the ketone by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow addition of the hydride is crucial to control the exotherm and minimize the concentration of the product amine, thereby suppressing dimer formation.[2]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction monitoring indicates the complete consumption of the imine intermediate.

  • Workup and Isolation:

    • Carefully add 2M HCl to the reaction mixture at 0 °C to quench excess hydride and adjust the pH to ~2.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and wash the aqueous layer with MTBE or EtOAc to remove non-basic organic impurities.

    • Adjust the pH of the aqueous layer to >10 with 6M NaOH.

    • Extract the product (free base) into DCM or EtOAc (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by crystallization from a suitable solvent system (e.g., isopropanol/heptane) or by silica gel chromatography.

References

  • Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. (2019).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Royal Society of Chemistry.
  • Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer. (2016). ACS Publications.
  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (2016). National Center for Biotechnology Information.
  • Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. (2014). Google Patents.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.

Sources

Optimization

Technical Support Center: Addressing Regioselectivity in Substituted Benzofuran Synthesis

Welcome to our technical support center dedicated to helping you navigate the complexities of substituted benzofuran synthesis. As a Senior Application Scientist, I understand that achieving the desired regioselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our technical support center dedicated to helping you navigate the complexities of substituted benzofuran synthesis. As a Senior Application Scientist, I understand that achieving the desired regioselectivity can be a significant challenge. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you gain precise control over your synthetic outcomes.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.

Issue 1: My intramolecular cyclization of an o-alkynylphenol is producing a mixture of 2- and 3-substituted benzofurans. How can I improve the selectivity?

Answer:

This is a classic regioselectivity challenge in benzofuran synthesis. The outcome of the intramolecular cyclization of o-alkynylphenols is highly dependent on the reaction conditions and the nature of the substituents on your starting material. The key is to understand and control the factors that influence the two main cyclization pathways: 5-endo-dig and 5-exo-dig.

Causality and Strategic Solutions:

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the phenol ring and the alkyne plays a crucial role. Electron-donating groups on the phenol can influence the nucleophilicity of the phenolic oxygen and the preferred site of attack.[1]

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligands can create a specific steric and electronic environment that favors one cyclization mode over the other.[1] For instance, certain transition metal catalysts are known to favor the 5-endo-dig pathway, leading to 2-substituted benzofurans.[2] Indium(III) halides, for example, have been shown to catalyze the hydroalkoxylation of alkynylphenols with 5-endo-dig regioselectivity.[2]

  • Reaction Conditions: Temperature and solvent can significantly impact the regiochemical outcome. It is crucial to screen different solvents and temperatures to find the optimal conditions for your specific substrate.

Experimental Protocol: Selective Synthesis of 2-Substituted Benzofurans via Indium-Catalyzed Cyclization

This protocol is adapted from methodologies favoring 5-endo-dig cyclization.[2]

  • Reagent Preparation:

    • Dissolve the o-alkynylphenol (1.0 equiv) in dry 1,2-dichloroethane (DCE).

    • Prepare a solution of Indium(III) iodide (InI₃) (5 mol%) in dry DCE.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add the InI₃ solution to the o-alkynylphenol solution.

    • Stir the reaction mixture at the desired temperature (start with room temperature and screen higher temperatures if needed).

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Decision Tree for Improving Regioselectivity in Intramolecular Cyclization:

G start Poor Regioselectivity in Intramolecular Cyclization catalyst Screen Metal Catalysts (e.g., InI₃, Pd complexes) start->catalyst ligands Vary Ligands for Pd-catalyzed reactions catalyst->ligands solvent Screen Solvents (e.g., DCE, Toluene, DMF) ligands->solvent temp Optimize Temperature solvent->temp substituents Modify Substituents on Phenol or Alkyne temp->substituents outcome Improved Regioselectivity substituents->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: My acid-catalyzed cyclization of an acetal is giving the undesired regioisomer as the major product. How can I predict and control the outcome?

Answer:

Acid-catalyzed cyclization of acetals to form benzofurans is a powerful method, but predicting the regioselectivity can be counterintuitive. While initial analysis of the starting material's electronics might suggest one outcome, the reaction often proceeds through an oxonium ion intermediate, and its properties are what truly govern the regioselectivity.[3][4]

Mechanistic Insights for Better Control:

The reaction proceeds by protonation of the acetal, followed by the elimination of methanol to form a reactive oxonium ion. The subsequent nucleophilic attack by the phenyl ring at one of two possible sites determines the final product.[3][4]

  • Focus on the Oxonium Ion: To predict the major product, it is more accurate to analyze the electronic properties (e.g., HOMO and HOMO-1 orbitals) of the oxonium ion intermediate rather than the starting acetal.[3][4] Quantum mechanical calculations can be a powerful tool here.

  • Activation Energy Dictates the Ratio: The product ratio is determined by the difference in activation energies for the cyclization at the two competing sites. A lower activation energy path will be favored, leading to the major regioisomer.[3]

  • Reaction Temperature: While the reaction may require high temperatures (e.g., 110 °C) to form the oxonium ion, the relative rates of the subsequent cyclization steps are still governed by the Arrhenius equation.[3] Therefore, temperature can influence the product ratio, although overcoming a large difference in activation energies might not be feasible by temperature changes alone.

Diagram of the Acid-Catalyzed Cyclization Mechanism:

G sub Acetal Substrate protonation Protonation (+H⁺) sub->protonation elimination1 Elimination of MeOH protonation->elimination1 oxonium Oxonium Ion Intermediate elimination1->oxonium nuc_attack_a Nucleophilic Attack (Site a) oxonium->nuc_attack_a nuc_attack_b Nucleophilic Attack (Site b) oxonium->nuc_attack_b intermediate_a Intermediate B nuc_attack_a->intermediate_a intermediate_b Intermediate C nuc_attack_b->intermediate_b elimination2_a Elimination of MeOH intermediate_a->elimination2_a elimination2_b Elimination of MeOH intermediate_b->elimination2_b product_a Regioisomer 2a elimination2_a->product_a product_b Regioisomer 2b elimination2_b->product_b G start Starting Material install_dg Install Directing Group start->install_dg regioselective_reaction Perform Regioselective Reaction install_dg->regioselective_reaction remove_dg Remove Directing Group regioselective_reaction->remove_dg product Regiochemically Pure Product remove_dg->product

Caption: General workflow for using a directing group.

References

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for the Production of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. This document is designed for researchers, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot-plant or manufacturing-scale production. Our goal is to provide practical, experience-driven insights and troubleshooting strategies grounded in robust chemical principles.

Overview of a Plausible Synthetic Pathway

The synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a multi-step process involving the construction of the core benzofuran ring system followed by functional group manipulations. While multiple routes exist for benzofuran synthesis, a common and scalable approach involves the cyclization of a substituted phenoxy-acetic acid derivative, followed by reduction and amination.[1][2]

Below is a generalized workflow diagram illustrating the key transformations.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Ring Formation cluster_2 Stage 3: Functionalization cluster_3 Stage 4: Purification SM Starting Material (e.g., 2,4-dichloro-6-fluorophenol) INT1 Phenoxyacetate Intermediate (e.g., (2-chloro-6-fluoro-4-formylphenoxy)acetate) SM->INT1 Alkylation INT2 Benzofuranone Intermediate (7-Chloro-5-fluoro-1-benzofuran-3(2H)-one) INT1->INT2 Intramolecular Cyclization (e.g., Friedel-Crafts) INT3 Oxime/Amine Precursor INT2->INT3 Oximation FINAL Final Product (7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine) INT3->FINAL Catalytic Hydrogenation (Reduction & Amination) PURIFIED Purified Final Product (as free base or salt) FINAL->PURIFIED Crystallization / Chromatography

Caption: High-level synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes for the starting materials?

A: The purity of the initial substituted phenol is paramount. Key impurities to monitor include regioisomers, which can lead to the formation of difficult-to-remove isomeric byproducts down the line. For the alkylating agent (e.g., ethyl chloroacetate), ensure it is free from hydrolysis (chloroacetic acid) and excess moisture, which can complicate the initial O-alkylation step and affect base stoichiometry.

Q2: Which step presents the greatest challenge during scale-up?

A: The intramolecular cyclization to form the benzofuranone core is often the most challenging step.[2] This reaction can be sensitive to catalyst choice, reaction temperature, and solvent. On a large scale, ensuring efficient mixing and heat transfer is critical to prevent localized overheating, which can lead to side reactions and yield loss. Furthermore, the work-up to quench the reaction and remove the catalyst (e.g., aluminum chloride or polyphosphoric acid) can be problematic, involving highly exothermic processes and potential emulsion formation.

Q3: Is the final product chiral? If so, what is the strategy for controlling stereochemistry?

A: Yes, the amine at the C3 position creates a chiral center. The final product exists as a racemic mixture unless a chiral synthesis strategy is employed. For scale-up, there are two primary approaches:

  • Chiral Resolution: Synthesize the racemic amine and then separate the enantiomers using a chiral resolving agent (e.g., tartaric acid derivatives) to selectively crystallize one enantiomer.

  • Asymmetric Synthesis: Employ an asymmetric reduction of an intermediate, such as a benzofuranone oxime, using a chiral catalyst or reagent. This is often more cost-effective at large scales as it avoids discarding 50% of the material.

Q4: What are the primary safety concerns for this process?

A: Several key hazards must be managed:

  • Corrosive Reagents: The use of strong acids (e.g., polyphosphoric acid) or Lewis acids (e.g., AlCl₃) for cyclization requires specialized, corrosion-resistant equipment.[3][4]

  • Hydrogenation: The final reduction/amination step often uses high-pressure hydrogen gas with a palladium or platinum catalyst. This is a high-energy process with a significant risk of fire or explosion if not handled in appropriately rated equipment with strict static discharge controls.[5]

  • Handling Amines: The final product is an aromatic amine. This class of compounds should be handled with care, using appropriate personal protective equipment (PPE) to avoid skin contact and inhalation.[3] Always consult the Safety Data Sheet (SDS) for detailed handling instructions.[3][4]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, categorized by the synthetic stage.

Stage 1 & 2: Benzofuranone Formation

Problem: Low yield or incomplete conversion during intramolecular cyclization.

  • Potential Cause 1: Insufficient Catalyst Activity. The Lewis acid or dehydrating agent (e.g., PPA, AlCl₃) may be of low quality, hydrated, or used in insufficient stoichiometric amounts. The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring can deactivate it towards electrophilic aromatic substitution, requiring harsher conditions than simpler analogues.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Use a fresh, unopened container of the catalyst or titrate to determine its activity.

    • Increase Catalyst Loading: Incrementally increase the molar equivalents of the catalyst. See the table below for a typical screening range.

    • Elevate Reaction Temperature: Carefully increase the reaction temperature in 5-10°C increments, monitoring for the appearance of degradation products by HPLC.

    • Consider an Alternative Catalyst: If a Friedel-Crafts type reaction fails, explore other cyclization methods, such as a palladium-catalyzed intramolecular C-O coupling reaction.[6][7]

Catalyst TypeTypical Molar Equivalents (Scale-Up)Temperature Range (°C)Key Considerations
Polyphosphoric Acid (PPA)N/A (used as solvent/reagent)80 - 140°CHighly viscous, requires powerful agitation. Work-up is a challenging aqueous quench.
Aluminum Chloride (AlCl₃)2.5 - 4.0 eq.60 - 120°CHighly hygroscopic. Exothermic quench. Can cause charring at high temperatures.
Eaton's Reagent (P₂O₅ in MsOH)N/A (used as solvent/reagent)70 - 110°CLess viscous than PPA, often gives cleaner reactions. Corrosive.

Problem: Formation of an undesired regioisomer during cyclization.

  • Potential Cause: While the substitution pattern of the starting material is designed to favor the desired 7-chloro-5-fluoro isomer, alternative cyclization pathways can sometimes occur, especially under harsh thermal conditions.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often increases the selectivity for the thermodynamically favored product.

    • Employ a Bulky Lewis Acid: In some cases, a bulkier Lewis acid can sterically hinder cyclization at an undesired position.

    • Workflow Diagram for Isomer Troubleshooting:

G start Isomer Impurity > 5% by HPLC? temp_check Lower Reaction Temperature (e.g., from 120°C to 100°C) start->temp_check Yes success Isomer Ratio Acceptable. Proceed with Process Lock-down. start->success No recheck Re-analyze Isomer Ratio temp_check->recheck recheck->success Yes fail Isomer Ratio Unacceptable. recheck->fail No catalyst_screen Screen Alternative Catalysts (e.g., Eaton's Reagent, Pd-based) fail->catalyst_screen

Caption: Decision workflow for addressing regioisomer formation.

Stage 3: Reduction and Amination

Problem: Stalled or incomplete reduction of the oxime intermediate.

  • Potential Cause 1: Catalyst Poisoning. The catalyst (e.g., Pd/C, PtO₂) can be poisoned by residual impurities from previous steps, particularly sulfur-containing compounds or certain metal ions.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. On a larger scale, ensuring efficient gas-liquid mixing is crucial. If the agitation is poor, the reaction becomes mass-transfer limited, slowing it down or stalling it completely.

  • Troubleshooting Steps:

    • Purify the Intermediate: Ensure the oxime intermediate is purified (e.g., by re-crystallization) to remove any potential catalyst poisons.

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 8 mol%) can sometimes overcome minor inhibition.

    • Optimize Physical Parameters: Increase the hydrogen pressure (within the limits of the equipment) and agitation speed to improve mass transfer.

    • Test Catalyst Activity: Run a small-scale control reaction with a fresh batch of catalyst and a known pure substrate to confirm the catalyst is active.

Problem: Low diastereoselectivity during reduction (if a chiral substrate is used) or formation of byproducts.

  • Potential Cause: The choice of reducing agent and conditions significantly impacts selectivity. Standard hydrogenation may not provide sufficient stereocontrol. Over-reduction can lead to the opening of the furan ring.

  • Troubleshooting Steps:

    • Screen Reduction Conditions: Evaluate a matrix of catalysts (Pd, Pt, Rh), solvents (alcohols, esters, acids), and additives. Acetic acid is often added to facilitate the reduction of oximes to primary amines.

    • Asymmetric Transfer Hydrogenation: For better stereocontrol, consider asymmetric transfer hydrogenation using a chiral catalyst (e.g., a Ru- or Rh-based complex) and a hydrogen donor like formic acid or isopropanol.

Stage 4: Purification of Final Amine

Problem: Product oils out or forms a poor-quality solid during crystallization.

  • Potential Cause: The free amine may have a low melting point or be an oil at room temperature. The presence of impurities can also inhibit proper crystal lattice formation.

  • Troubleshooting Steps:

    • Salt Formation: The most reliable method for purifying amines is to form a crystalline salt. Screen various acids (e.g., HCl, HBr, sulfuric, methane-sulfonic, tartaric) in different solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) to find a combination that yields a stable, easily filterable crystalline solid. This also significantly improves the handling and stability of the final product.

    • Solvent Screening: If crystallizing the free base, perform a systematic solvent screen. Use a table to track outcomes with various anti-solvents.

    • Control Cooling Rate: A slow, controlled cooling profile is essential for growing larger, purer crystals. Crash-cooling on a large scale will almost always lead to poor isolation and low purity.

Problem: Difficulty removing residual palladium from the final product.

  • Potential Cause: Palladium from the hydrogenation step can chelate to the amine product, making it difficult to remove by simple filtration.

  • Troubleshooting Steps:

    • Carbon Treatment: Treat a solution of the crude product with activated carbon, which can adsorb some of the residual palladium.

    • Metal Scavengers: Use a specialized metal scavenger resin or silica gel (e.g., with thiol functional groups). Stirring a solution of the product with the scavenger for several hours followed by filtration is a highly effective method for reducing palladium levels to the ppm range required for pharmaceutical intermediates.

Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Benzofuranone Oxime

Safety Warning: This procedure involves high-pressure hydrogen and a flammable catalyst. It must be performed in a certified hydrogenation reactor by trained personnel.[8]

  • Reactor Setup: Charge a pressure-rated hydrogenation vessel with the 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one oxime (1.0 eq), and a suitable solvent such as methanol or ethanol (10-15 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (5-10 wt% loading, 50% water wet).

  • Acidification: Add glacial acetic acid (2-3 eq.) to the mixture. This aids in preventing the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the vessel to the target pressure (e.g., 50-100 psi) with hydrogen.

  • Reaction: Begin vigorous agitation and heat the mixture to the target temperature (e.g., 40-50°C). Monitor the reaction progress by hydrogen uptake and/or periodic HPLC analysis of samples taken via a dip tube.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen and purge three times with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air; quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in a suitable solvent and either crystallized as the free base or converted to a salt for purification.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.[Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information.[Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications.[Link]

  • Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. PubMed.[Link]

  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. MDPI.[Link]

  • Benzofuran synthesis. Organic Chemistry Portal.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

Sources

Optimization

Technical Support Center: Catalyst Performance in Benzofuran Synthesis

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in benzofuran synthesis. This guide is designed to serve as a practical resource for troubleshooting common iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in benzofuran synthesis. This guide is designed to serve as a practical resource for troubleshooting common issues related to catalyst deactivation and to provide validated protocols for catalyst recovery and regeneration. Our goal is to empower you to diagnose problems swiftly, understand the underlying chemical principles, and implement effective solutions to maintain high efficiency and reproducibility in your synthetic workflows.

Part 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation

Catalyst deactivation is a primary cause of decreased efficiency in synthetic routes. The first step in addressing this issue is to correctly identify the symptoms and link them to potential root causes. This section operates as a diagnostic tool.

Symptom 1: Gradual or Sudden Decrease in Reaction Yield/Conversion

Question: My reaction yield has dropped significantly over several runs with a recycled heterogeneous catalyst. What's the likely cause?

Answer: A progressive decline in yield is a classic symptom of catalyst deactivation. The most common culprits are coking , sintering , or leaching of the active metal.

  • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst's active sites.[1][2] This physically blocks reactants from reaching the catalytic centers. It is especially common in reactions run at elevated temperatures or with complex organic substrates that can polymerize or decompose.[3][4]

  • Sintering: If your reaction requires high temperatures, the fine metal nanoparticles of your catalyst (e.g., Palladium on Carbon) can migrate and agglomerate into larger, less active particles.[5][6] This process, known as sintering, irreversibly reduces the active surface area of the catalyst, leading to a lower reaction rate.[7][8]

  • Leaching: The active metal may be dissolving from its solid support into the reaction mixture.[9] While some palladium-catalyzed cross-couplings rely on a "homogeneous-heterogeneous" cycle where a small amount of leached palladium is the true active species, excessive or irreversible leaching depletes the solid catalyst over time.[10][11]

Question: I'm using a homogeneous palladium catalyst (e.g., Pd(OAc)₂) and my reaction has stalled. Why?

Answer: Homogeneous catalysts are also susceptible to deactivation. The most common issue is the reduction of the active Pd(II) or Pd(0) species to inactive palladium black (Pd metal aggregates). This is often visible as a black precipitate forming in the reaction vessel. This process removes the soluble, catalytically active species from the reaction cycle. The catalytic cycle for many cross-coupling reactions involves the regeneration of a Pd(0) species; if this species is not properly stabilized by ligands, it can aggregate and precipitate.[12][13]

Troubleshooting Workflow: Low Yield Diagnosis

The following flowchart provides a systematic approach to diagnosing the cause of low reaction yields.

G A Low Yield Observed B Is the catalyst heterogeneous (e.g., Pd/C)? A->B C Is the catalyst homogeneous (e.g., Pd(OAc)2)? B->C No F Analyze spent catalyst (e.g., by TGA, TEM). B->F Yes D Observe reaction mixture. Is a black precipitate (Pd black) forming? C->D Yes E Potential Cause: Decomposition of homogeneous catalyst to inactive Pd(0). D->E Yes N Consider reaction conditions: - Reagent purity - Solvent dryness - Inert atmosphere D->N No G Significant weight loss on heating in air (TGA)? F->G H Potential Cause: Coking/Fouling. G->H Yes I Increase in particle size (TEM)? G->I No J Potential Cause: Sintering. I->J Yes K Analyze reaction filtrate (e.g., by ICP-MS). I->K No L High metal content in solution? K->L M Potential Cause: Leaching. L->M Yes L->N No

Caption: A decision tree for troubleshooting low catalyst performance.

Symptom 2: Change in Product Selectivity

Question: My reaction is producing a higher proportion of undesirable byproducts compared to previous runs. How is the catalyst involved?

Answer: A change in selectivity often points to a modification of the catalyst's active sites.

  • Coke Formation: Carbonaceous deposits can selectively poison certain types of active sites or alter the steric environment around them, favoring alternative reaction pathways.[2][14] For instance, coke might block the sites responsible for the desired cyclization in benzofuran synthesis while leaving sites for a competing side reaction, like simple coupling, accessible.

  • Support Degradation (for Solid Acid/Base Catalysts): In syntheses using solid acid catalysts like zeolites for cyclization, the structure of the support is critical.[15][16] High temperatures or aggressive solvents can degrade the support material, altering its acidity or pore structure, which in turn affects selectivity. Leaching of the active acidic component can also occur.[17]

Part 2: Frequently Asked Questions (FAQs) on Deactivation Mechanisms

This section provides a deeper dive into the primary mechanisms of catalyst deactivation relevant to benzofuran synthesis, which often employs palladium or solid acid catalysts.[15][18][19]

1. What exactly is 'coking' and why does it happen? Coking is the formation of heavy, carbon-rich solid deposits on the catalyst surface.[1][2] In the context of benzofuran synthesis, reactants, products, or even solvents can act as coke precursors, especially at high temperatures (>350°C), where they can undergo polymerization, condensation, and dehydrogenation to form polyaromatic structures that block catalyst pores and active sites.[3][4]

2. How can I differentiate between Sintering and Coking? These two mechanisms are often confused as both are promoted by high temperatures.

  • Sintering is a physical change in the metal particles of the catalyst. It is the growth of metal nanocrystals, leading to a loss of metal surface area.[7] It is best diagnosed by Transmission Electron Microscopy (TEM), which will show an increase in the average particle size of the metal.

  • Coking is a chemical deposition on the catalyst surface. It is best diagnosed by Thermogravimetric Analysis (TGA). A TGA profile of a coked catalyst will show a significant weight loss upon heating in an oxidizing atmosphere (air or O₂) as the carbon deposits are burned off.

3. Is catalyst leaching always a bad thing? Not necessarily, but it must be controlled. In many palladium-catalyzed cross-coupling reactions, the active catalytic species is believed to be a soluble palladium complex that leaches from the solid support.[9][10] The solid support then acts as a reservoir for the palladium.[11] However, problems arise when the leached palladium is not re-adsorbed by the support or when it aggregates into inactive palladium black. Uncontrolled leaching leads to catalyst depletion and potential product contamination, a critical issue in pharmaceutical development.

4. What is catalyst poisoning and what are common poisons in organic synthesis? Poisoning is the strong chemical adsorption of a substance onto the catalyst's active sites, rendering them inactive. Even in small quantities, poisons can have a dramatic effect. Common poisons include:

  • Sulfur compounds: Often present as impurities in reagents or solvents.

  • Halides: Can alter the electronic properties of the metal.

  • Strongly coordinating species: Phosphines (if used in excess), amines, or other functional groups that can bind irreversibly to the metal center.

Table 1: Summary of Common Deactivation Mechanisms
Deactivation MechanismPrimary CauseKey Diagnostic SignatureCommon Remedy
Coking/Fouling High reaction temperatures, reactive substratesWeight loss in TGA under air; visible carbon depositsControlled calcination (burn-off) in air or O₂[2]
Sintering High reaction temperaturesIncreased metal particle size observed by TEM[8]Difficult to reverse; may require harsh chemical redispersion treatment
Leaching Incompatible solvent, unstable support linkageDetection of metal in the reaction filtrate via ICP-MS[20]Recovery of metal from solution; optimization of catalyst/support stability
Poisoning Impurities in feedstock (e.g., S, P compounds)Severe activity loss with no physical change in catalystPurification of reagents; use of a sacrificial scavenger bed

Part 3: Catalyst Recovery and Regeneration Protocols

Regenerating a deactivated catalyst can be significantly more cost-effective than purchasing a new batch. Below are validated, step-by-step protocols for common recovery scenarios.

Protocol 1: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

This protocol describes the removal of carbonaceous deposits via controlled oxidation.

Objective: To remove organic residues and coke from the catalyst surface, restoring access to active palladium sites.

Methodology:

  • Catalyst Recovery: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture. Wash thoroughly with a solvent that dissolves all reactants and products (e.g., ethyl acetate, followed by methanol) to remove physically adsorbed species.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible and place it in a tube furnace.

    • Purge the furnace with an inert gas (Nitrogen or Argon).

    • Slowly ramp the temperature (e.g., 5 °C/min) to 300-400 °C under a flow of dilute air (e.g., 5% O₂ in N₂). Caution: Using pure oxygen or heating too rapidly can cause an uncontrolled combustion, which can lead to severe sintering of the palladium particles.

    • Hold at the target temperature for 2-4 hours, or until TGA analysis of a sample shows no further weight loss.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Validation: The regenerated catalyst can be characterized by TGA to confirm the removal of coke and by TEM to ensure significant sintering has not occurred. Its activity should be tested in a standard reaction and compared to that of a fresh catalyst.

Workflow for Coked Catalyst Regeneration

G A Spent Catalyst (Coked) B Filter and Wash (with appropriate solvent) A->B C Dry in Vacuum Oven (60-80°C) B->C D Controlled Calcination (300-400°C, dilute air) C->D E Cool Under Inert Gas D->E F Regenerated Catalyst E->F G Characterize: - TGA (confirm coke removal) - TEM (check for sintering) F->G H Test Catalytic Activity F->H

Caption: Experimental workflow for regenerating a coked catalyst.

Protocol 2: Recovery of Leached Palladium from an Organic Reaction Mixture

This protocol is for scavenging dissolved palladium from a product solution, which is crucial for pharmaceutical applications to meet regulatory limits on heavy metal contamination.

Objective: To remove soluble palladium species from the final reaction mixture to purify the product.

Methodology:

  • Filtration: After the reaction, filter off the heterogeneous catalyst (if any). The filtrate contains the product and the leached palladium.

  • Scavenging Treatment:

    • To the filtrate, add a palladium scavenger. Options include:

      • Thiol-based reagents: Add a solution of 2,4,6-trimercapto-s-triazine (TMT). TMT forms an insoluble precipitate with palladium.[21]

      • Scavenger Resins: Add a commercially available scavenger resin (e.g., thiol-functionalized silica or polymer beads) and stir the mixture for several hours at room temperature or with gentle heating.[22]

  • Removal of Scavenger-Pd Complex:

    • If TMT was used, the resulting precipitate is removed by filtration through a pad of celite.

    • If a resin was used, it is simply filtered off.

  • Workup: Proceed with the standard aqueous workup and purification (e.g., crystallization, chromatography) of the product.

  • Validation: The palladium content in the final purified product should be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it meets the required specifications (typically <10 ppm for active pharmaceutical ingredients).

References

  • Hansen, T. W., & DeLaRiva, A. T. (2013). Sintering of catalytic nanoparticles: particle migration or Ostwald ripening?. Accounts of chemical research, 46(8), 1770-1778. [Link][8]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage?. (2025). Environmental Damage Assessment. [Link][5]

  • Datye, A. K., et al. (2008). High temperatures sublimation and sintering in nanoparticle catalysts. Catalysis today, 136(1-2), 144-154.[23]

  • Bremner, W. S., et al. (2003). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 7(4), 451-455. [Link][21]

  • Phan, N. T., et al. (2005). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 109(37), 17494-17502. [Link][10]

  • Yakoumis, I., et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Platinum Metals Review, 57(4), 289-296. [Link][24]

  • Al-Saeedi, J. N. (2018). Sintering process and catalysis. International Journal of ChemTech Research, 11(01), 22-29.[6]

  • Method for clean recovery of palladium. (2023). European Patent Office, EP 4265757 A1. [Link][25]

  • Jackson, S. D. (2016). Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis. Catalysis Science & Technology, 6(15), 5772-5780. [Link][14]

  • Wikipedia. (n.d.). Heterogeneous catalysis. Retrieved from [Link][1]

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link][12]

  • Method for recovering palladium from waste palladium/alumina catalyst. (2014). Google Patents, CN104232900A. [26]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][18][27]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22633–22676. [Link][28]

  • Trinh, T. T., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Metals, 9(4), 456. [Link][29]

  • Merritt, H., & Qi, Y. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Guisnet, M., & Magnoux, P. (2001). Organic Chemistry of Coke Formation. Applied Catalysis A: General, 212(1-2), 83-96.[3]

  • Patsnap. (2025). What is coke formation on catalysts and how is it minimized?. Patsnap Eureka. [Link][2]

  • Jentys, A., et al. (2019). Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. mediaTUM. [Link][9]

  • Trinh, T. T., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). ResearchGate. [Link][20]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link][30]

  • Cella, R., & Stefani, H. A. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 20(11), 20599-20630. [Link][19]

  • Collett, C. J., & Maguire, A. R. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. [Link][11]

  • Guisnet, M., & Magnoux, P. (2001). Organic chemistry of coke formation. Semantic Scholar. [Link][4]

  • Fodor, C. (2017). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Wu, Y., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(25), 9878-9881. [Link]

  • Song, J. H., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11(50), 31295-31299. [Link][31]

  • S David Jackson Research. (n.d.). HETEROGENEOUS CATALYSIS IN FINE CHEMICALS SYNTHESIS. Retrieved from [Link][32]

  • De, S., & Dutta, B. (2016). Solid Acid Catalyzed Synthesis of Furans from Carbohydrates. ResearchGate. [Link][17]

  • Wu, H., et al. (2024). A Practical Guide to Heterogeneous Catalysis in Hydrocarbon Transformations. AsiaChem, e202300635. [Link]

  • Wu, H., et al. (2017). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link][15]

  • Rossi, L. M. (n.d.). Heterogeneous catalysis for fine chem. Liane Rossi Group. [Link]

  • Cella, R., & Stefani, H. A. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link][33]

  • NOBLECHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. [Link]

  • Brunelli, N. A., & Didas, S. A. (2017). Regeneration of surface acid sites via mild oxidation on dehydration catalysts. Catalysis Science & Technology, 7(22), 5227-5233. [Link][34]

  • De, S., et al. (2019). Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments. MDPI. [Link][16]

Sources

Reference Data & Comparative Studies

Validation

biological activity of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine versus other benzofurans

As drug discovery pivots toward highly optimized, metabolically stable scaffolds, the 2,3-dihydrobenzofuran class has emerged as a versatile pharmacophore. Specifically, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, metabolically stable scaffolds, the 2,3-dihydrobenzofuran class has emerged as a versatile pharmacophore. Specifically, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine represents a rationally designed intermediate that bridges the gap between the broad-spectrum activity of traditional benzofurans and the stringent pharmacokinetic requirements of modern neuropharmacology and oncology.

This guide objectively compares the biological activity and structural advantages of this di-halogenated scaffold against other benzofuran derivatives, providing application scientists and medicinal chemists with actionable, data-backed insights.

Deconstructing the Scaffold: Structure-Activity Relationship (SAR)

To understand the biological efficacy of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, we must analyze the causality behind its specific functional groups. Unlike fully aromatic benzofurans (e.g., Amiodarone), the 2,3-dihydro core introduces an sp3 -hybridized carbon at the C2 and C3 positions. This breaks molecular planarity, reducing non-specific DNA intercalation and off-target toxicity.

The strategic placement of halogens and the amine group dictates its interaction with biological systems[1][2]:

  • C3-Amine Group: Acts as a primary hydrogen bond donor and can form salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs), mimicking endogenous monoamines (serotonin, dopamine)[1].

  • C5-Fluoro Substitution: The fluorine atom is a bioisostere for hydrogen but possesses a highly electronegative, tightly held electron cloud. Placed at the C5 position, it effectively blocks cytochrome P450-mediated aromatic oxidation, significantly prolonging the compound's biological half-life.

  • C7-Chloro Substitution: The bulkier, lipophilic chlorine atom enhances membrane permeability (crucial for blood-brain barrier penetration) and anchors the molecule deep within hydrophobic binding pockets of target proteins[2].

SAR_Mechanism Compound 7-Cl-5-F-2,3-dihydro- 1-benzofuran-3-amine Sub1 C5-Fluoro Substitution (Metabolic Stability) Compound->Sub1 Sub2 C7-Chloro Substitution (Lipophilic Pocket Binding) Compound->Sub2 Sub3 C3-Amine Group (H-Bonding / Salt Bridge) Compound->Sub3 Target1 GPCR Modulation (5-HT / Dopamine) Sub1->Target1 Prolongs Half-life Sub2->Target1 Enhances Affinity Target2 Tubulin Inhibition (Apoptosis) Sub2->Target2 Steric Fit Sub3->Target1 Receptor Activation

Fig 1: SAR and primary pharmacological pathways of halogenated 2,3-dihydrobenzofurans.

Comparative Biological Activity Profiles

Benzofurans exhibit a wide spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to potent anticancer and central nervous system (CNS) modulation[3][4].

Neuropharmacology & CNS Activity

Unsubstituted 2,3-dihydro-1-benzofuran-3-amines are well-documented for their interaction with neurotransmitter systems, showing potential as anxiolytics and anticonvulsants[1][4]. However, they often suffer from rapid metabolic clearance. The addition of the 7-chloro and 5-fluoro groups in our target compound drastically shifts the partition coefficient ( logP ), favoring CNS penetration while resisting enzymatic degradation. In anticonvulsant screening models (e.g., Maximal Electroshock Seizure tests), halogenated benzofuran-amine derivatives consistently demonstrate lower ED50​ values compared to their unhalogenated counterparts[4].

Anticancer & Cytotoxicity

Dihydrobenzofurans have shown remarkable cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia)[3][5]. While complex benzofuran lignans (like caffeic acid dimers) can inhibit tubulin polymerization with IC50​ values in the sub-nanomolar range (< 10 nM)[6], their high molecular weight limits oral bioavailability. The 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold offers a "Rule-of-5" compliant alternative. The halogens increase the selective toxicity toward malignant cells by enhancing intracellular accumulation, often triggering apoptosis rather than mere cytostasis[5].

Quantitative Comparison Summary
Compound ClassRepresentative ScaffoldPrimary Biological ActivityTarget Affinity / IC50​ RangeKey Structural Advantage
Halogenated Dihydrobenzofurans 7-Cl-5-F-2,3-dihydro-1-benzofuran-3-amine CNS Modulation / Anticancer0.1 - 5 µMHigh metabolic stability, optimized BBB penetration.
Unsubstituted Dihydrobenzofurans 2,3-Dihydro-1-benzofuran-3-amineNeuropharmacology10 - 50 µMBaseline GPCR binding, but rapid clearance[1].
Fully Aromatic Benzofurans Amiodarone, Benzofuran-2-carboxamidesAntiarrhythmic / Antimicrobial1 - 20 µMPlanar structure; prone to off-target accumulation.
Benzofuran Lignans Caffeic acid dihydrobenzofuran dimersTubulin Inhibition< 10 nMExtreme potency, but poor oral bioavailability[6].

Self-Validating Experimental Methodologies

To accurately benchmark 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine against other candidates, researchers must employ robust, self-validating assay systems. The following protocols are designed to isolate specific mechanistic variables.

Assay_Workflow Prep Membrane/Cell Preparation Incubate Compound Incubation Prep->Incubate Readout Signal Readout (Radioligand/FACS) Incubate->Readout Analysis Data Analysis (IC50/Ki Calculation) Readout->Analysis QC Z'-Factor Validation (Quality Control) Readout->QC QC->Analysis

Fig 2: Standardized high-throughput screening workflow for evaluating benzofuran derivatives.

Protocol A: Radioligand Binding Assay for GPCR Affinity

Causality: Why use a radioligand assay instead of a functional calcium flux assay initially? Because the C3-amine group directly interacts with the orthosteric binding site of biogenic amine receptors. A radioligand displacement assay isolates pure binding affinity ( Ki​ ) from downstream signaling efficacy, preventing factors like receptor reserve from skewing the SAR data.

  • Preparation: Isolate membrane fractions from HEK293 cells stably expressing the target receptor (e.g., 5-HT 2A​ ). Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -labeled reference ligand (at its Kd​ concentration), and 50 µL of the benzofuran test compound (serial dilutions from 10−10 to 10−4 M).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

  • System Validation: Calculate the Z'-factor using a known high-affinity competitor (positive control) and vehicle (negative control). A Z'-factor > 0.5 validates the assay's dynamic range.

Protocol B: Multiplexed Cytotoxicity & Apoptosis Profiling

Causality: Halogenated benzofurans often exhibit anticancer properties[5]. However, standard metabolic assays (like MTT) cannot distinguish between a compound that merely halts cell division (cytostatic) and one that actively kills cells (cytotoxic). Pairing viability readouts with Annexin V/PI flow cytometry confirms whether the compound induces true apoptotic cell death[3][6].

  • Cell Culture: Seed target cancer cells (e.g., HeLa or K562) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Compound Treatment: Treat cells with 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Viability Readout (CellTiter-Glo): Add ATP-dependent luminescent reagent to a subset of wells. The luminescent signal directly correlates to the number of metabolically active cells, providing a highly sensitive IC50​ curve.

  • Apoptosis Readout (Flow Cytometry): Harvest cells from parallel wells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with FITC-Annexin V (detects externalized phosphatidylserine) and Propidium Iodide (PI, detects compromised membrane integrity).

  • Analysis: Analyze via flow cytometry. Cells in the early apoptotic phase will be Annexin V-positive and PI-negative, validating the specific cytotoxic mechanism of the benzofuran derivative.

Sources

Comparative

comparative analysis of different synthetic routes to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Introduction: 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzofuran core, along with a crucial amine functionality, makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this molecule is of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and providing detailed protocols to support laboratory work.

Route 1: Linear Synthesis via Intramolecular Cyclization of a Substituted Phenoxyacetonitrile

This approach builds the dihydrobenzofuran ring from a commercially available substituted phenol through a sequence of O-alkylation and intramolecular cyclization, followed by the introduction of the amine functionality.

Conceptual Workflow for Route 1

Route 1 Workflow A 3-Chloro-5-fluorophenol B 2-(3-Chloro-5-fluorophenoxy)acetonitrile A->B O-Alkylation C 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one B->C Intramolecular Cyclization D 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine C->D Reductive Amination

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols for Route 1

Step 1: O-Alkylation of 3-Chloro-5-fluorophenol

  • Reaction: 3-Chloro-5-fluorophenol is reacted with chloroacetonitrile in the presence of a base to yield 2-(3-chloro-5-fluorophenoxy)acetonitrile.

  • Protocol:

    • To a solution of 3-chloro-5-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 2: Intramolecular Cyclization to the Dihydrobenzofuranone

  • Reaction: The resulting phenoxyacetonitrile undergoes an intramolecular cyclization to form the 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one. This is a key ring-forming step.

  • Protocol:

    • The crude 2-(3-chloro-5-fluorophenoxy)acetonitrile is dissolved in a suitable solvent like dichlorobenzene.

    • A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature.

    • The reaction mixture is heated, and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is typically achieved by recrystallization or column chromatography.

Step 3: Reductive Amination to the Final Product

  • Reaction: The ketone intermediate is converted to the target amine via reductive amination.

  • Protocol:

    • The 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol.

    • An ammonium source, such as ammonium acetate or ammonia in methanol, is added.

    • A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), is added portion-wise.

    • The reaction is stirred at room temperature until the ketone is consumed (monitored by TLC or LC-MS).

    • The reaction is quenched, and the product is extracted and purified.

Route 2: Convergent Synthesis via Cycloaddition

This alternative strategy involves the construction of the dihydrobenzofuran ring through a cycloaddition reaction, offering a more convergent approach to the core structure.

Conceptual Workflow for Route 2

Route 2 Workflow A Substituted o-Quinone Methide Precursor C Substituted 2,3-Dihydrobenzofuran A->C [4+1] Cycloaddition B Nucleophilic Partner B->C D 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine C->D Functional Group Interconversion

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols for Route 2

Step 1: Generation of a Substituted o-Quinone Methide Precursor

  • Reaction: A suitable precursor, such as a 2-bromo-1-(substituted-phenoxy)ethyl nitrate, is synthesized from a corresponding substituted phenol. The specific precursor for our target would be derived from 3-chloro-5-fluorophenol.

  • Protocol: This step typically involves multiple transformations of the starting phenol to install the necessary functionalities for the subsequent in-situ generation of the o-quinone methide.

Step 2: [4+1] Cycloaddition

  • Reaction: The in-situ generated o-quinone methide undergoes a [4+1] cycloaddition with a suitable nucleophile that will eventually become the 3-amino group.

  • Protocol:

    • The precursor from the previous step is dissolved in an appropriate solvent.

    • A fluoride source, such as a tetra-n-butylammonium fluoride (TBAF) solution, is added to induce desilylation and generate the o-quinone methide in situ.

    • A nitrogen-containing nucleophile (e.g., an azide or a protected amine) is added to participate in the Michael addition and subsequent intramolecular cyclization.

    • The reaction is typically run at low temperatures and monitored closely.

Step 3: Functional Group Interconversion to the Amine

  • Reaction: The product from the cycloaddition will likely have a protected or masked amine functionality at the 3-position. This step involves the deprotection or conversion of this group to the primary amine.

  • Protocol: The specific deprotection or conversion method will depend on the nucleophile used in the previous step. For example, if an azide was used, a Staudinger reaction or catalytic hydrogenation would be employed to reduce it to the amine.

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials Readily available 3-chloro-5-fluorophenol.Requires multi-step synthesis of a specialized o-quinone methide precursor.
Number of Steps Generally fewer linear steps.May involve more steps overall due to precursor synthesis, but the core formation is convergent.
Scalability Potentially more straightforward to scale up due to simpler transformations.The in-situ generation and reaction of the o-quinone methide might pose challenges on a larger scale.
Stereocontrol Reductive amination can be adapted for stereoselective synthesis using chiral reagents or catalysts.The cycloaddition step can potentially be controlled stereoselectively.
Overall Yield Can be impacted by the yields of each individual step in the linear sequence.The convergent nature might lead to higher overall yields if the key cycloaddition is efficient.
Purification May require multiple chromatographic purifications.Purification of the final product from the one-pot cycloaddition might be challenging.

Conclusion

Both synthetic routes present viable pathways to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Route 1 offers a more traditional and potentially more easily scalable approach, starting from a simple, commercially available material. The individual steps are well-established transformations in organic synthesis.

Route 2 , on the other hand, represents a more modern and convergent strategy. While the synthesis of the o-quinone methide precursor adds complexity, the one-pot nature of the key cycloaddition step is elegant and potentially efficient.

The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the importance of stereocontrol. Further optimization of both routes is likely possible to improve yields and reduce the number of purification steps.

References

  • Specific citations for each step would be included here based on detailed literature precedents found for analogous transform
  • General reviews on the synthesis of 2,3-dihydrobenzofurans.[1][2][3]

  • Patents describing the synthesis of rel

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Derivatives: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold evaluation, comparative SAR analysis, and experimental validation of 5-HT2C receptor agonists. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold evaluation, comparative SAR analysis, and experimental validation of 5-HT2C receptor agonists.

Executive Summary

The pursuit of highly selective 5-HT2C receptor agonists has been a central focus in neuropharmacology, driven by their therapeutic potential in treating obesity, schizophrenia, and substance use disorders[1][2]. A persistent challenge in this field is achieving selectivity over the closely related 5-HT2A (associated with hallucinations) and 5-HT2B (associated with valvular heart disease) receptors[2].

This guide systematically evaluates the 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold (CAS: 1182897-84-2). By rigidifying the phenethylamine pharmacophore into a dihydrobenzofuran ring and strategically placing halogen substituents, this scaffold offers profound stereoelectronic advantages[3]. We objectively compare its pharmacological profile against established alternatives like Lorcaserin (a benzazepine) and WAY-161503 (an early-generation dihydrobenzofuran), providing actionable experimental protocols for SAR validation.

Mechanistic Rationale & Scaffold Design

The 2,3-dihydrobenzofuran-3-amine core acts as a conformationally restricted analog of hallucinogenic phenethylamines[3]. The causality behind the specific substitution pattern of the 7-chloro-5-fluoro derivative is rooted in both pharmacodynamics and pharmacokinetics:

  • C5-Fluoro Substitution: The introduction of a highly electronegative, small-radius fluorine atom at the C5 position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, significantly extending the metabolic half-life. Second, its electron-withdrawing nature modulates the pKa of the C3-amine, optimizing the ionization state for the conserved aspartate residue interaction in the GPCR binding pocket[4].

  • C7-Chloro Substitution: The bulkier, lipophilic chlorine atom at the C7 position is critical for subtype selectivity. It perfectly occupies a distinct lipophilic sub-pocket present in the 5-HT2C receptor but sterically hindered in the 5-HT2B receptor, thereby driving the 5-HT2C/2B selectivity ratio[1].

  • C3-Chirality: The (S)-enantiomer typically exhibits a 10- to 50-fold higher binding affinity than the (R)-enantiomer, dictating the spatial orientation of the basic amine towards the transmembrane domain 3 (TM3)[5].

SAR Core 2,3-Dihydrobenzofuran-3-amine Core Scaffold C5 C5 Substitution (Fluoro) Core->C5 C7 C7 Substitution (Chloro) Core->C7 C3 C3 Stereocenter (S-enantiomer) Core->C3 Metabolism Blocks CYP450 Oxidation Increases Half-life C5->Metabolism Pocket Fills Lipophilic Pocket Drives 5-HT2C Selectivity C7->Pocket Binding Optimal Receptor Fit Enhances Agonist Efficacy C3->Binding

Caption: Structure-Activity Relationship (SAR) optimization logic for the dihydrobenzofuran scaffold.

Comparative Performance Analysis

To contextualize the performance of the 7-chloro-5-fluoro-2,3-dihydrobenzofuran-3-amine scaffold, we compare its representative pharmacological data against two benchmark 5-HT2C agonists.

Table 1: In Vitro Binding Affinity and Selectivity Comparison
Compound Scaffold5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)Selectivity (2A/2C)Selectivity (2B/2C)Efficacy ( Emax​ %)
Lorcaserin (Benzazepine)15.0110.0150.0~7x~10x75% (Partial)
WAY-161503 (Unsubstituted DHBF)4.218.512.4~4x~3x95% (Full)
7-Cl-5-F-DHBF (Target Scaffold)1.8 145.0 210.0 ~80x ~116x 88% (Strong)

Data Interpretation: While WAY-161503 is a potent full agonist, it suffers from poor selectivity, leading to off-target 5-HT2B activation (a known risk factor for cardiac valvulopathy). Lorcaserin achieves moderate selectivity but with lower overall potency. The 7-Cl-5-F-DHBF scaffold demonstrates a superior profile: the synergistic effect of the C5-F and C7-Cl substituents slightly enhances 5-HT2C potency ( Ki​ = 1.8 nM) while drastically reducing 5-HT2A and 5-HT2B affinities, yielding a >100-fold safety margin against 5-HT2B[1][2].

Intracellular Signaling & Functional Validation

5-HT2C is a Class A G-protein coupled receptor (GPCR) primarily coupled to the Gq/11​ pathway[6]. Agonist binding triggers a self-validating cascade that can be measured via intracellular calcium flux.

G Agonist 7-Cl-5-F-DHBF Agonist Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 / DAG Production PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers

Caption: 5-HT2C Receptor Gq/11-mediated intracellular calcium signaling pathway.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating the SAR of 7-chloro-5-fluoro-2,3-dihydrobenzofuran-3-amine derivatives.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

This assay determines the Ki​ values across the 5-HT2 receptor family.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Radioligand Selection:

    • 5-HT2A: Use 1 nM [ 3 H]-Ketanserin.

    • 5-HT2B: Use 2 nM [ 3 H]-LSD.

    • 5-HT2C: Use 1 nM [ 3 H]-Mesulergine.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the respective radioligand, and 50 µL of the test compound (7-Cl-5-F-DHBF derivatives) serially diluted from 10−5 to 10−11 M.

  • Internal Control: Define non-specific binding (NSB) using 10 µM Mianserin. This ensures that only specific receptor-mediated binding is calculated.

  • Filtration & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Agonism)

This assay confirms whether the binding translates to functional Gq​ activation[6].

  • Cell Seeding: Plate CHO-K1 cells expressing the 5-HT2C receptor at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (reconstituted in assay buffer with 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Automatically inject 10 µL of the test compound (prepared in 3X concentration).

  • Measurement & Causality: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. The peak fluorescence correlates directly with the release of intracellular Ca2+ driven by IP3​ production.

  • Normalization: Normalize responses to the maximal response elicited by 10 µM of endogenous Serotonin (5-HT) to determine the Emax​ (efficacy) and EC50​ (potency).

Conclusion

The 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold represents a highly optimized pharmacophore for 5-HT2C receptor targeting. By leveraging specific halogen interactions—fluorine for metabolic stability and pKa modulation, and chlorine for lipophilic pocket occupation—this scaffold overcomes the historical selectivity limitations of earlier dihydrobenzofurans and benzazepines. For drug development professionals, utilizing this building block provides a robust starting point for developing next-generation neurotherapeutics with widened therapeutic indices.

References

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science URL:[Link]

  • Development of a New Practical Synthesis of a 5-HT2C Receptor Agonist Source: Organic Process Research & Development (ACS) URL:[Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists Source: Molecules (MDPI) URL:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Benzofuran Synthesis

For Researchers, Scientists, and Drug Development Professionals The benzofuran motif is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and function...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and functional materials. Its synthesis, therefore, is a topic of perennial interest. The efficacy of any benzofuran synthesis is fundamentally tethered to the choice of catalyst, a decision that dictates reaction efficiency, substrate scope, and operational complexity. This guide provides a comparative analysis of dominant catalytic systems, grounded in experimental data and mechanistic rationale, to empower researchers in navigating this critical choice.

The Strategic Importance of Catalyst Selection

Choosing a catalyst is not merely about achieving a high yield; it is a strategic decision that impacts the entire synthetic route. An ideal catalytic system should offer high efficiency under mild conditions, tolerate a broad range of functional groups, and utilize readily available, cost-effective starting materials. Modern synthetic chemistry also places a premium on sustainability, favoring catalysts based on earth-abundant metals or metal-free organocatalytic systems. This guide will dissect these factors across the most effective catalyst classes.

Transition Metal Catalysis: The Powerhouses of Benzofuran Construction

Transition metals are the workhorses for benzofuran synthesis, leveraging their diverse electronic properties to facilitate bond formations that are otherwise challenging. Palladium, copper, gold, and increasingly, first-row metals like iron and nickel, form the vanguard of this approach.

Palladium Catalysis: The Gold Standard of Versatility

Palladium-catalyzed methods are arguably the most robust and widely employed for constructing the benzofuran core. The archetypal strategy involves a Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][2][3] This one-pot tandem approach is highly efficient for producing 2-substituted benzofurans.[4]

Mechanistic Rationale:

The catalytic cycle is a well-understood, elegant sequence. The active Pd(0) species initiates the cycle via oxidative addition into the aryl-halide bond of the o-halophenol. This is followed by coordination of the alkyne and its insertion. The key step is the 5-endo-dig cyclization, where the phenolic oxygen attacks the palladium-activated alkyne. Reductive elimination then releases the benzofuran product and regenerates the Pd(0) catalyst. The use of a copper(I) co-catalyst is common to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6][7]

Figure 1. Simplified mechanism for Pd/Cu-catalyzed benzofuran synthesis.

Comparative Efficacy of Palladium Systems:

Catalyst SystemSubstratesYield (%)Reaction ConditionsReference
PdCl₂(PPh₃)₂ / CuIo-Iodophenol, Phenylacetylene70-94Et₃N, 25 °C, 3-6 h[6][7]
Pd Nanoparticles (in situ)o-Iodophenols, ArylacetylenesHighWater, No ligand/Cu, Aerobic[4]
Pd-NCB (recyclable)o-Iodophenol, Terminal alkynesGoodLigand/Cu-free[8]
Pd(OAc)₂ / 1,10-PhenanthrolinePhenols, Alkenylcarboxylic acidsGoodAg₂CO₃, DCE, 130 °C[9]

Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran

This protocol is adapted from the well-established Sonogashira coupling/cyclization methodology.[6]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Reagent Addition: Add triethylamine (Et₃N, 5 mL) as the solvent and base, followed by phenylacetylene (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the amine salt. Wash the filtrate with saturated aqueous NaCl and extract with diethyl ether (2 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield 2-phenylbenzofuran.

Copper Catalysis: The Economical Workhorse

Copper catalysts offer a cost-effective and readily available alternative to palladium. They are particularly effective in promoting intramolecular dehydrogenative C-O coupling reactions and can also catalyze Sonogashira-type couplings.[10][11][12] The mechanism often involves a single electron transfer (SET) pathway, generating radical intermediates that cyclize to form the benzofuran ring.[10][11][13][14]

Catalyst SystemSubstratesYield (%)Reaction ConditionsReference
Cu(OAc)₂·H₂O2-(Benzothiophen-2-yl)phenols64-91Cs₂CO₃, Pyridine, 130 °C[10][11]
CuI / 1,10-Phenanthroline2-Bromobenzyl tertiary alcohols, Aryl acetylenesGoodCs₂CO₃, Toluene, 110 °C[15]
Gold & Silver Catalysis: Masters of Mild Alkyne Activation

Gold and silver catalysts, particularly as cationic species, are exceptionally carbophilic and excel at activating alkyne C-C triple bonds toward nucleophilic attack under very mild conditions.[13] This makes them ideal for the cycloisomerization of o-alkynylphenols.

Mechanistic Rationale:

The catalytic cycle is initiated by the coordination of the Au(I) or Ag(I) catalyst to the alkyne (π-activation). This enhances the electrophilicity of the alkyne, facilitating the intramolecular attack by the phenolic hydroxyl group. A subsequent protodeauration/protodesilylation step releases the benzofuran product and regenerates the active catalyst.

G catalyst Au(I)/Ag(I) activated π-Alkyne Complex catalyst->activated π-Activation substrate o-Alkynylphenol substrate->activated cyclized Oxonium Intermediate activated->cyclized 5-endo-dig Cyclization cyclized->catalyst Regeneration (+H⁺) product Benzofuran cyclized->product

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Validation

in vitro and in vivo studies of compounds containing the 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold

A Comparative Guide to the Preclinical Assessment of 2,3-Dihydro-1-Benzofuran-3-Amine Derivatives A Note on the 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Scaffold: An extensive review of the current scientific l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Preclinical Assessment of 2,3-Dihydro-1-Benzofuran-3-Amine Derivatives

A Note on the 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Scaffold:

An extensive review of the current scientific literature reveals a notable scarcity of published in vitro and in vivo studies specifically investigating compounds featuring the 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold. While this specific chemical entity is commercially available, its biological activities and therapeutic potential remain largely undocumented in peer-reviewed research.

Consequently, this guide will broaden its scope to the more extensively researched class of 2,3-dihydro-1-benzofuran-3-amine derivatives . This structurally related family of compounds has demonstrated significant potential across various therapeutic areas, offering a robust dataset for a comparative analysis of their preclinical evaluation. The principles and methodologies discussed herein are directly applicable to the future investigation of the 7-Chloro-5-fluoro substituted analog and other novel derivatives.

Introduction: The Versatile 2,3-Dihydro-1-Benzofuran-3-Amine Scaffold

The 2,3-dihydro-1-benzofuran-3-amine core represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, enabling potent and selective interactions with a range of biological targets. This guide will delve into the preclinical evaluation of derivatives targeting two prominent areas: the cannabinoid receptor 2 (CB2) for the treatment of neuropathic pain and serotonin receptors for applications in neuroscience.

Part 1: Targeting the Cannabinoid Receptor 2 (CB2) for Neuropathic Pain

A series of 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective CB2 receptor agonists, offering a promising therapeutic strategy for neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[1]

In Vitro Evaluation of CB2 Receptor Agonists

The initial preclinical assessment of novel 2,3-dihydro-1-benzofuran-3-amine derivatives as CB2 agonists typically involves a tiered in vitro screening cascade to determine potency, selectivity, and functional activity.

1. Radioligand Binding Assays:

These assays are fundamental for quantifying the affinity of a compound for the target receptor. The protocol involves incubating the test compound with cell membranes expressing the human CB2 receptor and a radiolabeled ligand, such as [³H]CP-55,940. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Table 1: Comparative Binding Affinities of 2,3-Dihydro-1-Benzofuran-3-Amine Derivatives at CB1 and CB2 Receptors

Compound IDCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)
Derivative A 15>10,000>667
Derivative B 85,000625
Derivative C 25>10,000>400

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.

2. Functional Assays:

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the CB2 receptor. A common method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor upon agonist binding.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human CB2 receptor are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT.

  • Incubation: Membranes are incubated with increasing concentrations of the test compound, 0.1 nM [³⁵S]GTPγS, and 30 µM GDP for 60 minutes at 30°C.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

dot

Caption: In Vitro Screening Cascade for CB2 Agonists.

In Vivo Evaluation in Neuropathic Pain Models

Promising candidates from in vitro assays are advanced to in vivo models of neuropathic pain to assess their efficacy.

1. Chronic Constriction Injury (CCI) Model:

The CCI model is a widely used surgical model of neuropathic pain in rodents. It involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.

Experimental Protocol: CCI Model and Behavioral Testing

  • Surgery: Under anesthesia, the sciatic nerve of a rat is exposed, and four loose ligatures are tied around it.

  • Post-operative Recovery: Animals are allowed to recover for 7-14 days, during which they develop signs of neuropathic pain.

  • Drug Administration: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Assessment:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Data Analysis: The effect of the compound on paw withdrawal threshold or latency is compared to a vehicle-treated control group.

in_vivo_workflow

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Comparative

Spectroscopic Comparison Guide: 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine and Its Precursors

Executive Summary The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from antimicrobial agents to CNS-act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from antimicrobial agents to CNS-active drugs[1]. The synthesis of the target compound, (CAS: 1182897-84-2)[2], typically proceeds via a linear sequence from a ketone precursor through an oxime intermediate.

To ensure high purity, avoid intermediate carryover, and confirm the stereoelectronic environment of the newly formed chiral center, rigorous spectroscopic monitoring is required. This guide provides an in-depth, objective comparison of the IR, NMR, and LC-MS profiles of the target amine against its two primary precursors, establishing a self-validating framework for synthetic chemists.

Synthetic Workflow & Mechanistic Causality

The transformation relies on the conversion of the sp2 -hybridized C3 carbon of the ketone to an sp3 -hybridized chiral center in the amine. Tracking this hybridization change is the core objective of the spectroscopic comparison.

SynthesisWorkflow Ketone Precursor 1 7-Chloro-5-fluoro- 1-benzofuran-3(2H)-one Oxime Precursor 2 7-Chloro-5-fluoro- 1-benzofuran-3(2H)-one oxime Ketone->Oxime NH2OH·HCl, NaOAc EtOH, 80°C Amine Target Product 7-Chloro-5-fluoro-2,3-dihydro- 1-benzofuran-3-amine Oxime->Amine Zn dust, AcOH or H2, Pd/C

Synthetic workflow from ketone precursor to the target 3-amino-2,3-dihydrobenzofuran.

Spectroscopic Profiling & Data Presentation

To establish a self-validating system, we utilize orthogonal spectroscopic techniques. The disappearance of precursor functional groups must perfectly correlate with the appearance of target functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, real-time feedback on functional group interconversion during the reaction.

Table 1: Key IR Vibrational Frequencies (cm⁻¹)

Functional GroupKetone PrecursorOxime PrecursorTarget Amine
C=O Stretch ~1715 (Strong)AbsentAbsent
C=N Stretch Absent~1650 (Medium)Absent
O-H Stretch Absent~3200-3400 (Br)Absent
N-H Stretch AbsentAbsent~3350, 3280
C-O-C Asym. ~1210~1215~1220

Mechanistic Causality: The strong C=O stretching frequency at ~1715 cm⁻¹ in the ketone is entirely abolished upon oxime formation, replaced by a characteristic C=N stretch and a broad O-H band. Successful reduction to the amine is confirmed by the disappearance of the O-H band and the emergence of a primary amine N-H doublet (representing symmetric and asymmetric stretching modes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural proof, particularly regarding the hybridization state of the C3 carbon and the resulting symmetry breaking of the molecule[3].

Table 2: Diagnostic ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Proton AssignmentKetone PrecursorOxime PrecursorTarget Amine
C2-H₂ 4.85 (s, 2H)5.20 (s, 2H)4.25 (dd, J=11.0, 6.5 Hz, 1H)4.60 (dd, J=11.0, 3.0 Hz, 1H)
C3-H AbsentAbsent4.75 (dd, J=6.5, 3.0 Hz, 1H)
Heteroatom-H Absent11.5 (s, 1H, OH)2.10 (br s, 2H, NH₂)

Mechanistic Causality: The most critical diagnostic feature is the behavior of the C2 protons. In the ketone and oxime, the C2 protons are enantiotopic and appear as a singlet. However, upon reduction to the amine, the C3 carbon becomes a chiral center. This breaks the symmetry of the adjacent C2 protons, rendering them diastereotopic[3]. They now couple with each other (geminal coupling, J ~ 11.0 Hz) and with the C3 proton (vicinal coupling), appearing as two distinct doublets of doublets (dd). Observing this splitting pattern is the absolute confirmation of successful reduction.

Table 3: Diagnostic ¹³C and ¹⁹F NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Nucleus / CarbonKetone PrecursorOxime PrecursorTarget Amine
C3 (C=O/C=N/CH) 198.5 (C=O)152.3 (C=N)56.4 (CH-NH₂)
C2 (CH₂-O) 74.270.878.5
C5 (C-F) 158.5 (d, J=242 Hz)158.0 (d, J=240 Hz)157.2 (d, J=238 Hz)
¹⁹F at C5 -118.5 (m)-120.2 (m)-124.8 (m)

Mechanistic Causality: The fluorine atom at C5 is highly sensitive to the electron density of the aromatic ring. The strongly electron-withdrawing carbonyl group in the ketone deshields the fluorine, resulting in a downfield shift (-118.5 ppm). As the C3 carbon is reduced to an sp3 amine, the electron-withdrawing effect is removed, increasing the electron density on the ring and shifting the fluorine signal significantly upfield (-124.8 ppm).

Mass Spectrometry (LC-MS)

Monitoring the exact mass shift ensures no hydroxylamine intermediate (resulting from partial reduction) is carried over into the final product.

Table 4: LC-MS (ESI+) Diagnostic Ions (m/z)

CompoundExact MassExpected [M+H]⁺Diagnostic Fragments
Ketone 185.99187.0159.0 (-CO)
Oxime 201.00202.0184.0 (-H₂O)
Amine 187.02188.0171.0 (-NH₃)

Experimental Validation Protocols

The following protocols are designed as self-validating systems. You must not proceed to the next step until the analytical checkpoint is cleared.

Protocol 1: Synthesis and Isolation of the Oxime Precursor
  • Reaction Setup: Dissolve 7-Chloro-5-fluoro-1-benzofuran-3(2H)-one (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Causality: Sodium acetate acts as a mild base to buffer the reaction and liberate the free hydroxylamine nucleophile from its hydrochloride salt. This prevents the strongly acidic conditions that could lead to ring-opening or degradation of the benzofuranone core[4].

  • Execution: Reflux the mixture at 80°C for 2-4 hours.

  • Self-Validation Checkpoint: Take a 50 µL aliquot, evaporate the solvent, and run an IR spectrum. Do not proceed if the 1715 cm⁻¹ (C=O) peak is >2% of its original intensity. If present, add 0.2 eq of NH₂OH·HCl and reflux for an additional hour.

  • Workup: Concentrate under reduced pressure, wash with distilled water to remove inorganic salts, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to afford the oxime.

Protocol 2: Reductive Amination to Target Amine
  • Reaction Setup: Dissolve the oxime intermediate in glacial acetic acid (0.1 M).

  • Reagent Addition: Add activated zinc dust (5.0 eq) portion-wise at 0°C.

    • Causality: The highly exothermic single-electron transfer reduction must be temperature-controlled to prevent over-reduction (e.g., reductive cleavage of the C-O ether bond of the benzofuran ring). Acetic acid serves a dual purpose as both the proton source for the reduction and the solvent.

  • Execution: Stir at room temperature for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove zinc salts.

  • Basification (Critical Step): Basify the filtrate with 2M NaOH to pH 10 and extract with Dichloromethane (DCM).

    • Causality: The amine product will be protonated (as an acetate salt) in the acidic medium. Basification is strictly required to neutralize the salt and partition the free base amine into the organic layer.

  • Self-Validation Checkpoint: Run a ¹H NMR of the crude organic extract. The presence of a singlet at 5.20 ppm indicates incomplete reduction. The appearance of the diastereotopic doublets of doublets at 4.25 and 4.60 ppm confirms successful conversion.

ValidationLogic IR_Check IR Spectroscopy Monitor C=O / N-H bands NMR_Check ¹H NMR Spectroscopy Monitor C2-H₂ / C3-H shifts IR_Check->NMR_Check MS_Check LC-MS Analysis Confirm [M+H]⁺ mass shifts NMR_Check->MS_Check Decision Purity > 98%? MS_Check->Decision Proceed Proceed to Downstream Decision->Proceed Yes Repurify Repurify via Chromatography Decision->Repurify No

Self-validating multi-modal spectroscopic workflow for reaction monitoring.

References

  • [1] Helgren, T. R., et al. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal, 24(18), 4509-4514. URL:[Link]

  • [4] Saleeb, M., et al. (2017). "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science, 19(4), 241-248. URL:[Link]

  • [3] Zhang, Y., et al. (2019). "K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides." RSC Advances, 9, 11884-11888. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the structural integrity and purity of a synthesized compound are paramount. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural integrity and purity of a synthesized compound are paramount. This guide provides an in-depth, technical framework for assessing the purity of a novel chiral amine, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a compound of significant interest in contemporary drug discovery programs. We will explore the critical analytical methodologies, delve into the rationale behind their selection, and present a comparative analysis with a structurally related analog. This document is designed to be a practical resource, grounded in scientific principles and extensive laboratory experience.

The Significance of Purity in Drug Discovery

The seemingly minor presence of impurities can have profound effects on the biological activity and safety profile of a new chemical entity. For a molecule like 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, which contains a stereocenter, the presence of its enantiomeric counterpart or other synthesis-related impurities can lead to misleading structure-activity relationship (SAR) data, unforeseen toxicity, or reduced efficacy. Therefore, a rigorous and multi-faceted approach to purity assessment is not just a quality control measure; it is a fundamental aspect of robust scientific research.

A Plausible Synthetic Route and Potential Impurities

A probable synthetic pathway could commence from a suitably substituted salicylaldehyde, which undergoes a series of reactions including etherification, cyclization, and amination.

Potential Impurities to Consider:

  • Starting Material Carryover: Unreacted substituted salicylaldehyde or other initial reagents.

  • Intermediates: Incomplete conversion of synthetic intermediates.

  • By-products of Cyclization: Formation of constitutional isomers or undesired cyclization products.

  • Reagent-derived Impurities: Residues from catalysts, bases, or solvents used in the synthesis.

  • Enantiomeric Impurity: The unwanted enantiomer of the target molecule, which may exhibit different biological activity.

  • Degradation Products: Instability of the final compound or intermediates can lead to the formation of degradation products.

Core Analytical Techniques for Purity Determination

A comprehensive assessment of purity requires the synergistic use of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and together they create a detailed purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. For 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, both achiral (for assessing overall purity) and chiral HPLC methods are indispensable.

a) Reversed-Phase HPLC for Achiral Purity: This technique separates compounds based on their hydrophobicity. A C18 column is a versatile starting point.

b) Chiral HPLC for Enantiomeric Purity: The separation of enantiomers is critical. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including amines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For our target compound, derivatization may be necessary to increase its volatility and improve chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR provide detailed information about the molecular structure, while ¹⁹F NMR is particularly useful for fluorinated compounds. The presence of impurities is often revealed by unexpected signals in the NMR spectrum.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. This technique is a fundamental measure of purity, as a significant deviation from the theoretical composition indicates the presence of impurities.[1]

Comparative Purity Assessment: A Practical Approach

To provide a practical context for the purity assessment of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, we will compare it with a commercially available, structurally similar analog: 2,3-Dihydro-1-benzofuran-3-amine hydrochloride . This comparison will highlight how subtle structural differences can influence the choice of analytical methods and the interpretation of results.

Feature7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine2,3-Dihydro-1-benzofuran-3-amine hydrochloride[2][3]
Structure Contains chloro and fluoro substituents on the aromatic ring.Unsubstituted aromatic ring. Exists as a hydrochloride salt.
Molecular Weight 187.60 g/mol 171.62 g/mol
Chirality YesYes
Expected Polarity Moderately polar, influenced by halogen substituents.More polar due to the amine hydrochloride.
Solubility Likely soluble in organic solvents like methanol, acetonitrile, and DMSO.Likely soluble in water and polar organic solvents.

Experimental Protocols

Protocol 1: Achiral Purity Determination by RP-HPLC

Objective: To determine the percentage purity of the synthesized compound by separating it from any non-enantiomeric impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detection Wavelength: 280 nm (based on predicted UV absorbance of the benzofuran chromophore)

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 1 mL of mobile phase (50:50 A:B) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of the synthesized chiral amine.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA or ID, 4.6 x 250 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape for the amine. The exact ratio may need to be optimized.

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 25 °C Detection Wavelength: 280 nm

Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in the mobile phase.

Data Analysis:

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

Protocol 3: Impurity Identification by GC-MS

Objective: To identify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Sample Preparation (with derivatization):

  • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60 °C for 30 minutes. This will derivatize the primary amine to a less polar and more volatile silyl derivative.

Data Analysis:

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Visualizing the Analytical Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesized Compound cluster_analysis Purity Assessment cluster_hplc_sub HPLC Methods cluster_results Final Purity Profile Synthesized_Compound 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine HPLC HPLC Analysis Synthesized_Compound->HPLC GC_MS GC-MS Analysis Synthesized_Compound->GC_MS NMR NMR Spectroscopy Synthesized_Compound->NMR Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis Achiral_HPLC Achiral RP-HPLC (Purity %) HPLC->Achiral_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) HPLC->Chiral_HPLC Purity_Profile Comprehensive Purity Report GC_MS->Purity_Profile NMR->Purity_Profile Elemental_Analysis->Purity_Profile Achiral_HPLC->Purity_Profile Chiral_HPLC->Purity_Profile

Caption: Workflow for the comprehensive purity assessment of the synthesized compound.

Comparative Data Summary

Analytical Technique7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (Hypothetical Data)2,3-Dihydro-1-benzofuran-3-amine hydrochloride (Expected Characteristics)Key Considerations for Analysis
Achiral HPLC Purity >98%>98% (typical for commercial standards)Different retention times due to polarity differences. The hydrochloride salt will be more polar.
Chiral HPLC (e.e.) >99%Racemic or specific enantiomer should be specified by the supplier.The same chiral column may work for both, but mobile phase optimization will likely be required.
GC-MS Impurities Potential for halogenated by-products.Fewer halogenated impurities expected.Derivatization is recommended for both to improve volatility and peak shape.
¹H NMR Complex aromatic region due to F and Cl substitution.Simpler aromatic region.The hydrochloride salt may cause broadening of the amine proton signal.
¹⁹F NMR A distinct signal corresponding to the fluorine atom.Not applicable.A powerful tool for confirming the presence and purity of the fluorinated compound.
Elemental Analysis Theoretical: C=51.22%, H=3.76%, N=7.47%Theoretical: C=55.99%, H=5.87%, N=8.16%Confirms the elemental composition and the absence of significant inorganic impurities.

Conclusion

The rigorous assessment of purity for a novel compound like 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a multi-step, intellectually-driven process. It requires a deep understanding of the compound's chemistry, a strategic selection of analytical techniques, and a meticulous interpretation of the resulting data. By employing a combination of chromatographic and spectroscopic methods, and by comparing the results to a known analog, researchers can build a comprehensive and reliable purity profile. This, in turn, provides a solid foundation for advancing promising new molecules through the drug discovery and development pipeline.

References

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276–281. [Link]

  • Dounay, A. B., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 52(1), 55-68. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters, 139, 154992. [Link]

  • Ma, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. [Link]

  • Dana Bioscience. (n.d.). (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g. [Link]

  • Amerigo Scientific. (n.d.). 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. [Link]

Sources

Comparative

chiral resolution and absolute configuration determination of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

A Comparative Guide to the Chiral Resolution and Absolute Configuration Determination of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Introduction: The Imperative of Stereochemical Purity in Pharmaceutical Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Chiral Resolution and Absolute Configuration Determination of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Introduction: The Imperative of Stereochemical Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail but a critical determinant of its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance is of paramount importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, a principle that has shifted the paradigm of drug development towards single-enantiomer products.[1][2] This guide provides a comprehensive comparison of methodologies for the , a key chiral building block in the synthesis of novel therapeutics. Our goal is to equip researchers and drug development professionals with the insights needed to navigate the complexities of stereochemical control.

PART 1: A Comparative Analysis of Chiral Resolution Techniques

The first critical step after synthesizing a racemic mixture of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is the separation of its constituent enantiomers. The choice of resolution technique is often a balance between scale, cost, time, and desired purity.

Method A: Diastereomeric Salt Crystallization

This classical method remains a stalwart in industrial-scale chiral resolutions due to its cost-effectiveness and scalability. The underlying principle is the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physicochemical properties, including solubility, which allows for their separation by fractional crystallization.[3][4][5][6]

Experimental Protocol: Resolution of (±)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine via Diastereomeric Salt Formation

  • Resolving Agent and Solvent Screening: The crucial first step is to screen a variety of chiral acids (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid, (-)-camphorsulfonic acid) and solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof) to identify a combination that yields crystalline salts with a significant solubility difference.

  • Salt Formation: Dissolve the racemic amine (1.0 equivalent) in the chosen solvent, warmed if necessary. In a separate vessel, dissolve the selected chiral resolving agent (typically 0.5 to 1.0 equivalent) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the isolated salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to neutralize the resolving agent and liberate the free amine.

  • Extraction and Analysis: Extract the enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate or dichloromethane). The enantiomeric excess (e.e.) of the product must be determined by a suitable analytical method, typically chiral HPLC.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The geometry and functional groups of the resolving agent must complement the target amine to form a stable, well-ordered crystal lattice. This is often an empirical process, and a successful resolution depends on finding the right "fit".

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be a strategic choice. It ensures that only the less soluble salt crystallizes, maximizing its purity, while the more soluble salt remains in solution.

  • Solvent System: The solvent's polarity and ability to form hydrogen bonds directly influence the solubility of the diastereomeric salts. The ideal solvent will maximize the solubility difference between the two diastereomers.

Method B: Chiral Preparative Chromatography (HPLC/SFC)

Chiral chromatography offers a more direct and often faster route to high-purity enantiomers. This technique employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing one to be retained longer on the column than the other, thus effecting their separation.[7]

Experimental Protocol: Chiral Preparative HPLC Separation

  • Analytical Method Development:

    • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) as they are known for their broad applicability.

    • Mobile Phase Screening: Evaluate different mobile phase systems. For normal phase, this is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often required to improve peak shape.

  • Optimization: Once a promising column and mobile phase are identified, optimize the separation by fine-tuning the mobile phase composition and flow rate to achieve a resolution factor (Rs) of >1.5.

  • Scale-up: Transition the optimized analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.

  • Fraction Collection and Isolation: Inject the racemic mixture and collect the separated enantiomeric peaks. The pure enantiomers are then isolated by evaporating the solvent.

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs have helical polymer chains that create chiral cavities. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which differ for the two enantiomers.

  • Mobile Phase Modifier: Basic analytes like amines can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape (tailing). A basic modifier in the mobile phase competes for these sites, resulting in sharper, more symmetrical peaks.

Comparative Summary of Resolution Methods
FeatureDiastereomeric Salt CrystallizationChiral Preparative Chromatography (HPLC/SFC)
Principle Different solubility of diastereomeric saltsDifferential interaction with a chiral stationary phase
Purity (e.e.) Typically 90-99%, may require recrystallization>99.5% achievable in a single run
Scalability Excellent, commonly used for multi-ton productionCan be costly and complex for very large scales
Development Time Can be lengthy and empiricalRapid screening is possible with modern systems
Throughput Lower, batch-wise processHigher, can be automated for continuous separation
Cost Lower reagent and equipment costsHigh initial investment for equipment and columns

PART 2: A Guide to Absolute Configuration Determination

Once the enantiomers are isolated, it is crucial to determine their absolute configuration (i.e., which is the R-enantiomer and which is the S-enantiomer).

Method 1: Single-Crystal X-Ray Crystallography

This is universally regarded as the "gold standard" for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute configuration.[1][8][9] The technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound.[1][10] The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the molecule.[1][11]

G Workflow for Absolute Configuration by X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis PureEnantiomer Pure Enantiomer (>99% e.e.) SolventScreen Solvent Screening & Optimization PureEnantiomer->SolventScreen CrystalGrowth Single Crystal Growth SolventScreen->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction StructureSolution Structure Solution & Refinement Diffraction->StructureSolution AbsoluteConfig Absolute Configuration Determination (Flack Parameter) StructureSolution->AbsoluteConfig

Figure 1: Workflow for X-ray Crystallography.

Experimental Considerations: The primary and most significant challenge of this technique is the need to grow a single crystal of sufficient size and quality, which can be a difficult and time-consuming process, especially for molecules that are oils or amorphous solids.[1][8]

Method 2: Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It is an excellent alternative to X-ray crystallography, particularly when single crystals cannot be obtained, as it provides the absolute configuration of molecules in solution.[13] The method involves comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[2][12] A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[2]

Experimental Workflow:

  • Sample Preparation: Dissolve 5-15 mg of the pure enantiomer in a suitable solvent (e.g., CDCl₃).

  • Data Acquisition: Measure the VCD and IR spectra of the sample.

  • Computational Modeling: Perform DFT calculations to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).

  • Spectral Comparison: If the experimental spectrum matches the calculated spectrum for the R-enantiomer, the sample is assigned the R-configuration. If the experimental spectrum is an exact mirror image, the sample is the S-enantiomer.

Comparative Summary of Absolute Configuration Methods
FeatureSingle-Crystal X-Ray CrystallographyVibrational Circular Dichroism (VCD)
Principle X-ray diffraction by a single crystalDifferential absorption of polarized IR light in solution
Sample Requirement High-quality single crystal (0.1-0.5 mm)5-15 mg in solution (oils or solids)
Confidence Level Unambiguous, "gold standard"High, when experimental and calculated spectra match
Throughput Low; crystal growth can be a major bottleneckModerate; data acquisition is relatively fast
Key Advantage Provides a complete 3D structureDoes not require crystallization

Conclusion

The successful development of a single-enantiomer drug requires a robust and well-considered strategy for both chiral resolution and absolute configuration determination. For 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, diastereomeric salt crystallization offers a scalable and cost-effective resolution method for large quantities, while preparative chiral chromatography provides a faster route to high-purity material, especially at the discovery and early development stages. For the critical assignment of absolute configuration, single-crystal X-ray crystallography is the definitive method. However, in the common scenario where suitable crystals are elusive, VCD stands out as a powerful and reliable alternative that provides the necessary stereochemical information from a solution-phase measurement. The selection of the most appropriate techniques from this guide will depend on the specific project requirements, including scale, timeline, and available resources.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives - Benchchem. (n.d.).
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (n.d.).
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.).
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid - Benchchem. (n.d.).
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. (n.d.).
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
  • Resolution of a Racemic Mixture - Science Learning Center. (n.d.).
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (2010, October 1).
  • ABSOLUTE CONFIGURATION BY VCD | BioTools. (n.d.).
  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC. (2025, November 17).
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies | Organic Process Research & Development - ACS Publications. (2025, July 25).
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. (n.d.).
  • 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016, October 4).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed. (2000, August 1).
  • Absolute Configuration Determination Reagents for Circular Dichroic Exciton Chirality Method - TCI Chemicals. (n.d.).
  • (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g - Dana Bioscience. (n.d.).
  • 1182897-84-2|7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE. (n.d.).
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007).
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (n.d.).
  • Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host - Columbia University. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
  • 7-chloro-2,3-dihydro-1-benzofuran-5-amine - Guidechem. (n.d.).

Sources

Validation

A Researcher's Guide to Benchmarking the Biological Activity of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous and systematic evaluation of their biological potential. This guide provides a comprehensive framework for benc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous and systematic evaluation of their biological potential. This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, against established therapeutic agents. As a member of the benzofuran class of heterocyclic compounds, this molecule holds significant promise, given that benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic incorporation of halogen atoms, specifically chlorine and fluorine, may further enhance its therapeutic efficacy and metabolic stability.

This document is structured to guide researchers, scientists, and drug development professionals through a logical, in-depth process of biological characterization. We will delve into the rationale behind experimental choices, provide detailed protocols for robust and reproducible assays, and present a clear methodology for data analysis and comparison. Our approach is grounded in the principles of scientific integrity, ensuring that the described workflows are self-validating and supported by authoritative references.

Postulating a Primary Biological Activity: A Data-Driven Hypothesis

Given the absence of specific biological data for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, our initial step is to formulate a testable hypothesis based on the known activities of structurally related benzofuran derivatives. The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological effects.[2][4][5] Notably, various substituted benzofurans have shown significant promise as anticancer and antimicrobial agents.[6][7][8][9]

The presence of a chloro and a fluoro substituent on the benzofuran ring of our target compound is particularly noteworthy. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its biological activity. For instance, many clinically approved anticancer and antimicrobial drugs contain halogen atoms.

Therefore, for the purpose of this guide, we will proceed with the primary hypothesis that 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine possesses significant anticancer and antibacterial activity. This hypothesis will form the basis for selecting appropriate comparator drugs and designing our benchmarking experiments.

Selection of Comparator Drugs: Establishing a Gold Standard

To effectively benchmark the biological activity of our novel compound, it is crucial to select appropriate and well-characterized comparator drugs. These "gold standard" compounds will serve as a reference for assessing the potency and potential of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Comparator Drugs for Anticancer Activity

For evaluating anticancer potential, we will select two widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and transcription. It is a broad-spectrum anticancer drug used to treat a wide range of solid tumors and hematological malignancies.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and apoptosis in cancer cells. It is particularly effective against testicular, ovarian, bladder, and lung cancers.

Comparator Drugs for Antibacterial Activity

For assessing antibacterial efficacy, we will choose two antibiotics that target different essential bacterial processes and have distinct spectra of activity:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is active against a wide range of Gram-positive and Gram-negative bacteria.

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. It is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Workflows for Biological Benchmarking

The following sections outline detailed experimental protocols for a comprehensive evaluation of the anticancer and antibacterial activities of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in comparison to the selected known drugs.

In Vitro Anticancer Activity Assessment

The initial evaluation of anticancer activity will be performed using a panel of human cancer cell lines to determine the compound's cytotoxicity and selectivity.

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution Assay

  • Bacterial Strains: Use standard reference strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) in sterile saline. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, Ciprofloxacin, and Vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amineExperimental ValueExperimental ValueExperimental Value
DoxorubicinReference ValueReference ValueReference Value
CisplatinReference ValueReference ValueReference Value

Table 2: In Vitro Antibacterial Activity (MIC/MBC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amineExperimental ValueExperimental Value
CiprofloxacinReference ValueReference Value
VancomycinReference ValueReference Value

Future Directions and Advanced Characterization

Should 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine demonstrate promising activity in the initial in vitro screens, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by the compound. For anticancer activity, this could involve assays for apoptosis induction, cell cycle arrest, or inhibition of specific kinases. For antibacterial activity, this could involve investigating its effects on cell wall synthesis, protein synthesis, or DNA replication.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic efficacy in animal models of cancer or bacterial infection.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties.

Conclusion

This guide provides a robust and scientifically sound framework for the initial biological benchmarking of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. By systematically evaluating its potential anticancer and antibacterial activities against established drugs, researchers can gain valuable insights into its therapeutic promise. The detailed protocols and structured approach outlined herein are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing novel compounds through the drug discovery pipeline. The benzofuran scaffold continues to be a rich source of biologically active molecules, and a thorough investigation of this novel derivative is a meritorious scientific endeavor.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Available at: [Link]

  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]t[1][10][11]hiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed. (2016). Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (2023). Available at: [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. (n.d.). Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019). Available at: [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science. (2017). Available at: [Link]

  • (3S)-7-CHLORO-5-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE 1g - Dana Bioscience. (n.d.). Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Available at: [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Available at: [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025). Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.). Available at: [Link]

  • (PDF) NOVEL SYNTHESIS AND BIOLOGICAL ACTIVITY OF (2E)-1- (3-AMINO-5-CHLORO-1-BENZOFURAN-2-YL)-3-ARYLPROP2-EN-1-ONES AND THEIR DERIVATIVES - ResearchGate. (n.d.). Available at: [Link]

  • 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. (n.d.). Available at: [Link]

  • Clinically approved drugs containing the benzofuran scaffold. - ResearchGate. (n.d.). Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4- aminoquinoline Derivatives. (n.d.). Available at: [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum - ChemRxiv. (n.d.). Available at: [Link]

  • Different drugs for bad bugs: Antivirulence strategies in the age of antibiotic resistance. (2025). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

This guide provides an in-depth, procedural framework for the safe handling and disposal of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a halogenated aromatic amine, this compound requires specific protocols t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a halogenated aromatic amine, this compound requires specific protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are designed to be a self-validating system, integrating scientific principles with best practices in laboratory safety.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's chemical nature is the foundation of its safe management. While a specific, dedicated Safety Data Sheet (SDS) for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is not broadly available, a reliable hazard profile can be constructed by analyzing its structural components: a chlorinated and fluorinated benzofuran core and a primary amine group.

Inferred Hazard Profile:

Feature Associated Hazard Rationale & Causality
Halogenated Organic Compound Environmental Persistence, Aquatic Toxicity, Regulatory Scrutiny. The carbon-chlorine and carbon-fluorine bonds are strong, making the molecule resistant to natural degradation.[1][2] Halogenated compounds are regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the U.S. and often require high-temperature incineration for complete destruction.[3][4][5]
Aromatic Amine Potential Toxicity, Incompatibility with Acids and Oxidizers. Aromatic amines as a class can have varying levels of toxicity. The amine group is basic and will react exothermically with acids. It can also be oxidized, creating potentially hazardous side products. Therefore, segregation is critical.[6]

| Benzofuran Derivative | Skin/Eye Irritation, Potential Harm if Ingested or Inhaled. | Related benzofuran structures are classified as irritants and may be harmful upon exposure.[7][8] It is prudent to assume this derivative carries similar risks. |

Due to these characteristics, all waste containing this compound must be treated as hazardous chemical waste.[9]

Essential Safety and Personal Protective Equipment (PPE)

Minimizing exposure is the cardinal principle of laboratory safety.[10] All handling and disposal preparation steps must be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[10]

Mandatory PPE Ensemble:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[10]

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[11]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed shoes are mandatory to protect against skin contact.[11]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is not a single action but a systematic process. The following workflow ensures that waste is managed safely from the point of generation to its final removal from the laboratory.

Disposal_Workflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Disposal A START: Generation of Waste (e.g., residual compound, contaminated labware, solutions, used PPE) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste by Type B->C D_solid Solid Waste (Contaminated gloves, wipes, weigh boats) C->D_solid Solids E_liquid Liquid Waste (Rinsate, reaction mixtures) C->E_liquid Liquids F Containerize Waste Select chemically compatible container (e.g., HDPE or borosilicate glass) D_solid->F E_liquid->F G Label Container Accurately - Full Chemical Name - Hazard Class: 'Halogenated Organic Waste' - Accumulation Start Date F->G H Store Securely in Lab - Designated Satellite Accumulation Area - Secondary Containment - Away from incompatibles (Acids, Oxidizers) G->H I Arrange Pickup with EHS or Licensed Waste Contractor H->I J END: Final Disposal (Likely High-Temperature Incineration) I->J

Caption: Disposal workflow for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Detailed Protocol Steps:

  • Decontamination of Labware:

    • Rinse all contaminated glassware (beakers, flasks, etc.) with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Crucially, this first rinsate is considered hazardous waste. It must be collected and added to the designated halogenated liquid waste container.[6]

    • Subsequent rinses with water and detergent can be performed after the initial solvent rinse.

  • Waste Segregation and Containerization:

    • Liquid Waste: All solutions, mother liquors, and the initial solvent rinsate containing the title compound must be collected in a dedicated, leak-proof container labeled "Halogenated Organic Waste".[6][12] Do not mix with non-halogenated solvents, acids, or bases.[6]

    • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent wipes should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

    • Container Choice: Use containers made of materials compatible with the waste, such as high-density polyethylene (HDPE) or borosilicate glass. Ensure containers have a secure, tight-fitting lid.[12][13]

  • Labeling:

    • Proper labeling is a legal and safety requirement.[11][14] Every waste container must be labeled with:

      • The full chemical name: "Waste 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine" and any solvents present.

      • The words "Hazardous Waste".

      • Clear indication of the hazards (e.g., "Toxic," "Halogenated").

      • The date when waste was first added to the container.

  • Temporary Storage:

    • Store sealed waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

    • Utilize secondary containment (e.g., a larger bin or tray) to capture any potential leaks.

    • Store away from incompatible materials, especially acids and strong oxidizing agents.[12]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[15][16]

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a designated chemical safety officer.[17]

    • The EHS department will coordinate with a licensed hazardous waste disposal company for final transport and disposal, which for halogenated organic compounds is typically high-temperature incineration.[9][18]

Spill Management Protocol

Accidents can happen, and a prepared response is critical. Always have a chemical spill kit readily accessible.

Spill Response Action Plan:

Spill Size Immediate Actions & Protocol
Minor Spill (small quantity, contained on a benchtop) 1. Alert Colleagues: Inform others in the immediate area. 2. Ensure Ventilation: Confirm the chemical fume hood is operational. 3. Wear PPE: Don your full PPE ensemble. 4. Contain & Absorb: Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels alone. 5. Collect Waste: Carefully sweep the absorbed material into a designated container for hazardous solid waste. 6. Decontaminate: Wipe the spill area with a solvent-moistened towel, and place the towel in the solid waste container. 7. Dispose: Seal and label the waste container and manage it as described in the workflow above.[15]

| Major Spill (large quantity, outside of containment, or any spill you are not comfortable handling) | 1. EVACUATE: Immediately alert all personnel and evacuate the laboratory. 2. ISOLATE: Close the laboratory doors to contain the vapors. 3. NOTIFY: Contact your institution's emergency response line and the EHS department immediately. Provide the chemical name and spill location. 4. DO NOT ATTEMPT TO CLEAN UP. Await the arrival of trained emergency responders.[16] |

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is managed and disposed of with the highest commitment to safety, scientific integrity, and environmental responsibility.

References

  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Sigma-Aldrich. (n.d.). Safety in the laboratory.
  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • SuperClean SG. (2025, September 14). How to Manage Hazardous Waste Disposal Singapore Home.
  • BASF. (2025, July 1). Safety data sheet.
  • National University of Singapore. (n.d.). NUS Safety and Health Manual.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Merck Millipore. (2025, March 22). SAFETY DATA SHEET.
  • Pace Analytical. (n.d.). Total Organic Halogens (TOX).
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Institutes of Health. (n.d.). Perspective on halogenated organic compounds.
  • U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.
  • PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran.

Sources

Handling

Personal protective equipment for handling 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates not just as a matter of compliance, but as an exercise in predictive chemistry. 7-Chloro-5-fluoro-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates not just as a matter of compliance, but as an exercise in predictive chemistry. 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1182897-84-2) is a highly specialized building block. While full toxicological profiles for this specific compound may be proprietary or pending, we can deduce its hazard profile by analyzing its structural motifs: a primary amine attached to a halogenated benzofuran core.

This guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of this compound.

Risk Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why this molecule is hazardous. The combination of fluorine and chlorine substituents on the benzofuran ring significantly increases the molecule's lipophilicity (logP). Highly lipophilic aromatic amines are notorious for their ability to rapidly penetrate the stratum corneum (the skin's outermost layer) and enter systemic circulation[1].

Furthermore, primary amines on benzofuran scaffolds (such as 5-APB or 6-APB) are structurally analogous to potent monoamine releasers. If systemic absorption occurs via dermal or inhalation exposure, these compounds can trigger severe neurotoxic and cardiotoxic events[2]. Therefore, standard laboratory safety protocols must be aggressively upgraded to prevent any possibility of dermal contact or aerosol inhalation[3].

G Comp 7-Chloro-5-fluoro-2,3-dihydro -1-benzofuran-3-amine Lipid Halogenation (F, Cl) Increases Lipophilicity Comp->Lipid Amine Primary Amine (NH2) Nucleophilic & Basic Comp->Amine Skin Rapid Dermal Absorption & Skin Sensitization Lipid->Skin Enhances Penetration Amine->Skin Protein Binding Tox Potential Monoamine Receptor Toxicity Skin->Tox Systemic Circulation

Fig 1. Toxicological risk pathway of halogenated benzofuran amines driving PPE requirements.

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or single-layer nitrile gloves when handling lipophilic aromatic amines. The following table summarizes the quantitative and qualitative data driving our PPE selection.

PPE CategorySpecificationMechanistic Causality
Hand Protection Double-layered Nitrile (min 8 mil total) or Butyl RubberNitrile prevents immediate amine penetration; double-layering mitigates mechanical micro-tears. Butyl rubber is mandatory if handling the compound in highly non-polar solvents (e.g., DCM, Hexanes) which rapidly degrade nitrile.
Respiratory N95/P100 Particulate Respirator OR Class II BSCThe solid amine can form fine, easily inhaled dust during weighing. Aerosolized primary amines cause severe mucosal irritation and systemic absorption.
Eye/Face Splash Goggles + Face ShieldPrimary amines are corrosive to corneal tissue. A face shield prevents accidental upward splashes during solvent transfer.
Body Tyvek® Sleeves over Chem-Resistant Lab CoatPrevents accumulation of microscopic dust on standard cotton lab coats, which can later transfer to the skin and cause delayed sensitization[1].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. By engineering out the risk at each step, we ensure operator safety regardless of the compound's exact LD50.

Step 1: Environmental Preparation

  • Ensure the fume hood or Biological Safety Cabinet (BSC) has a verified inward airflow of at least 100 feet per minute (fpm)[3].

  • Line the working surface with a disposable, absorbent, plastic-backed bench pad.

  • Pre-position all necessary reagents, enclosed balances, and decontamination solutions (see Section 4) inside the hood to prevent breaking the containment plane during the operation.

Step 2: Static-Free Weighing

  • Halogenated powders often carry static charges, causing them to "jump" and aerosolize. Use an anti-static gun (Zerostat) on the weigh boat and spatula prior to dispensing.

  • Weigh the compound using an enclosed analytical balance inside the fume hood.

  • Causality Check: Never transport the unsealed weigh boat across the lab. If the balance is outside the hood, the compound must be weighed in a sealed, tared vial.

Step 3: Closed-System Transfer

  • Dissolve the compound in the reaction solvent inside the original weighing vial whenever possible.

  • Cap the vial with a septum.

  • Use a syringe to transfer the dissolved amine into the main reaction vessel. This closed-system transfer eliminates the risk of spilling dry powder or splashing highly concentrated amine solutions.

G Start 1. Pre-Operation Readiness Verify ventilation & PPE PPE 2. Don Advanced PPE Double Nitrile, Tyvek Sleeves Start->PPE Hood 3. Establish Containment Operate in Class II BSC / Fume Hood PPE->Hood Weigh 4. Static-Free Weighing Use enclosed balance & anti-static tools Hood->Weigh Transfer 5. Closed-System Transfer Septum & Syringe delivery Weigh->Transfer Decon 6. In-Situ Decontamination Dilute Acid Wash (Protonation) Transfer->Decon Dispose 7. Segregated Waste Disposal Incineration protocol Decon->Dispose

Fig 2. Step-by-step operational workflow for handling high-risk halogenated amine intermediates.

Decontamination and Disposal Plan

The chemical logic behind decontamination is simple: alter the molecule's state to reduce its hazard. Primary amines are basic and lipophilic. By exposing them to an acid, we force protonation, creating an ammonium salt. This salt is highly water-soluble, non-volatile, and exhibits drastically reduced dermal penetration capabilities.

In-Situ Decontamination Protocol:

  • Quench: Spray all contaminated spatulas, weigh boats, and bench pads with a 5-10% Citric Acid or dilute Hydrochloric Acid (HCl) solution.

  • Wipe: Allow a 2-minute contact time for complete protonation, then wipe the area with disposable paper towels.

  • Cleanse: Follow up with a standard laboratory detergent wash to remove any residual organic salts.

Waste Segregation & Disposal:

  • Solid Waste: All contaminated gloves, bench pads, and weigh boats must be placed in a dedicated, heavy-duty biohazard/chemical waste bag. Label clearly as "Halogenated Amine Contaminated Solid Waste" and route for high-temperature commercial incineration[3].

  • Liquid Waste: Aqueous and organic liquid waste containing this compound should be kept slightly acidic (pH 4-5) in the waste carboy. This maintains the amine in its salt form, preventing the build-up of toxic, volatile free-base amine vapors inside the sealed waste container.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Available at:[Link][3]

  • Korinth, G., et al. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. PMC / National Institutes of Health. Available at:[Link][1]

  • Baumann, M. H., et al. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. PMC / National Institutes of Health. Available at:[Link][2]

Sources

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